molecular formula C6H3ClINO2 B1580762 4-Chloro-1-iodo-2-nitrobenzene CAS No. 5446-05-9

4-Chloro-1-iodo-2-nitrobenzene

Cat. No.: B1580762
CAS No.: 5446-05-9
M. Wt: 283.45 g/mol
InChI Key: ZLQFWQOAQQBLLZ-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17163. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFWQOAQQBLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280495
Record name 4-chloro-1-iodo-2-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-05-9
Record name 4-Chloro-1-iodo-2-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 17163
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5446-05-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-1-iodo-2-nitrobenzene
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Foundational & Exploratory

Introduction: Unveiling a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of organic synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical determinant of synthetic efficiency and success. 4-Chloro-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that has emerged as a highly versatile and strategic building block.[1] Its utility is derived from the specific arrangement of three distinct functional groups on the benzene ring: a strongly electron-withdrawing nitro group, and two different halogens, chloro and iodo. This unique constitution imparts a nuanced reactivity to the molecule, enabling chemists to perform selective chemical transformations at different positions on the aromatic ring.[1]

This guide provides an in-depth exploration of this compound, curated for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, analyze its unique chemical reactivity, and discuss its applications and critical safety considerations, offering field-proven insights to leverage this compound's full synthetic potential.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in experimental design. This compound is a solid at room temperature, appearing as a white to light yellow powder or crystalline solid. Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5446-05-9
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance White to Light yellow powder/crystal
Melting Point 59.0 to 63.0 °C
Purity >98.0% (GC)
Storage Recommended in a cool, dark place (<15°C)

Synthesis: A Validated Protocol via Sandmeyer-Type Reaction

The most reliable and commonly employed method for synthesizing this compound is a Sandmeyer-type reaction. This process begins with the diazotization of a primary aromatic amine, 4-chloro-2-nitroaniline, followed by the displacement of the resulting diazonium group with iodide.[2][3] This transformation is particularly effective for introducing an iodine atom onto an aromatic ring at a specific position, a task that can be difficult to achieve via direct electrophilic substitution.[3]

The causality behind the experimental conditions is critical for success. The diazotization step must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated in a dry state and decomposes at higher temperatures.[2][3] The subsequent iodination is achieved by introducing potassium iodide, which acts as the iodide source to displace the diazonium group.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination & Workup start 4-Chloro-2-nitroaniline reagents1 conc. HCl, NaNO₂(aq) intermediate Diazonium Salt Intermediate (in situ) start->intermediate   reagents1->intermediate Vigorous Stirring conditions1 Ice Bath (0-5 °C) reagents2 KI(aq) intermediate->reagents2 product Crude this compound reagents2->product Displacement of N₂ conditions2 Warm to RT, then heat purification Filtration & Recrystallization (DCM/Methanol) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established and published laboratory procedures.[3][4]

  • Diazotization:

    • In a suitable flask, dissolve 4-chloro-2-nitroaniline (2.0 g, 0.0116 mol) in 10 mL of concentrated hydrochloric acid.[4]

    • Cool the resulting mixture in an ice bath to a stable temperature between 0–5 °C, ensuring vigorous stirring.[2]

    • Slowly, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (0.96 g, 0.014 mol) dropwise. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[2][4]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–20 minutes.[2]

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (KI) (2.17 g, 0.0134 mol) in a minimal amount of water.[4]

    • Slowly add the KI solution to the cold diazonium salt solution. Continue stirring for 10 minutes at 0-5 °C.[4]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir.[4]

    • Gently heat the mixture to facilitate the release of nitrogen gas and reduce the volume.[4]

  • Isolation and Purification:

    • Cool the resulting mixture in an ice bath overnight to precipitate the crude product.[4]

    • Filter the obtained precipitate and wash thoroughly with distilled water.[4]

    • For purification, recrystallize the dried solid from a mixture of dichloromethane and methanol to yield the final product as yellow needles.[3][4]

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its functional groups. The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][5] More importantly, the two halogen substituents offer a platform for chemoselective reactions.

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. This addition occurs much more readily for the weaker C-I bond than for the stronger C-Cl bond.[6] This reactivity difference allows this compound to function as a selective substrate, where the iodo-position can be functionalized while leaving the chloro-position intact for subsequent transformations.

This chemoselectivity is highly advantageous, enabling the synthesis of complex, multi-substituted aromatic compounds through sequential cross-coupling reactions. For instance, a Suzuki-Miyaura or Heck reaction can be performed selectively at the C-I bond under mild conditions, followed by a second, more forcing reaction at the C-Cl bond.[6] This strategic approach is a cornerstone of modern synthetic chemistry, and this compound has been used as an intermediate in the synthesis of bioactive molecules such as sulfonamides and benzothiazines.[3][4]

Diagram of Chemoselective Reactivity

Reactivity cluster_0 Pathway A: Selective C-I Activation cluster_1 Pathway B: Subsequent C-Cl Activation start This compound cond1 Mild Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) start->cond1 Reacts at Iodo-position reagent1 R-B(OH)₂ (Suzuki Coupling) prod1 4-Chloro-1-R-2-nitrobenzene reagent1->prod1 cond2 Forcing Conditions (e.g., Different Pd catalyst/ligand, higher temp) prod1->cond2 reagent2 R'-B(OH)₂ prod2 4-R'-1-R-2-nitrobenzene reagent2->prod2

Caption: Chemoselective cross-coupling of this compound.

Safety and Handling: A Self-Validating System

Ensuring laboratory safety is paramount. This compound is an irritant and requires careful handling in a well-ventilated fume hood. Adherence to the following GHS classifications and precautionary measures constitutes a self-validating safety system.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Skin Irritation GHS07WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation GHS07WarningH319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Critical Synthesis Safety Note: The diazonium salt formed during synthesis is an energetic and potentially explosive intermediate if isolated. The described protocol is designed for in situ use, where the salt remains in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate. [3]

Conclusion

This compound stands out as a strategically important reagent for advanced organic synthesis. Its value is rooted in the predictable and differential reactivity of its carbon-halogen bonds, which allows for selective, sequential functionalization of the aromatic core. For researchers in drug discovery and materials science, mastering the use of this compound opens up efficient and elegant pathways to complex molecular architectures. By understanding its properties, synthesis, reactivity, and handling requirements, scientists can safely and effectively integrate this versatile building block into their research endeavors.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2772528. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 1-Iodo-2-nitrobenzene in Pharmaceutical Intermediate Synthesis. Available from: [Link]

  • Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Chemsrc. 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1. Available from: [Link]

  • Wikipedia. 4-Nitrochlorobenzene. Available from: [Link]

  • Fisher Scientific. 2-Chloro-1-iodo-4-nitrobenzene, 98%. Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-1-iodo-4-nitrobenzene. PubChem Compound Summary for CID 96640. Available from: [Link]

  • Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available from: [Link]

Sources

4-Chloro-1-iodo-2-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-1-iodo-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a poly-functionalized aromatic compound of significant interest to the scientific community, particularly those in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzene ring substituted with chloro, iodo, and nitro groups, provides a unique platform for constructing more complex molecular architectures. The strong electron-withdrawing nature of the nitro group, combined with the differential reactivity of the two halogen atoms, makes this compound a versatile and valuable building block.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, its applications, and essential safety information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is critical for its use in experimental design and for predicting its behavior in chemical reactions.

PropertyValueSource(s)
IUPAC Name This compoundTCI Chemicals[2]
CAS Number 5446-05-9TCI Chemicals[1][2]
Molecular Formula C₆H₃ClINO₂NIH[3], TCI Chemicals[1][2]
Molecular Weight 283.45 g/mol BenchChem[4], NIH[3]
Appearance White to light yellow powder or crystalsTCI Chemicals[1][2]
Melting Point 59.0 to 63.0 °CTCI Chemicals[1][2]
Solubility Insoluble in water; Soluble in organic solvents such as dichloromethane and chloroform.BenchChem[4]

Molecular Structure Insights

Crystallographic studies reveal that the iodo and chloro substituents lie in the plane of the benzene ring.[3] The nitro group, however, is disordered over two sites and is twisted out of the benzene plane, with dihedral angles of approximately 29.0° and 51.0°.[3] This out-of-plane orientation can influence the steric and electronic environment of the molecule, affecting its reactivity in subsequent chemical transformations.

Synthesis via Sandmeyer Reaction

The most common and reliable method for preparing this compound is through a Sandmeyer-type reaction.[5] This process involves the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with an iodide ion. The starting material for this synthesis is 4-Chloro-2-nitroaniline.[3]

Causality in the Experimental Design: The conversion of the primary amine to a diazonium salt is the cornerstone of this reaction. This intermediate is highly reactive and serves as an excellent leaving group (N₂ gas). The critical step is maintaining a low temperature (0-5 °C) during the diazotization process.[3][6] This is because diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely, significantly reducing the yield of the desired product.[4][6] The subsequent introduction of potassium iodide provides the nucleophile (I⁻) needed to displace the diazonium group and form the target iodo-substituted compound.[3][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B  1. conc. HCl, NaNO₂  2. Maintain 0-5 °C C This compound B->C  KI (aq), Stir at 0-5 °C  then warm to RT

Sources

4-Chloro-1-iodo-2-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 4-Chloro-1-iodo-2-nitrobenzene

Introduction

This compound is a halogenated nitroaromatic compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. As a trifunctionalized benzene ring, it serves as a versatile building block for constructing more complex molecular architectures. The specific arrangement of the chloro, iodo, and nitro substituents imparts distinct reactivity at each position, allowing for selective chemical transformations. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the iodo and chloro groups provide orthogonal handles for metal-catalyzed cross-coupling reactions. This guide offers a detailed examination of its physical properties, a validated synthetic protocol, and essential safety information, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is paramount for its successful application in a laboratory setting. These parameters influence reaction conditions, solvent selection, purification strategies, and storage requirements. The key properties of this compound are summarized below.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 5446-05-9
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 59.0 to 63.0 °C
Purity (by GC) >98.0%
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[2]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Density (Calculated) 2.263 Mg m⁻³[1]

The crystal structure of this compound has been determined by X-ray crystallography.[1] In the solid state, the molecule is largely planar, with the exception of the nitro group, which is disordered over two sites and twisted out of the plane of the benzene ring by dihedral angles of 29.0° and 51.0°.[1] This twisting is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance with the adjacent iodo substituent.

Solubility Profile

Qualitative assessments indicate that this compound has low solubility in water, a characteristic typical of aromatic halides and nitro-compounds.[3][4][5] It is soluble in common organic solvents such as dichloromethane and chloroform.[4][6] This solubility profile is critical for selecting appropriate solvent systems for chemical reactions and purification processes like recrystallization. For applications requiring precise concentration control, empirical determination of solubility in the specific solvent system is recommended.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard laboratory procedure for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Add excess solute to a known volume of the chosen solvent. B Agitate the mixture at a constant temperature for a set period (e.g., 24-48h) to ensure equilibrium is reached. A->B C Allow undissolved solid to settle. B->C D Filter the supernatant to obtain a clear, saturated solution. Ensure no evaporation. C->D E Accurately dilute a known volume of the saturated solution. D->E F Determine concentration using a validated analytical method (e.g., HPLC, UV-Vis). E->F G Calculate the original solubility based on the measured concentration and dilution factor. F->G

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis via Sandmeyer Reaction

This compound is commonly prepared via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functionalized compounds.[7][8] The process begins with the diazotization of an aniline precursor, in this case, 4-chloro-2-nitroaniline, followed by displacement of the resulting diazonium group with an iodide source.

The causality behind the experimental choices is critical for success. The diazotization step must be conducted at low temperatures (0-5 °C) because the diazonium salt intermediate is thermally unstable and can decompose prematurely if allowed to warm.[7][8] The use of a strong acid like concentrated HCl is necessary to form the aniline salt and generate nitrous acid in situ from sodium nitrite.

Synthesis Workflow Diagram

G reactant 4-Chloro-2-nitroaniline intermediate Diazonium Salt Intermediate reactant->intermediate Diazotization product This compound intermediate->product Iodination reagents1 1. conc. HCl, Ice Bath (0-5 °C) 2. NaNO₂ (aq) reagents2 KI (aq), 0-5 °C, then warm to RT

Sources

Technical Whitepaper: 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

4-Chloro-1-iodo-2-nitrobenzene (CAS: 5446-05-9) represents a high-value "linchpin" scaffold in organic synthesis, characterized by three distinct functional handles: an aryl iodide, an aryl chloride, and a nitro group.[1][2][3][4][5] Its structural uniqueness lies in the electronic mismatch between its halogen substituents.[6] The nitro group is positioned ortho to the iodine but meta to the chlorine. This specific substitution pattern creates a highly selective reactivity landscape where the iodine atom is activated for both Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling, while the chlorine atom remains electronically deactivated and inert. This "orthogonal reactivity" allows researchers to sequentially functionalize the C-1 position without protecting groups, preserving the C-4 chlorine for late-stage diversification.

Part 1: Physicochemical Profile[8]

The following data aggregates experimentally validated properties essential for handling and process design.

PropertyValueNotes
CAS Number 5446-05-9Distinct from isomer 4-chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1)
IUPAC Name This compoundAlternate: 1-Iodo-4-chloro-2-nitrobenzene
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance Yellow crystalline solidLight sensitive; store in amber vials
Melting Point 59.0 – 63.0 °CLow MP requires careful drying (avoid high vac >40°C)
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
Hazards Irritant (Skin/Eye), ToxicH315, H319, H335
Part 2: Synthetic Accessibility

The most robust and scalable route to this compound is the Sandmeyer Reaction utilizing commercially available 4-chloro-2-nitroaniline. This pathway ensures regiochemical fidelity, as the iodine directly replaces the amine at the C-1 position.

Protocol: Modified Sandmeyer Iodination

Target Scale: 10 mmol (approx. 2.8 g)

Reagents:

  • 4-Chloro-2-nitroaniline (1.73 g, 10 mmol)

  • Sodium Nitrite (NaNO₂, 1.2 eq)[6]

  • Potassium Iodide (KI, 1.5 eq)[6]

  • Sulfuric Acid (H₂SO₄, 20%) or HCl (conc.)[6]

  • Acetonitrile/Water (co-solvent for solubility)[6]

Step-by-Step Methodology:

  • Diazotization: Suspend 4-chloro-2-nitroaniline in 20% H₂SO₄ (15 mL) at 0°C. Add NaNO₂ (830 mg dissolved in 2 mL water) dropwise, maintaining internal temperature < 5°C. Stir for 30 min until a clear diazonium salt solution forms.

  • Iodination: Dissolve KI (2.5 g) in water (5 mL). Add the cold diazonium solution slowly to the KI solution (quenching into iodide prevents side reactions). Nitrogen gas evolution will be vigorous.[6][7]

  • Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 min to ensure complete gas evolution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove free iodine, indicated by color change from purple/brown to yellow) and brine.[6]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield yellow needles.[6][8]

Part 3: Chemoselectivity & Reactivity Profile[7][12]

The core value of this scaffold is the Reactivity Hierarchy .

1. The "Meta-Deactivation" Effect (SₙAr Selectivity)

In many nitro-haloaromatics, competition exists between halogens. However, in this specific isomer:

  • C-1 Iodine: Is ortho to the Nitro group (strong EWG).[5][6] The Meisenheimer complex is stabilized by resonance.[5][6] Highly Reactive.

  • C-4 Chlorine: Is meta to the Nitro group.[6] No resonance stabilization of the intermediate negative charge occurs at the nitro group. Deactivated/Inert.

Result: Nucleophiles (amines, thiols, alkoxides) will exclusively displace the Iodine.[6] The Chlorine remains intact, avoiding the mixture of products often seen with para-chloro isomers.

2. Palladium Catalysis (Suzuki/Sonogashira)

The C-I bond energy (approx. 57 kcal/mol) is significantly lower than the C-Cl bond (approx. 80 kcal/mol).[6] Pd(0) undergoes oxidative addition to the C-I bond roughly 1000x faster than the C-Cl bond.[6]

  • Outcome: Standard Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) yields the 1-aryl-2-nitro-4-chlorobenzene product exclusively.

3. Nitro Reduction

Reducing the nitro group to an aniline (using Fe/NH₄Cl or SnCl₂) creates 4-chloro-2-iodoaniline .[9]

  • Caution: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cause hydrodehalogenation (stripping off the Iodine).[6] Use stoichiometric metal reductants (Fe, Sn, Zn) to preserve the halides.[6]

Part 4: Visualization of Reaction Pathways

The following diagram maps the orthogonal transformations available from the parent scaffold.

ReactivityMap cluster_legend Selectivity Logic Core This compound (CAS 5446-05-9) SnAr_Product SₙAr Product (1-Amino-2-nitro-4-chlorobenzene) Core->SnAr_Product Nucleophilic Substitution (R-NH2, K2CO3, DMF) Targets C-I (Ortho-activated) Suzuki_Product Biaryl Product (1-Aryl-2-nitro-4-chlorobenzene) Core->Suzuki_Product Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(0)) Targets C-I (Weakest Bond) Reduction_Product Aniline Derivative (4-Chloro-2-iodoaniline) Core->Reduction_Product Nitro Reduction (Fe/NH4Cl or SnCl2) Preserves Halogens Heterocycle Benzimidazole/Indole Scaffolds Suzuki_Product->Heterocycle Cadogan Cyclization Reduction_Product->Heterocycle Cyclization (Late Stage) Legend C-1 (I): Reactive (Ortho-NO2 activated) C-4 (Cl): Inert (Meta-NO2 deactivated)

Figure 1: Reaction divergence map illustrating the chemo-selective pathways. The red arrows indicate primary functionalization vectors utilizing the C-1 Iodine specificity.

Part 5: Safety & Handling
  • Stability: Stable under ambient conditions but light-sensitive.[6] Iodine-carbon bonds can undergo photolysis; store in amber glass or foil-wrapped containers.[6]

  • Thermal: The diazonium intermediate in the synthesis is potentially explosive if allowed to dry or heat uncontrolled. Always keep the diazonium salt in solution and cold (0-5°C) until quenched with iodide.[6]

  • Toxicity: Like most nitro-haloaromatics, treat as a potential mutagen and skin sensitizer.[6] Use full PPE (nitrile gloves, fume hood).[6]

References
  • Synthesis via Sandmeyer Reaction

    • Source: BenchChem Technical Protocols.[6] "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via diazotization" (Adapted for isomer 5446-05-9).

    • URL:[6]

  • Physical Properties & CAS Verification

    • Source: TCI Chemicals Product Data (Product C2932).[6]

    • URL:

  • SₙAr Reactivity Principles

    • Source: PubChem Compound Summary (CID 96640/Related Isomers).[6] "Nucleophilic Aromatic Substitution on Activated Halides."

    • URL:[6]

  • Suzuki Coupling Selectivity

    • Source: UCD Research Repository.[6] "Chemoselective Suzuki-Miyaura Coupling of Halo-Nitrobenzenes."

    • URL:[6]

  • Crystallographic Data

    • Source: NIH/PMC Structure Reports.[6] "Crystal structure of this compound."

    • URL:[6]

Sources

Strategic Handling and Synthetic Utility of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Teams

Critical Identity & Registry Alert

⚠️ Registry Discrepancy Notice: The CAS number 63860-31-1 is frequently associated in commercial databases with 2-Bromo-4-chloro-1-nitrobenzene. The technical data below specifically addresses the Iodo-derivative (4-Chloro-1-iodo-2-nitrobenzene ), often assigned CAS 5446-05-9 or 160938-18-1 . Researchers must verify the chemical structure via NMR/MS prior to use, as the iodine atom significantly alters reactivity profiles compared to the bromo-analog.

Physicochemical Profile

This compound is a densely functionalized arene. Its value lies in the "orthogonal reactivity" of its substituents: a labile iodine for rapid oxidative addition, a nitro group for electronic activation, and a robust chlorine for late-stage modification.

PropertySpecificationTechnical Note
Chemical Formula C₆H₃ClINO₂Highly electron-deficient ring system.
Molecular Weight 283.45 g/mol High halogen mass contribution.
Appearance Yellow to Light Brown Crystalline SolidColor deepens upon oxidation/light exposure.
Melting Point 59.0 – 63.0 °CLow melting point requires cold storage to prevent caking.
Solubility (Organic) DCM, EtOAc, THF, DMSOSoluble in polar aprotic solvents; ideal for cross-coupling.
Solubility (Aqueous) NegligibleHydrophobic; requires biphasic systems or surfactants.
Reactivity Tier C-I > C-ClChemoselective Control: Iodine reacts ~100x faster than Chlorine in Pd-catalysis.

Hazard Dynamics & Toxicology

GHS Classification: Acute Tox. 3 (Oral/Inhal), Skin Irrit. 2, Eye Irrit. 2A.

Mechanistic Toxicity

Unlike simple irritants, nitro-halo-aromatics pose systemic risks driven by their lipophilicity and metabolic pathways.

  • Methemoglobinemia Potential: Nitro-aromatics can undergo enzymatic reduction in the liver to form hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

  • Sensitization: The reactive C-Cl and C-I bonds, activated by the electron-withdrawing nitro group, can act as haptens, potentially alkylating skin proteins and triggering allergic contact dermatitis.

  • Dust Inhalation: Due to its solid state and toxicity, dust generation is the primary exposure vector.

Self-Validating Safety Protocol
  • The "Yellow Glove" Check: If using white nitrile gloves, any yellow staining indicates permeation. Double-glove or use Silver Shield® laminates for prolonged handling.

  • Quenching Verification: All waste streams must be treated with dilute NaOH/sodium sulfite to hydrolyze residual halides before disposal.

Synthetic Architecture: Chemoselective Coupling

The primary utility of this scaffold is the ability to perform sequential cross-coupling reactions.[1] The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond, allowing for the synthesis of non-symmetric biaryls without protecting groups.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: Arylation at C-1 (Iodine) while preserving C-4 (Chlorine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: Na₂CO₃ (2.0 equiv, aqueous 2M)

  • Solvent: DME/Water (3:1) or Toluene/Water

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Why? Oxygen poisons Pd(0) species and promotes homocoupling.

  • Addition: Add substrate, boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Thermal Activation: Heat to 60-70°C. Crucial: Do not reflux (>100°C) initially. Higher temperatures may activate the C-Cl bond, leading to mixtures.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the mono-coupled product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Visualizing the Chemoselectivity

The following diagram illustrates the kinetic preference of the Iodine site over the Chlorine site.

Chemoselectivity Start This compound (Starting Material) Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Start->Pd_Cycle Fast Kinetic Step Intermediate Pd(II)-Aryl Complex (Formed at C-I Site) Pd_Cycle->Intermediate Selective Insertion into C-I Coupling Transmetallation & Reductive Elimination Intermediate->Coupling + Boronic Acid Product 4-Chloro-2-nitro-biphenyl (C-Cl Bond Intact) Coupling->Product Major Product OverReaction Double Coupling (Impurity) Product->OverReaction High Temp (>100°C) or Excess Catalyst

Caption: Kinetic pathway showing the preferential oxidative addition at the C-I bond, enabling the isolation of the mono-coupled chloro-product.

Emergency Response & Spill Logic

In the event of exposure or release, immediate action is required to mitigate the methemoglobinemia risk.

Exposure Decision Matrix

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Action_Skin 1. Drench 15 mins 2. Discard Leather/Clothing 3. Monitor for Cyanosis Skin->Action_Skin Action_Inhale 1. Fresh Air Immediately 2. 100% Oxygen (Medical) 3. Check MetHb Levels Inhale->Action_Inhale Medical Medical Intervention: Methylene Blue (if MetHb >30%) Action_Skin->Medical Action_Inhale->Medical

Caption: Triage logic for exposure. Note that inhalation poses the highest immediate risk for systemic toxicity.

Storage and Stability

  • Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to light will liberate free iodine (turning the solid purple/brown) and degrade the material.

    • Protocol: Store in amber glass or foil-wrapped containers.

  • Temperature: Store at 2-8°C . While stable at room temperature for short periods, cold storage prevents slow hydrolysis and de-iodination.

  • Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent oxidation of the nitro group over years.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96640, 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [5]

  • TCI Chemicals. (2024). Product Specification: this compound (C2932). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Chloro-4-nitrobenzene (Analogous Hazard Data). Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-chloro-1-iodo-2-nitrobenzene (CAS No. 5446-05-9). In the landscape of chemical synthesis, the unambiguous verification of a molecule's structure is the bedrock of reliable and reproducible research. This is particularly true for highly functionalized aromatic compounds like this compound, a versatile intermediate whose utility is predicated on its precise substitution pattern.

While a complete, experimentally verified public dataset for this specific isomer is notably scarce, this guide will leverage a foundational piece of experimental evidence—its crystal structure—to build a predictive and verifiable spectroscopic profile. We will proceed by combining established principles of spectroscopy with data from analogous compounds to forecast the expected spectral features. This approach transforms a data gap into an opportunity for rigorous scientific validation, providing not just data, but a strategic workflow for characterization.

Foundational Data: Molecular Structure Confirmation

Before delving into spectroscopic prediction, we must ground our analysis in established fact. The absolute structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[1] This analysis provides the crucial framework for interpreting all subsequent spectroscopic data.

The study reveals that the iodo and chloro substituents are coplanar with the benzene ring. Interestingly, the nitro group is disordered over two sites, exhibiting dihedral angles of 29.0° and 51.0° with the benzene ring, a phenomenon attributed to optimizing intermolecular packing in the crystal lattice.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of substituted aromatics. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to the surrounding electronic environment, which is dictated by the interplay of inductive and resonance effects of the substituents.

Expertise & Causality:

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing group, both by induction and resonance. It will significantly deshield (shift downfield) ortho and para positions.

  • Halogens (-I, -Cl): These groups are electron-withdrawing by induction but electron-donating by resonance. For chlorine, the inductive effect dominates, leading to overall deshielding. For iodine, the inductive effect is weaker, but it still deshields adjacent carbons. The large size of iodine also introduces significant steric and anisotropic effects.

Based on these principles, we can predict the ¹H and ¹³C NMR spectra. While experimental data for this isomer is not publicly available, the predicted values below serve as a robust hypothesis for experimental verification.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Assignment
H-6 ~ 8.2 - 8.5 d (J ≈ 2.5 Hz) Ortho to the strongly electron-withdrawing nitro group, resulting in the most downfield shift. Coupled only to H-5 (meta coupling).
H-5 ~ 7.8 - 8.0 dd (J ≈ 8.5, 2.5 Hz) Ortho to the chloro group and meta to the nitro group. Coupled to both H-3 (ortho) and H-6 (meta).
H-3 ~ 7.6 - 7.8 d (J ≈ 8.5 Hz) Ortho to the iodo group and meta to the chloro group. Expected to be the most upfield proton. Coupled only to H-5 (ortho).

Predictions are relative to TMS (δ 0.00) in CDCl₃ and are based on additive substituent effects.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2 ~ 150 - 154 Attached to the nitro group, making it the most deshielded carbon.
C-4 ~ 139 - 143 Attached to the chloro group; deshielded.
C-5 ~ 132 - 136 Deshielded due to being ortho to the chloro group.
C-6 ~ 128 - 131 Deshielded due to being ortho to the nitro group.
C-3 ~ 124 - 127 Expected to be relatively shielded compared to C-5 and C-6.
C-1 ~ 92 - 98 The "ipso" carbon attached to iodine is significantly shielded due to the heavy atom effect.

Predictions are relative to TMS (δ 0.00) in CDCl₃.[3][4]

Protocol 1: NMR Data Acquisition (Self-Validating System)

This protocol is designed to acquire high-quality data to confirm or refute the predicted chemical shifts and multiplicities.

1. Sample Preparation: a. Accurately weigh 15-20 mg of dry this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. d. For quantitative purposes or precise referencing, a certified internal standard (e.g., tetramethylsilane, TMS) can be added, though referencing to the residual solvent peak is common practice (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

2. ¹H NMR Acquisition: a. Instrument: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). b. Experiment: Acquire a standard one-dimensional proton spectrum. c. Key Parameters:

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of aromatic protons.
  • Number of Scans: 16-32 scans for good signal-to-noise ratio. d. Processing: Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the reference signal. Integrate the peaks; the resulting 1:1:1 ratio will validate the presence of three distinct aromatic protons. Analyze the multiplicities (d, dd) and coupling constants (J-values) to confirm the substitution pattern.

3. ¹³C NMR Acquisition: a. Experiment: Acquire a standard proton-decoupled ¹³C spectrum. b. Key Parameters:

  • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio for quaternary carbons. c. Processing: Process the spectrum similarly to the ¹H spectrum. The presence of six distinct signals in the aromatic region will validate the structure. For unambiguous assignment, advanced experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum will be dominated by absorptions from the nitro group and the substituted aromatic ring.

Expertise & Causality: The vibrational frequencies of the nitro group (N-O bonds) are among the most characteristic in IR spectroscopy, appearing as two strong, sharp bands. The aromatic ring will exhibit C=C stretching bands and C-H stretching and bending vibrations. The carbon-halogen bonds also have characteristic frequencies, though the C-I stretch often appears at the low end of the mid-IR range or in the far-IR region.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber Range (cm⁻¹) Predicted Intensity Assignment of Vibrational Mode
1520 - 1560 Strong Asymmetric NO₂ stretch
1340 - 1380 Strong Symmetric NO₂ stretch
3050 - 3150 Medium to Weak Aromatic C-H stretch
1450 - 1600 Medium (multiple bands) Aromatic C=C ring stretch
1000 - 1100 Medium C-Cl stretch
800 - 900 Strong C-H out-of-plane bending
< 600 Medium to Weak C-I stretch

Predicted values are based on characteristic group frequencies for halogenated nitroaromatic compounds.[4]

Protocol 2: FT-IR Data Acquisition

1. Sample Preparation (KBr Pellet Method): a. Take ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). b. Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance. c. Transfer a small amount of the powder into a pellet press die. d. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully remove the pellet and place it in the spectrometer's sample holder.

2. Data Acquisition: a. Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer. b. Procedure:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
  • Place the KBr pellet in the sample holder and record the sample spectrum.
  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. c. Parameters:
  • Spectral Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹. d. Analysis: Identify the key absorption bands and compare them to the predicted values in Table 3 to confirm the presence of the nitro, aromatic, and halogen functionalities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Expertise & Causality: The molecular ion peak will be a crucial piece of evidence. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio. The fragmentation will be driven by the substituents, with common losses including the nitro group (as NO₂ or NO), and the halogen atoms.

M [C₆H₃ClINO₂]⁺˙ m/z 283/285 M_NO2 [C₆H₃ClI]⁺˙ m/z 237/239 M->M_NO2 - NO₂ M_I [C₆H₃ClNO₂]⁺˙ m/z 156/158 M->M_I - I M_NO [C₆H₃ClINO]⁺˙ m/z 253/255 M->M_NO - NO C6H3Cl [C₆H₃Cl]⁺ m/z 111/113 M_NO2->C6H3Cl - I

Sources

An In-depth Technical Guide to the Strategic Application of 4-Chloro-1-iodo-2-nitrobenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-1-iodo-2-nitrobenzene, a trifunctional aromatic compound that serves as a cornerstone intermediate in advanced organic synthesis. We will dissect its molecular architecture to understand the hierarchy of reactivity among its functional groups—the nitro, iodo, and chloro moieties. This guide is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations required to leverage this versatile building block. We will cover its synthesis, explore the nuanced principles of its regioselective reactivity in key transformations such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, and provide field-tested protocols. The ultimate goal is to empower scientists to design efficient, selective, and high-yielding synthetic routes for complex target molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose synthetic utility is derived from the distinct electronic environment and reactivity of its three key functional groups. The strongly electron-withdrawing nitro group at C2 significantly influences the reactivity of the entire benzene ring, particularly the halogen substituents at C1 (iodo) and C4 (chloro). This electronic activation is fundamental to its role as a versatile intermediate.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1][2]
CAS Number 5446-05-9
Appearance White to light yellow crystalline powder
Melting Point 59.0 to 63.0 °C
Boiling Point 309.3 ± 27.0 °C at 760 mmHg[1]
Density 2.1 ± 0.1 g/cm³[1]

Synthesis: A Reliable Pathway via Diazotization

The most prevalent and reliable method for preparing this compound is a Sandmeyer-type reaction starting from the readily available precursor, 4-chloro-2-nitroaniline.[3][4] This transformation is a cornerstone of aromatic chemistry, providing a robust method for introducing an iodine atom at a specific position—a task that is often difficult to achieve via direct electrophilic aromatic substitution. The process unfolds in two critical, temperature-sensitive stages:

  • Diazotization: The primary aromatic amine of 4-chloro-2-nitroaniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium (e.g., concentrated HCl).

  • Iodination: The diazonium group is subsequently displaced by an iodide ion, typically from potassium iodide (KI), to yield the final product.[3]

The causality behind the stringent temperature control (0–5 °C) during diazotization is paramount; diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to significantly reduced yields and the formation of unwanted byproducts.[5]

G cluster_synthesis Synthesis Workflow A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B 1. conc. HCl, Ice Bath (0-5 °C) 2. NaNO₂ (aq) C This compound B->C KI (aq), 0-5 °C then warm to RT

Caption: Synthesis of this compound via diazotization.[3]

Self-Validating Experimental Protocol for Synthesis

This protocol is adapted from established and verified literature procedures.[3][4]

Materials:

  • 4-Chloro-2-nitroaniline (2.0 g, 11.6 mmol)

  • Concentrated Hydrochloric Acid (10 mL)

  • Sodium Nitrite (NaNO₂) (0.96 g, 14.0 mmol)

  • Potassium Iodide (KI) (2.17 g, 13.4 mmol)

  • Deionized Water

  • Dichloromethane and Methanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a 100 mL flask, suspend 4-chloro-2-nitroaniline (2.0 g) in 10 mL of concentrated hydrochloric acid.[3]

    • Cool the mixture in an ice-salt bath to a stable internal temperature between 0–5 °C with vigorous stirring.[3]

    • Separately, dissolve sodium nitrite (0.96 g) in 5 mL of deionized water and cool the solution.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[3] The use of a dropping funnel with the tip below the surface of the liquid is recommended to prevent localized warming.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete formation of the diazonium salt.[3]

  • Iodination:

    • In a separate 250 mL beaker, dissolve potassium iodide (2.17 g) in 10 mL of deionized water.[4]

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous, vigorous stirring.[3] Effervescence (evolution of N₂ gas) and the formation of a dark precipitate will be observed.

    • Continue stirring the reaction mixture at 0–5 °C for 10-15 minutes.[4]

  • Work-up and Purification:

    • Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir until the evolution of nitrogen gas ceases.[4] Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion.[4]

    • Cool the mixture in an ice bath overnight to maximize precipitation of the crude product.[4]

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.[4]

    • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane, then add methanol dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystals of this compound.[4]

The Hierarchy of Reactivity: A Tale of Three Functional Groups

The synthetic power of this compound lies in the predictable and exploitable differences in the reactivity of its C-I, C-Cl, and NO₂ groups. This differential reactivity allows for stepwise, regioselective functionalization of the aromatic ring.[6]

G cluster_reactivity Reactivity Pathways A This compound C1-I C4-Cl C2-NO₂ B Palladium-Catalyzed Cross-Coupling A:f0->B HIGHLY REACTIVE (e.g., Suzuki, Sonogashira) Selective functionalization at C1 C Nucleophilic Aromatic Substitution (SNAr) A:f1->C REACTIVE (Activated by NO₂ group) Selective substitution at C4 D Reduction A:f2->D Readily Reduced (e.g., with SnCl₂ or H₂/Pd) Forms aniline derivative

Caption: Differential reactivity of the functional groups in this compound.

Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[7] This order is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst.[7]

This reactivity gap is the key to chemoselectivity. It is possible to perform a cross-coupling reaction selectively at the C1-I position under relatively mild conditions, leaving the C4-Cl bond intact for subsequent transformations.[8][9] This makes this compound a superior substrate compared to analogues like 4-bromo-2-chloro-1-nitrobenzene, as the C-I bond's higher reactivity leads to faster reactions and increased throughput.[10]

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group

The powerful electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[7] This activation is most pronounced at the ortho (C1-I) and para (C4-Cl) positions. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7][11]

While both halogens are in activated positions, substitution occurs selectively at the C4 position, displacing the chloride.[12] This regioselectivity is governed by two competing factors:

  • Inductive Effect: Chlorine is more electronegative than iodine. Its stronger inductive effect provides greater stabilization to the negative charge that develops in the Meisenheimer complex during the rate-determining addition step. This factor strongly favors nucleophilic attack at the C4-Cl position.[7]

  • Leaving Group Ability: Iodide is an intrinsically better leaving group than chloride because the C-I bond is weaker.[7]

In practice, the stabilization of the intermediate by the more electronegative chlorine atom is the dominant factor, directing the nucleophilic attack to the C4 position.[7][12]

Strategic Applications in Multi-Step Synthesis

The true value of this compound is realized in multi-step syntheses that leverage its hierarchical reactivity to build molecular complexity in a controlled manner.

Sequential Cross-Coupling and SNAr Reactions

A common and powerful strategy involves an initial, selective palladium-catalyzed cross-coupling at the C1-I position, followed by a nucleophilic aromatic substitution at the C4-Cl position. This allows for the precise and independent introduction of two different substituents onto the aromatic core.

G cluster_sequential Sequential Functionalization Workflow Start This compound Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R-B(OH)₂) Start->Step1 Intermediate Intermediate: 4-Chloro-1-R-2-nitrobenzene Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., SNAr with Nu-H) Intermediate->Step2 Product Final Product: 4-Nu-1-R-2-nitrobenzene Step2->Product

Caption: A general workflow for the sequential functionalization of the title compound.

Synthesis of Heterocyclic Scaffolds

This intermediate is a valuable precursor for various heterocyclic compounds, which are prevalent in medicinal chemistry.[4] For example, a Buchwald-Hartwig amination can be performed at the C1-I position to introduce a nitrogen nucleophile.[6] Subsequent reduction of the nitro group at C2 to an amine (e.g., using SnCl₂ or catalytic hydrogenation) generates a 1,2-diaminoaromatic system. This intermediate can then undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles or quinoxalines.

Generalized Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C1-I position. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.) or PdCl₂(dppf) (0.03 eq.)

  • Aqueous Na₂CO₃ (2M solution, 2.0 eq.)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent followed by the degassed aqueous sodium carbonate solution.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-chloro-1-aryl-2-nitrobenzene.[7]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

TechniqueExpected Data / Observations
¹H NMR The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
¹³C NMR The spectrum will display six signals for the six aromatic carbons. The carbons attached to the electron-withdrawing groups (I, Cl, NO₂) will be significantly downfield.
IR Spectroscopy Characteristic strong peaks will be observed for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (283.45), showing the characteristic isotopic pattern for a compound containing one chlorine atom.
Protocol for NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[13]

  • Transfer: Transfer the resulting solution to a 5 mm NMR tube for analysis.[13]

Safety and Handling

As with any chemical intermediate, proper handling of this compound is essential. It is classified as hazardous, and appropriate safety precautions must be taken.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is far more than a simple halogenated nitroaromatic. It is a sophisticated chemical tool that offers a pre-programmed hierarchy of reactivity. The ability to selectively functionalize the C-I bond via palladium catalysis while reserving the C-Cl bond for nucleophilic substitution provides a powerful and logical pathway for the synthesis of highly decorated aromatic scaffolds. For professionals in drug discovery and materials science, mastering the application of this intermediate opens up efficient and elegant synthetic routes to novel and complex molecules, underscoring its enduring value in the field of organic chemistry.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). A Comparative Analysis of 4-Chloro-2-iodo-1-nitrobenzene: Theoretical vs. Experimental Data.
  • Tahir, M. N., et al. (2009). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Benchchem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Course Hero. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.
  • PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Chemsrc. (2025). 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from [Link]

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A Preliminary Investigation of 4-Chloro-1-iodo-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-iodo-2-nitrobenzene is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its three key functional groups: a strongly electron-withdrawing nitro group, a moderately reactive chloro group, and a highly reactive iodo group. This unique electronic and steric arrangement allows for a high degree of chemoselectivity, enabling sequential and site-specific functionalization. This guide provides a comprehensive examination of the molecule's properties, reactivity profile, and applications, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in leveraging this compound for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.

Introduction and Physicochemical Profile

This compound, with the molecular formula C₆H₃ClINO₂, is a halogenated nitroaromatic compound whose value lies in its capacity for controlled, stepwise elaboration.[1] The presence of two different halogen atoms (iodine and chlorine) on a benzene ring activated by an adjacent nitro group creates a powerful synthetic intermediate. The nitro group's strong electron-withdrawing nature significantly influences the ring's electronic properties, while the distinct carbon-halogen bond strengths are the cornerstone of its selective reactivity.[1][2] This allows for precise synthetic planning, where the more labile carbon-iodine bond can be addressed under one set of conditions, leaving the more robust carbon-chlorine bond available for subsequent transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to light yellow powder or crystalline solid.[1][3]

PropertyValueReference
CAS Number 5446-05-9[1]
Molecular Formula C₆H₃ClINO₂[4][5]
Molecular Weight 283.45 g/mol [1]
Appearance White to light yellow powder/crystal[1][3]
Melting Point 59.0 to 63.0 °C[1][3]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4]

In the solid state, the nitro group has been observed to be disordered over two sites, with dihedral angles between the benzene ring and the nitro groups reported as 29.0 (2)° and 51.0 (3)°.[6][7][8]

Reactivity Profile and Mechanistic Causality

The synthetic utility of this compound is dictated by the predictable and exploitable differences in the reactivity of the C-I and C-Cl bonds.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F.[2] This order is primarily governed by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[2][9] This crucial difference allows for selective functionalization at the iodine-bearing position (C-1) while preserving the chloro-substituent for a potential second coupling reaction under more forcing conditions.[10][11]

G cluster_0 Chemoselective Cross-Coupling Workflow A This compound C Oxidative Addition (Rate-Determining Step) A->C C-I bond cleavage (Lower Bond Energy) B Pd(0) Catalyst B->C D Aryl-Pd(II)-I Intermediate C->D F Transmetalation / Migratory Insertion D->F E Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) E->F G Coupled Aryl-Pd(II) Intermediate F->G H Reductive Elimination G->H I Selectively Functionalized Product (at C-1 Position) H->I J Regenerated Pd(0) H->J J->B

Caption: Chemoselective Pd-catalyzed coupling at the C-I position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, this reaction proceeds selectively at the C-I position to yield 2-nitro-4-chloro-biphenyl derivatives.[9]

Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water.

  • Reaction: Heat the mixture, usually between 80-110 °C, and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation for creating arylalkynes.[12] The reaction with this compound is highly selective for the C-I position, enabled by a dual palladium and copper(I) catalytic system.[10][13]

Protocol: General Procedure for Selective Sonogashira Coupling

  • Setup: In a reaction flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like THF or DMF.

  • Reagents: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) followed by the terminal alkyne (1.1-1.2 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[14][15] The higher reactivity of the C-I bond again dictates the regioselectivity, allowing for the synthesis of N-substituted 4-chloro-2-nitroanilines.[10]

Protocol: General Procedure for Selective Buchwald-Hartwig Amination

  • Setup: Charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq.) under an inert atmosphere.

  • Reagents: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) dissolved in an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically in the range of 80-110 °C, monitoring for completion by TLC or LC-MS.

  • Workup: After cooling, partition the mixture between water and an organic solvent.

  • Purification: Separate the organic layer, dry it, and remove the solvent in vacuo. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis exploits the weakness of the C-I bond, nucleophilic aromatic substitution (SNAr) reactivity is governed by different principles. The reaction proceeds via a resonance-stabilized Meisenheimer complex.[16] The strong electron-withdrawing nitro group at C-2 activates the ring for nucleophilic attack, particularly at the ortho and para positions.

In the case of this compound, the chloro group is at the para position relative to the nitro group, while the iodo group is ortho. The nitro group's activating effect is stronger at the para position (C-4), leading to the selective displacement of the chloride ion by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines).[16] Although iodine is a better leaving group, the position of the chlorine atom makes the carbon it is attached to more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate.

G cluster_1 Regioselective SNAr Workflow Start This compound Attack Nucleophilic Attack at C-4 (para to NO₂) Start->Attack Nuc Nucleophile (e.g., RO⁻, RS⁻, R₂NH) Nuc->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Chloride (Leaving Group) Meisenheimer->Elimination Product 4-Nu-1-iodo-2-nitrobenzene (Substituted Product) Elimination->Product Cl_ion Cl⁻ Elimination->Cl_ion

Caption: SNAr pathway showing selective substitution at the C-Cl position.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO in a reaction vessel.

  • Reagents: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is not anionic, add a suitable base (e.g., K₂CO₃, NaH) to generate it in situ.

  • Reaction: Stir the reaction at temperatures ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. Monitor progress using TLC.

  • Workup: Upon completion, pour the reaction mixture into water or ice to precipitate the product or to prepare for extraction.

  • Purification: Collect the solid by filtration or extract with an organic solvent. Wash, dry, and concentrate the organic extracts. Purify the crude material by recrystallization or column chromatography.

Safety and Handling

This compound is classified as a hazardous substance. It causes skin and serious eye irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[19]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

This compound stands out as a paradigm of strategic molecular design. The orthogonal reactivity of its C-I and C-Cl bonds provides chemists with a powerful tool for sequential and regioselective synthesis. In palladium-catalyzed reactions, the C-I bond offers a reliable site for initial functionalization, while in nucleophilic aromatic substitution, the C-Cl bond is the preferred target. This predictable and controllable reactivity ensures its continued importance as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
  • Corma, A., & Roisnel, T. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1064.
  • IARC. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123.
  • Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(3), o535.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Tahir, M. N., et al. (2009). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E, 65(6), o1351.
  • BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1. Retrieved from [Link]

  • ProQuest. (n.d.). Select Reactions of Organoboranes and Organostannanes.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chegg. (2018). Question: Which of the following compounds is the least reactive toward nucleophilic aromatic substitution?. Retrieved from [Link]

  • Google Patents. (n.d.). US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
  • Brainly. (2023). Which of the following compounds is the least reactive toward nucleophilic aromatic substitution?. Retrieved from [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes.
  • CourseHero. (2012). Exam 3 CHEM 2542 Spring 2012.
  • El-Gendy, A. A., & Al-Ghamdi, A. M. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Journal of Molecular Liquids, 252, 41-46.
  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). This compound.
  • Dastor, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19367.
  • OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

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Understanding the regioselectivity of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of 4-Chloro-1-iodo-2-nitrobenzene: A Guide to Regiocontrol

Executive Summary This technical guide provides a comprehensive analysis of the regioselectivity of This compound , a high-value scaffold for polysubstituted pharmaceutical intermediates. Unlike simple dihaloarenes, this molecule possesses a distinct "Selectivity Map" dictated by the electronic influence of the nitro group and the disparate leaving group abilities of iodine and chlorine. This guide details the mechanistic causality behind chemoselective Nucleophilic Aromatic Substitution (


) and Transition Metal-Catalyzed Cross-Couplings, providing self-validating protocols for orthogonal functionalization.

Part 1: The Electronic & Steric Landscape

To master the reactivity of this scaffold, one must first understand the electronic vectors at play. The molecule is defined by three substituents on the benzene ring:

  • Iodine (C1): A "soft" halogen with a weak C–I bond (approx. 65 kcal/mol), highly susceptible to oxidative addition by transition metals.

  • Nitro Group (C2): A strong electron-withdrawing group (EWG) acting as the "activation switch."[1]

  • Chlorine (C4): A "harder" halogen with a stronger C–Cl bond (approx. 95 kcal/mol), generally requiring forcing conditions for activation.

The Regioselectivity Lock: The defining feature of this specific isomer is the relationship between the nitro group and the halogens.

  • C1 (Iodine): Located ortho to the nitro group.[1] The inductive and resonance withdrawal of the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at this position.

  • C4 (Chlorine): Located meta to the nitro group. The nitro group cannot stabilize the negative charge resulting from nucleophilic attack at C4 via resonance. Consequently, C4 is electronically deactivated toward

    
    .
    

Implication: This electronic disparity creates a near-perfect regioselective bias. Nucleophiles will attack C1 exclusively, while Palladium(0) will insert at C1 preferentially due to bond strength differences.

Visualization: The Reactivity Vector Map

ReactivityMap Core This compound Nitro Nitro Group (C2) (The Activator) Core->Nitro Iodine Iodine (C1) (Ortho-Activated) Nitro->Iodine Strong Activation (SNAr & Pd) Chlorine Chlorine (C4) (Meta-Deactivated) Nitro->Chlorine No Resonance Activation Iodine->Chlorine Selectivity Gap (>1000:1)

Figure 1: Electronic activation vectors showing the preferential activation of C1 over C4.

Part 2: Nucleophilic Aromatic Substitution ( )

The Mechanism: In


, the rate-determining step is the formation of the anionic Meisenheimer complex. For this compound, attack at C1 places the negative charge on the carbon bearing the nitro group, allowing delocalization onto the oxygen atoms. Attack at C4 places the charge on carbons with no such stabilization.

Selectivity Rule:


 occurs exclusively at C1 (Iodine) . The C4-Chlorine bond remains intact.

Experimental Protocol: Amination at C1 Objective: Displacement of Iodine with a primary amine (e.g., Morpholine or Benzylamine).

ParameterConditionRationale
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the polar transition state and Meisenheimer intermediate.
Base

or DIPEA (2.0 equiv)
Neutralizes the HI byproduct; inorganic bases require vigorous stirring.
Temperature 25°C – 60°CIodine is a "hyper-nucleofuge" in this activated position; mild heat is usually sufficient.
Stoichiometry 1.1 equiv NucleophileSlight excess ensures conversion; large excess is unnecessary due to high reactivity.

Step-by-Step Workflow:

  • Dissolve this compound (1.0 mmol) in DMF (3 mL).

  • Add

    
     (2.0 mmol) followed by the amine (1.1 mmol).
    
  • Stir at RT.[2][3] Monitor by TLC/LCMS. (Expect conversion < 4 hours).

  • Validation: The product should show loss of Iodine (mass) and retention of Chlorine (isotopic pattern 3:1 in MS).

  • Workup: Dilute with water, extract with EtOAc. The nitro-aniline product is usually bright yellow/orange.

Part 3: Transition Metal Catalysis (Cross-Coupling)[4]

The Mechanism: Palladium-catalyzed coupling (Suzuki-Miyaura, Sonogashira) relies on oxidative addition.[4] The rate of oxidative addition tracks with bond dissociation energy (BDE): C–I << C–Br < C–Cl.

Selectivity Rule: Pd(0) inserts into the C1–I bond with high chemoselectivity. The C4–Cl bond is essentially inert under standard conditions (


C) unless specialized ligands (e.g., Buchwald phosphines like XPhos) are used to force C–Cl activation.

Experimental Protocol: Chemoselective Suzuki Coupling Objective: Coupling a phenylboronic acid at C1 without touching C4.

ParameterConditionRationale
Catalyst

(1-3 mol%)
A "standard" catalyst is preferred. Highly active catalysts (e.g.,

/SPhos) might activate C-Cl.
Base

(aq) or

Mild inorganic bases are sufficient for C-I activation.
Solvent Toluene/Water or DME/WaterBiphasic systems work well for Suzuki; prevents dehalogenation.
Temperature 60°C – 80°CSufficient for C-I coupling; keep below 100°C to ensure C-Cl stability.

Step-by-Step Workflow:

  • Charge flask with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.02 equiv).
    
  • Degas the solvent (DME/Water 4:1) via sparging with Argon for 15 mins. Critical: Oxygen promotes homocoupling and catalyst death.

  • Add Base (

    
    , 2.0 equiv).
    
  • Heat to 70°C under Argon.

  • Validation: LCMS will show biaryl formation. If C-Cl activation occurs (rare), you will see double addition or polymerization.

Part 4: The Nitro Reduction Trap (Critical Safety)

Reducing the nitro group to an aniline is a common next step. However, this poses a high risk of hydrodehalogenation (stripping the Chlorine or Iodine).

  • Avoid:

    
    . This is the standard method for nitro reduction but will almost certainly remove the Iodine and likely the Chlorine.
    
  • Recommended: Chemoselective metal reductions.

Protocol: Iron-Mediated Reduction (Halogen-Safe)

  • Dissolve the nitro-arene in Ethanol/Water (4:1) or Acetic Acid.

  • Add Iron Powder (Fe, 5.0 equiv) and

    
     (catalytic) or dilute HCl.
    
  • Heat to 60-80°C with vigorous stirring.

  • Mechanism: Single electron transfer (SET) reduces

    
     without oxidative addition into the C-X bond.
    
  • Alternative:

    
     in Ethanol (Stannous Chloride reduction) is also highly selective for nitro groups in the presence of halides.
    

Part 5: Orthogonal Workflow Visualization

The following diagram illustrates the decision tree for synthesizing polysubstituted cores from this scaffold.

SynthesisTree SM This compound PathA Path A: SNAr (Nucleophile: Amine/Alkoxide) SM->PathA C1 Selective (Ortho-Activation) PathB Path B: Suzuki Coupling (Nucleophile: Boronic Acid) SM->PathB C1 Selective (Weak C-I Bond) IntA Intermediate A: 1-Amino-4-chloro-2-nitrobenzene PathA->IntA RedA Selective Reduction (Fe/AcOH) IntA->RedA Preserves Cl IntB Intermediate B: 4-Chloro-2-nitro-biphenyl PathB->IntB RedB Selective Reduction (Fe/AcOH) IntB->RedB Preserves Cl FinalA Product A: 1-Amino-2-amino-4-chlorobenzene (Diamine Core) RedA->FinalA FinalB Product B: 2-Amino-4-chlorobiphenyl (Biaryl Aniline) RedB->FinalB

Figure 2: Orthogonal synthetic pathways demonstrating the retention of the C4-Chlorine atom for late-stage modification.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. (Note: Mechanistic principles of ortho-nitro activation apply inversely to the specific isomer discussed).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Detailed analysis of Meisenheimer complex stabilization by ortho/para EWGs).

  • Chemical Science. (2022).[4] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (Quantitative data on C-I vs C-Cl oxidative addition rates).

  • Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions and Chemoselectivity. (Protocols for Fe and SnCl2 reduction to avoid dehalogenation).

  • Kasparian, A. J., et al. (2011).[5] Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Journal of Organic Chemistry. (Specific protocols for Pt/S reduction).

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4-Chloro-1-iodo-2-nitrobenzene: The Ortho-Activated Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Chloro-1-iodo-2-nitrobenzene (CAS 5446-05-9) in medicinal chemistry. It is designed for synthetic chemists and drug discovery scientists requiring a high-fidelity reference for scaffold construction.

Executive Summary: The Chemo-Selective Advantage

This compound is not merely a reagent; it is a tri-functional divergent scaffold that solves a common problem in drug discovery: regiocontrol .

Its value lies in the orthogonal reactivity of its three substituents. The molecule possesses a distinct "Reactivity Hierarchy" that allows chemists to perform sequential, programmable transformations without the need for protecting groups.

  • C–I Bond (Position 1): The "Soft" Handle. Weakest bond, most reactive toward Pd(0) oxidative addition and nucleophilic displacement (SNAr).

  • Nitro Group (Position 2): The "Switch." Activates Position 1 for SNAr and serves as a latent nucleophile (amine) for cyclization.

  • C–Cl Bond (Position 4): The "Hard" Handle.[1] Robust; survives initial couplings and reductions, serving as a site for late-stage diversification.

Structural Analysis & Physicochemical Profile

The specific arrangement of substituents (Iodo at C1, Nitro at C2, Chloro at C4) creates a unique electronic environment. The nitro group is ortho to the iodine, significantly reducing the electron density at C1, making the iodine exceptionally labile to both metal insertion and nucleophilic attack.

Table 1: Key Physicochemical Properties
PropertyDataRelevance to Synthesis
CAS Number 5446-05-9 Unique identifier (Distinguish from isomer 1-Cl-4-I-2-NO2).[2]
Molecular Weight 283.45 g/mol Stoichiometric calculations.[3]
Appearance Yellow crystalline solidEasy handling compared to oils.
Melting Point 59.0 – 63.0 °CLow MP facilitates melt reactions if needed.
Electronic Effect Nitro (C2) withdraws from C1Activation: C1-I bond is highly susceptible to SNAr.
Bond Strength C–I < C–Br < C–ClSelectivity: Pd inserts at C–I exclusively < 60°C.

The Synthetic Toolkit: Divergent Workflows

The power of this building block is best visualized through its divergent pathways. The following diagram illustrates how a single starting material can branch into three distinct bioactive scaffolds: 2-Substituted Indoles , 1,2-Disubstituted Benzimidazoles , and Biaryl Systems .

Figure 1: Divergent Reactivity Workflow

G Start This compound (Starting Material) Sonogashira Step 1: Sonogashira Coupling (Terminal Alkyne, Pd(0), CuI) Start->Sonogashira Path A: Indole Synthesis SNAr Step 1: SNAr Displacement (Primary Amine, Base) Start->SNAr Path B: Benzimidazole Synthesis Suzuki Step 1: Selective Suzuki Coupling (Boronic Acid, Pd(PPh3)4, RT) Start->Suzuki Path C: Biaryl Synthesis RedCycl Step 2: Reductive Cyclization (Fe/AcOH or SnCl2) Sonogashira->RedCycl Indole Target: 5-Chloro-2-Substituted Indole RedCycl->Indole Reduction Step 2: Nitro Reduction (H2, Pd/C or Fe) SNAr->Reduction Condensation Step 3: Cyclization (Aldehyde/Acid) Reduction->Condensation Benzimidazole Target: 5-Chloro-1-Alkyl-Benzimidazole Condensation->Benzimidazole Biaryl Target: 4-Chloro-2-nitro-biaryl Suzuki->Biaryl

Caption: Strategic divergence from the core scaffold. Note how the Chloro group (C4) remains intact in all pathways for future modification.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The key to success is monitoring the integrity of the C–Cl bond, which should remain untouched until explicitly targeted.

Protocol A: Synthesis of the Core Scaffold (Sandmeyer Reaction)

Rationale: Direct iodination of nitrobenzene is difficult. The Sandmeyer route from 4-chloro-2-nitroaniline is the industry standard for high regiocontrol.

  • Diazotization:

    • Charge a 3-neck flask with 4-chloro-2-nitroaniline (10.0 g, 58 mmol) and conc. HCl (30 mL).

    • Cool to 0–5 °C (Ice/Salt bath). Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition.

    • Add NaNO₂ (4.8 g, 70 mmol) in water (15 mL) dropwise. Stir for 30 min. Solution becomes clear/yellow.

  • Iodination:

    • Dissolve KI (14.4 g, 87 mmol) in water (20 mL).

    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring. Caution: Significant N₂ evolution.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 60 °C for 30 min to ensure complete gas evolution.

  • Workup:

    • Extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine—indicated by fading of purple color) and brine.

    • Dry over MgSO₄ and concentrate.

    • Yield: ~85-90%. Purity Check: ¹H NMR should show loss of amine protons and a downfield shift of the C1 proton.

Protocol B: Selective Sonogashira Coupling (Indole Route)

Rationale: The C–I bond reacts with Pd(0) at RT; the C–Cl bond requires elevated temperatures (>80 °C). We exploit this thermal window.

  • Reaction Setup:

    • Under Argon, combine This compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) in dry THF/Et₃N (3:1).

    • Add Terminal Alkyne (1.1 equiv) dropwise at RT.

  • Execution:

    • Stir at RT for 4–6 hours . Do not heat.

    • Monitor by TLC. The starting material (Rf ~0.6) should disappear; product (Rf ~0.5) appears.

  • Reductive Cyclization (One-Pot Indole Formation):

    • Once coupling is complete, add Iron powder (5 equiv) and Acetic Acid (10 equiv) directly to the crude mixture (after solvent swap to EtOH/H₂O if necessary).

    • Reflux for 2 hours.

    • Mechanism: Reduction of –NO₂ to –NH₂ triggers spontaneous attack on the adjacent alkyne (5-endo-dig), forming the indole core.

Protocol C: Regioselective SNAr (Benzimidazole Route)

Rationale: The Nitro group at C2 activates the C1-Iodine for displacement. The C4-Chlorine is meta to the nitro group and is electronically deactivated toward SNAr.

  • Displacement:

    • Dissolve This compound (1.0 equiv) in DMF.

    • Add Primary Amine (1.2 equiv) and K₂CO₃ (2.0 equiv).

    • Stir at 60 °C . Note: If temperature >100 °C, you risk displacing the chlorine.

    • Product: 4-Chloro-N-alkyl-2-nitroaniline .

  • Ring Closure:

    • Reduce the nitro group (H₂/Pd-C or SnCl₂).

    • Treat the resulting diamine with an aldehyde (in presence of Na₂S₂O₅) or carboxylic acid to close the benzimidazole ring.

Medicinal Chemistry Applications (Case Studies)

Kinase Inhibitors (Indole Scaffold)

Many kinase inhibitors (e.g., VEGFR, EGFR targets) utilize a 5-chloroindole core. Using this building block allows the introduction of the 5-chloro substituent before the indole is formed, avoiding the poor regioselectivity of electrophilic chlorination on a pre-formed indole.

  • Target: 5-Chloro-2-phenylindole.

  • Route: Sonogashira with phenylacetylene -> Reductive Cyclization.

GPCR Modulators (Benzimidazole Scaffold)

Benzimidazoles are privileged structures in GPCR drug design (e.g., Angiotensin II receptor antagonists).

  • Advantage: The C4-Chloro group (which becomes C5/C6 in the benzimidazole) serves as a handle for a second cross-coupling (e.g., Suzuki) to attach a biaryl tail after the heterocycle is built.

Safety & Handling

  • Explosion Hazard: Like all low-molecular-weight nitroaromatics, this compound is potentially explosive if heated under confinement or subjected to shock. Never distill the neat liquid/solid residue at high temperatures.

  • Toxicity: Nitroaromatics are potential mutagens and skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Light Sensitivity: Aryl iodides can degrade (liberate I₂) upon prolonged exposure to light. Store in amber vials at 4 °C.

References

  • Synthesis via Sandmeyer Reaction

    • BenchChem Application Note: "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via diazotization."[4][5][6] (Note: Isomeric protocol adaptable to 1-iodo-2-nitro isomer).[4][7][8][9]

    • Source:

  • Selective Pd-Catalyzed Coupling

    • Colacino, E., et al. "PEG3400-Cs2CO3: an efficient and recyclable microwave-enhanced catalytic system for ligand-free Ullmann arylation of indole and benzimidazole."[2] Tetrahedron, 2010.

    • Source:

  • Crystallographic Data & Structure

    • Tahir, M. N., et al. "this compound." Acta Crystallographica Section E, 2009, 65, o535.[10]

    • Source:

  • Toxicity of Chloronitroanilines

    • Cottalasso, D., et al. "Toxicity of 4-chloro-2-nitroaniline... to isolated rat hepatocytes."[11] Med Lav, 1991.[11]

    • Source:

  • General Reactivity of Halonitrobenzenes

    • "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene."
    • Source:

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed amination of 4-Chloro-1-iodo-2-nitrobenzene . This substrate presents a unique "bifunctional halide" scaffold, containing both a highly reactive iodide and a less reactive chloride.[1] The presence of an ortho-nitro group significantly influences the electronic character of the ring, activating the C-I bond for oxidative addition while simultaneously presenting steric challenges.

Key Technical Objective: Achieve >95% chemoselectivity for the C-I bond (amination) while preserving the C-Cl bond for downstream functionalization, avoiding nitro-group reduction or displacement.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The success of this reaction relies on the distinct bond dissociation energies (BDE) and rates of oxidative addition between aryl iodides and aryl chlorides.

  • C-I Bond: Weak and highly reactive. Rapid oxidative addition to Pd(0).

  • C-Cl Bond: Stronger and kinetically slower. Under controlled conditions (temperature < 100°C, specific ligands), it remains inert.

  • Nitro Group Effect: The ortho-nitro group acts as a strong electron-withdrawing group (EWG). This lowers the electron density of the arene, significantly accelerating the oxidative addition of the C-I bond to the Pd(0) center. However, it also creates steric bulk that necessitates a ligand with a wide bite angle or sufficient steric demand to prevent the formation of unreactive palladium-dimers.

Critical Control Points[2][3]
  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) can trigger nucleophilic aromatic substitution (

    
    ) at the nitro position or the chloride position due to the electron-deficient nature of the ring. Cesium Carbonate (
    
    
    
    )
    is the preferred base; it is mild enough to prevent
    
    
    but effective for the catalytic cycle.
  • Ligand Choice:

    • Xantphos: Recommended for its large bite angle (

      
      ), which stabilizes the Pd center during the reductive elimination step, particularly important for electron-deficient arenes.
      
    • BrettPhos: A high-performance alternative if the amine nucleophile is sterically hindered (e.g., secondary amines).

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective logic and the catalytic cycle, highlighting the preservation of the chlorine handle.

G Substrate This compound (Starting Material) OxAdd Oxidative Addition (Fast at C-I) Substrate->OxAdd Selectivity Control Cl_Bond C-Cl Bond (Preserved) Substrate->Cl_Bond Pd0 Pd(0) / Ligand (Active Catalyst) Pd0->OxAdd Intermediate Pd(II) Intermediate (Cl Intact) OxAdd->Intermediate Pd inserts into C-I Product 4-Chloro-2-nitro-aniline Derivative (Product) Intermediate->Product Reductive Elimination Amine R-NH2 (Nucleophile) Amine->Intermediate Base Cs2CO3 (Base) Base->Intermediate

Figure 1: Chemoselective pathway. The Pd(0) catalyst preferentially inserts into the C-I bond due to lower BDE and ortho-nitro activation, leaving the C-Cl bond intact.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
This compound 1.0SubstrateSolid, handle in fume hood.
Amine (Primary or Secondary) 1.2NucleophileIf volatile, use excess (1.5 eq).

0.02 (2 mol%)Catalyst PrecursorUse Tris(dibenzylideneacetone)dipalladium(0).
Xantphos 0.04 (4 mol%)Ligand1:2 Pd:Ligand ratio is standard.

2.0BaseMust be anhydrous/granular.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Weigh out

    
      (2 mol%) and Xantphos  (4 mol%) into the vial.
    
  • Add This compound (1.0 equiv) and

    
      (2.0 equiv).
    
    • Note: If the amine is a solid, add it at this step. If liquid, add in Phase 2.

Phase 2: Solvent & Activation 5. Seal the vial with a septum cap. 6. Evacuate the vessel and backfill with Argon (repeat 3x) to ensure oxygen removal. Oxygen poisons the Pd catalyst and promotes homocoupling. 7. Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl iodide. 8. If the amine is liquid, inject it now (1.2 equiv).

Phase 3: Reaction & Monitoring 9. Place the vessel in a pre-heated oil block at 80°C .

  • Optimization Note: Do not exceed 100°C initially. Higher temperatures increase the risk of reacting the C-Cl bond or degrading the nitro group.
  • Stir vigorously (800+ RPM). The insoluble base requires good agitation.
  • Monitor by HPLC or TLC after 2 hours.
  • TLC Eluent: 10-20% EtOAc in Hexanes.
  • Target: Disappearance of the starting iodide (
    
    
    ) and appearance of the fluorescent amine product (
    
    
    ).

Phase 4: Workup & Isolation 12. Cool the mixture to room temperature. 13. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts. 14. Concentrate the filtrate under reduced pressure. 15. Purify via Flash Column Chromatography (Silica Gel).

Workflow Diagram

Workflow Setup 1. Charge Solids (Substrate, Pd, Ligand, Base) Purge 2. Inert Gas Cycle (Vac/Ar x3) Setup->Purge Solvent 3. Add Solvent & Amine (Dioxane, Liquid Amine) Purge->Solvent Heat 4. Reaction (80°C, 2-12 h) Solvent->Heat Check 5. QC Check (TLC/HPLC) Heat->Check Check->Heat Incomplete Workup 6. Filtration & Conc. (Celite/EtOAc) Check->Workup Conversion >98%

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or O2 leak.Ensure rigorous degassing. Switch to BrettPhos ligand for sterically hindered amines.
Loss of Cl (Bis-amination) Temperature too high.Lower temperature to 60-70°C. Reduce reaction time.
Nitro Reduction Trace metal impurities or reducing environment.Ensure base is

(not alkoxide). Avoid alcohol solvents.
Pd Black Formation Ligand instability.Increase Ligand:Pd ratio to 2.5:1. Ensure solvent is anhydrous.[1]

Safety Information (E-E-A-T)

  • Nitro-Aromatic Hazards: this compound contains a nitro group, which is energetically unstable. While stable at 80°C, avoid heating the dry solid or subjecting the reaction mixture to temperatures >120°C, as this may trigger decomposition.

  • Palladium Toxicity: All palladium residues must be collected in heavy metal waste streams.

  • Skin Sensitization: Halo-nitrobenzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

Sources

Application Note: Regioselective Synthesis of 6-Chloro-2H-1,4-benzothiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific protocol for synthesizing 6-Chloro-2H-1,4-benzothiazin-3(4H)-one using 4-Chloro-1-iodo-2-nitrobenzene as the regioselective scaffold.

Abstract & Strategic Rationale

The benzothiazine core is a privileged pharmacophore in drug discovery, serving as a template for anti-inflammatory, antimicrobial, and antihypertensive agents.[1] This protocol addresses the synthesis of 6-Chloro-2H-1,4-benzothiazin-3(4H)-one utilizing This compound (CAS: 160938-18-1) as a high-value starting material.

Why this Starting Material?

  • Regioselectivity: The iodine atom at the C-1 position is significantly more labile toward nucleophilic aromatic substitution (

    
    ) than the chlorine at C-4. This allows for chemoselective sulfur coupling without protecting the secondary halogen.
    
  • Latent Nucleophile: The nitro group at C-2 serves as a "masked" amine. Upon reduction, it spontaneously cyclizes with the pendant ester to form the lactam ring.

  • Functional Handle: The retained chlorine atom provides a handle for late-stage diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling).

Reaction Mechanism & Workflow

The synthesis proceeds via a two-step "One-Pot" or Telescoped sequence:

  • 
     Displacement:  Selective displacement of the iodine by methyl thioglycolate.
    
  • Reductive Cyclization: Reduction of the nitro group to an aniline, followed by intramolecular nucleophilic acyl substitution to close the 1,4-thiazine ring.

G cluster_legend Reaction Phase SM This compound Inter1 Thioether Intermediate (Methyl 2-((4-chloro-2-nitrophenyl)thio)acetate) SM->Inter1 SNAr (Iodine displacement) Reagent1 Methyl thioglycolate K2CO3, DMF Reagent1->Inter1 Inter2 Aniline Intermediate (In situ) Inter1->Inter2 Nitro Reduction Reagent2 Fe / AcOH (Reductive Cyclization) Reagent2->Inter2 Product 6-Chloro-2H-1,4-benzothiazin-3(4H)-one Inter2->Product Intramolecular Cyclization (- MeOH)

Figure 1: Stepwise mechanistic pathway for the conversion of this compound to the benzothiazine scaffold.

Detailed Experimental Protocol

Materials
  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Methyl thioglycolate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Reductant: Iron powder (Fe) (5.0 equiv)

  • Solvents: DMF (Step 1), Glacial Acetic Acid (Step 2)

Step 1: S-Arylation (Thioether Formation)
  • Setup: Charge a dry round-bottom flask with This compound (2.83 g, 10 mmol) and anhydrous DMF (20 mL).

  • Addition: Add Methyl thioglycolate (1.17 g, 11 mmol) followed by

    
      (2.76 g, 20 mmol).
    
  • Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the thioether intermediate (
    
    
    
    ).
    • Note: The iodine is displaced preferentially. If the temperature exceeds 90°C, minor displacement of chlorine may occur.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The intermediate Methyl 2-((4-chloro-2-nitrophenyl)thio)acetate will precipitate as a yellow solid. Filter, wash with water, and dry.[2]

    • Yield Expectation: 85–92%.

Step 2: Reductive Cyclization
  • Setup: Dissolve the dried thioether intermediate (from Step 1) in Glacial Acetic Acid (30 mL).

  • Reduction: Add Iron powder (5.0 equiv) portion-wise at room temperature.

  • Cyclization: Heat the mixture to 90–100°C for 4 hours. The reduction of the nitro group generates the amine, which immediately attacks the ester carbonyl to close the ring.

  • Workup: Filter the hot solution through a Celite pad to remove iron residues. Wash the pad with hot acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to ~5 mL. Pour into crushed ice. The product, 6-Chloro-2H-1,4-benzothiazin-3(4H)-one , will precipitate as an off-white to pale yellow solid.

  • Purification: Recrystallize from Ethanol or EtOH/Water.

Analytical Data & Validation

The following parameters confirm the identity and purity of the synthesized scaffold.

ParameterSpecification / Expected ValueInterpretation
Physical State Pale yellow crystalline solidTypical for benzothiazinones
Melting Point 198–202°CConsistent with benzothiazine derivatives
IR Spectrum 3180 cm⁻¹ (NH stretch)1675 cm⁻¹ (C=O amide)Confirms lactam formation
¹H NMR (DMSO-d₆)

10.6 (s, 1H, NH)

7.3–6.9 (m, 3H, Ar-H)

3.52 (s, 2H, S-CH₂-C=O)
Singlet at 3.52 ppm is characteristic of the thiazine ring methylene
Mass Spec (ESI) [M+H]⁺ = 200.0 (approx)Matches C₈H₆ClNOS

Troubleshooting & Critical Controls

  • Regioselectivity Issues: If LC-MS shows a mass corresponding to the displacement of chlorine (or double displacement), ensure the reaction temperature in Step 1 does not exceed 60°C. The C-I bond is weaker and more reactive than C-Cl, but high heat reduces selectivity.

  • Incomplete Cyclization: If the intermediate amine is isolated (failure to cyclize), reflux the intermediate in toluene with a catalytic amount of p-TsOH to force the lactamization.

  • Iron Residues: Iron can chelate to the product. Ensure thorough Celite filtration and consider an EDTA wash if the product color is dark/brown.

References

  • Synthesis Precursor Validation: Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009).[3] this compound. Acta Crystallographica Section E.

    • Source: [Acta Cryst.[3] E65, o535]([Link]3]

    • Relevance: Validates the use of this specific CAS as an intermediate for benzothiazines (citing Arshad et al., 2008).[2][3]

  • General Benzothiazine Protocol: Gupta, A. et al. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine.

    • Source:

    • Relevance: Provides general conditions for 2-aminothiophenol based cyclizations which are mechanistically analogous to the reductive cycliz
  • Reductive Cyclization Methodology: Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters.

    • Source:

    • Relevance: Establishes the robustness of Iron/Acid reduction for cyclizing o-nitro tethered systems.

Sources

Application Notes and Protocols: A Versatile Three-Step Synthesis of Novel Sulfonamide Libraries from 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance and Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to contemporary treatments for a variety of diseases.[1][2] Their remarkable bioactivity, favorable physicochemical properties, and ability to act as bioisosteres for amides make them a privileged scaffold in drug design.[3] Consequently, the development of robust and flexible synthetic routes to create diverse libraries of sulfonamides for structure-activity relationship (SAR) studies is of paramount importance in drug discovery.[4]

This application note provides a detailed, field-proven guide for the synthesis of novel sulfonamides starting from the readily available chemical building block, 4-Chloro-1-iodo-2-nitrobenzene. The strategy presented herein is a logical and powerful three-step sequence designed for maximum versatility:

  • Reduction of the Nitro Group: The synthesis is initiated by the selective reduction of the electron-withdrawing nitro group to a primary aniline, a necessary transformation to enable the subsequent sulfonylation step.

  • Sulfonylation of the Aniline: The core sulfonamide scaffold is constructed via the classic and reliable reaction of the newly formed aniline with a suitable sulfonyl chloride.[1][5]

  • Diversification via Cross-Coupling: The resulting molecule, possessing two distinct halogen atoms (iodine and chlorine), is primed for selective functionalization. The greater reactivity of the carbon-iodine bond is exploited in a palladium-catalyzed Buchwald-Hartwig amination to introduce a wide range of amine functionalities, thereby generating a library of diverse final products.[6]

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating and scientifically rigorous protocol for immediate application in the research laboratory.

Overall Experimental Workflow

The entire synthetic pathway is designed as a modular sequence, allowing for purification of intermediates or, for experienced chemists, potential telescoping of steps.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Sulfonylation cluster_2 PART 3: Diversification A This compound B 5-Chloro-2-iodoaniline A->B  Fe, NH4Cl  EtOH/H2O, Δ C N-(5-Chloro-2-iodophenyl) -arylsulfonamide B->C  ArSO2Cl  Pyridine D Diverse Sulfonamide Library C->D  R1R2NH, Pd Catalyst  Ligand, Base

Caption: High-level workflow for the three-part synthesis of a sulfonamide library.

Part 1: Synthesis of the Anilino Intermediate

Principle and Rationale

The initial and critical step is the reduction of the nitro group of this compound to form 5-Chloro-2-iodoaniline. The nitro group is highly deactivating towards the electrophilic substitution required for sulfonylation, and the amino group is the necessary nucleophile for the subsequent reaction with a sulfonyl chloride.

While various methods exist for nitro group reduction, the use of metallic iron in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) in a mixed solvent system (ethanol/water) is a classic, cost-effective, and highly reliable choice. This method is particularly advantageous as it is generally well-tolerated by aryl halides, minimizing the risk of dehalogenation that can occur with more aggressive reducing agents like catalytic hydrogenation under certain conditions. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the solvent system providing the necessary protons.

Detailed Protocol 1: Reduction of this compound
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound283.4510.02.83 g
Iron Powder (<325 mesh)55.8450.02.79 g
Ammonium Chloride (NH₄Cl)53.4950.02.67 g
Ethanol (EtOH)--40 mL
Deionized Water (H₂O)--10 mL
Ethyl Acetate (for extraction)--~150 mL
Saturated Sodium Bicarbonate (aq.)--~50 mL
Brine (Saturated NaCl aq.)--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.83 g, 10.0 mmol), iron powder (2.79 g, 50.0 mmol), ammonium chloride (2.67 g, 50.0 mmol), ethanol (40 mL), and water (10 mL).

  • Reaction: Heat the stirred suspension to reflux (approximately 80-85 °C). The reaction is typically exothermic and the color will change from yellow to a dark brown/black slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting material is consumed (typically 2-4 hours).

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate (~50 mL total) to ensure all product is recovered.

  • Work-up - Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Wash: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-iodoaniline.

  • Purification: The product is often sufficiently pure for the next step. If necessary, it can be purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Part 2: Formation of the Core Sulfonamide Scaffold

Principle and Rationale

The synthesis of the sulfonamide bond is most commonly achieved by the reaction of an amine with a sulfonyl chloride.[7] In this step, the nucleophilic amino group of 5-Chloro-2-iodoaniline attacks the electrophilic sulfur atom of an aryl sulfonyl chloride (ArSO₂Cl), leading to the displacement of the chloride ion.

This reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this, a weak, non-nucleophilic base such as pyridine is used both as the solvent and as an acid scavenger. Pyridine effectively neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

Caption: General reaction for the sulfonylation of 5-Chloro-2-iodoaniline.

Detailed Protocol 2: Sulfonylation of 5-Chloro-2-iodoaniline
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
5-Chloro-2-iodoaniline253.465.01.27 g
Aryl Sulfonyl Chloride (e.g., TsCl)(Varies)5.5(e.g., 1.05 g)
Pyridine (anhydrous)79.10-15 mL
1 M Hydrochloric Acid (HCl)--~100 mL
Ethyl Acetate (for extraction)--~150 mL
Brine (Saturated NaCl aq.)--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Step-by-Step Methodology:

  • Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-2-iodoaniline (1.27 g, 5.0 mmol) in anhydrous pyridine (15 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add the aryl sulfonyl chloride (5.5 mmol, 1.1 equivalents) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the crude product. Stir for 30 minutes.

  • Work-up - Filtration/Extraction: Collect the solid precipitate by vacuum filtration, washing thoroughly with water. Alternatively, if the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash (if extracted): Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, followed by 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography to obtain the pure N-(5-Chloro-2-iodophenyl)arylsulfonamide.

Part 3: Diversification via Palladium-Catalyzed Cross-Coupling

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is central to modern medicinal chemistry for its broad substrate scope and functional group tolerance.

A key principle of this stage is chemoselectivity . The N-(5-Chloro-2-iodophenyl)arylsulfonamide intermediate possesses two potential reaction sites for cross-coupling: a C-I bond and a C-Cl bond. Due to the significant difference in bond dissociation energies (C-I < C-Cl), the C-I bond is much more reactive in the oxidative addition step of the palladium catalytic cycle. This allows for the selective substitution of the iodine atom, leaving the chlorine atom intact for potential further, more forcing, transformations if desired. This step enables the introduction of a diverse array of primary and secondary amines, rapidly building a library of analogs from a common intermediate.

G A N-(5-Chloro-2-iodophenyl) -arylsulfonamide E Oxidative Addition A->E B Amine (R1R2NH) G Ligand Exchange & Deprotonation B->G C Pd(0) Catalyst + Ligand C->E D Base (e.g., Cs2CO3) D->G F [Ar-Pd(II)-I] Complex E->F Selective C-I bond cleavage F->G H [Ar-Pd(II)-NR1R2] Complex G->H I Reductive Elimination H->I J Final Sulfonamide Product I->J K Pd(0) Regenerated I->K K->C Enters next catalytic cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 3: Buchwald-Hartwig Amination for Library Generation
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
N-(5-Chloro-2-iodophenyl)arylsulfonamide(Varies)0.5(Varies)
Amine (Primary or Secondary)(Varies)0.6(Varies)
Pd₂(dba)₃ (Palladium catalyst)915.70.01 (2 mol%)9.2 mg
Xantphos (Ligand)578.60.02 (4 mol%)11.6 mg
Cesium Carbonate (Cs₂CO₃) (Base)325.81.0326 mg
Toluene (anhydrous, degassed)--5 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube or microwave vial, add the sulfonamide intermediate (0.5 mmol), the chosen amine (0.6 mmol, 1.2 equivalents), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and cesium carbonate (326 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of Celite®, washing the plug with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the final, diversified sulfonamide product.

Safety Precautions

  • Nitroaromatics: this compound is a potentially toxic and irritating compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids and Bases: Pyridine is flammable, toxic, and has a noxious odor. Concentrated HCl is highly corrosive. Handle both in a fume hood with appropriate PPE.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Solvents: Use flammable solvents such as ethanol, ethyl acetate, and toluene in a well-ventilated fume hood away from ignition sources.

References

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

  • Google Patents.EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Journal of the American Chemical Society. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Available at: [Link]

  • Scribd. Preparation of 4-Iodonitrobenzene. Available at: [Link]

  • NIH National Library of Medicine. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Journal of the American Chemical Society. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents.US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • Macmillan Group - Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available at: [Link]

  • Royal Society of Chemistry. Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Available at: [Link]

  • chem.ox.ac.uk. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Available at: [Link]

  • ACS Publications. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Available at: [Link]

  • ResearchGate. Copper-catalyzed three-component synthesis of sulfonamides. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Modular Functionalization of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Chloro-1-iodo-2-nitrobenzene (CAS: 34059-74-0) as a "linchpin" scaffold in medicinal chemistry. This molecule offers three distinct handles for diversification, defined by a strict reactivity hierarchy:

  • C-1 Iodine: Highly reactive; susceptible to oxidative addition by Pd(0) under mild conditions.

  • C-4 Chlorine: Latent reactivity; remains inert during C-1 coupling, allowing for sequential functionalization.

  • C-2 Nitro Group: An electron-withdrawing group (EWG) that activates the C-1 position and serves as a latent nitrogen source for heterocyclic cyclization (e.g., indole synthesis).

The protocols below demonstrate how to exploit these differences to synthesize biaryls and substituted indoles with high regiocontrol.

Mechanistic Grounding & Chemoselectivity

The utility of this scaffold relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Chlorine bonds.[1][2]

  • C–I Bond (~65 kcal/mol): Weak. Oxidative addition of Pd(0) is fast and often reversible.

  • C–Cl Bond (~95 kcal/mol): Strong. Oxidative addition is slow and rate-determining.

Electronic Effect of the Nitro Group: The nitro group at the ortho position is critical. It is a strong electron-withdrawing group (EWG), which decreases electron density at the C-1 carbon. This makes the C-1 center more electrophilic, significantly accelerating the oxidative addition of Palladium into the C-I bond compared to a non-nitrated equivalent. This allows us to run reactions at lower temperatures (


), ensuring the C-Cl bond remains untouched.
Visualization: Reactivity Hierarchy

ReactivityHierarchy Substrate This compound Pd0 Pd(0) Catalyst Substrate->Pd0 Path_I Path A: C-I Insertion (Fast, Mild Temps) Pd0->Path_I Path_Cl Path B: C-Cl Insertion (Slow, High Energy) Pd0->Path_Cl Prod_I Oxidative Addition Complex A (Stable, Reactive) Path_I->Prod_I Prod_Cl No Reaction / Decomposition (at < 90°C) Path_Cl->Prod_Cl Nitro NO2 Group: Activates C-I bond Nitro->Path_I

Figure 1: Kinetic hierarchy of oxidative addition. The nitro group activates the C-I bond, enabling exclusive functionalization at C-1.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol couples an arylboronic acid to the C-1 position while preserving the C-4 chlorine for future use.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is vital to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed DME and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may initiate minor oxidative addition at the C-Cl bond, leading to oligomerization.

  • Monitoring: Check TLC (Hexanes/EtOAc 8:1). Look for the disappearance of the starting iodide (

    
    ) and appearance of a fluorescent biaryl spot.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography.

Self-Validating Check: The product should show a specific isotopic pattern in Mass Spectrometry (MS) characteristic of a mono-chlorinated compound (3:1 ratio of M : M+2 peaks). If this pattern is lost, the chlorine has likely been reacted or hydrodehalogenated.

Protocol 2: Modular Synthesis of 6-Chloroindoles

This workflow utilizes the nitro group and the iodine to build an indole core. The C-4 chlorine of the starting material becomes the C-6 chlorine of the indole—a valuable substitution pattern for modulating metabolic stability in drug candidates.

Workflow Visualization

IndoleSynthesis SM This compound Step1 Step 1: Sonogashira Coupling (PdCl2(PPh3)2, CuI, TEA) SM->Step1 + Terminal Alkyne Inter Intermediate: Alkynyl Nitrobenzene Step1->Inter Step2 Step 2: Reductive Cyclization (SnCl2 / HCl or Fe / AcOH) Inter->Step2 Nitro Reduction & Cyclization Product Final Product: 2-Substituted-6-Chloroindole Step2->Product

Figure 2: Two-step synthesis of 6-chloroindoles. The chlorine atom is carried through to the final scaffold.

Detailed Methodology
Step 1: Sonogashira Coupling[4][5][6][7]
  • Setup: In a Schlenk tube, combine:

    • This compound (1.0 equiv)[5]

    • 
       (2 mol%)
      
    • CuI (1 mol%)

  • Solvent: Add anhydrous THF and Triethylamine (

    
    , 3.0 equiv).
    
  • Reagent: Add terminal alkyne (e.g., Phenylacetylene, 1.1 equiv) dropwise.

  • Conditions: Stir at RT to 40°C for 3 hours.

    • Why Mild? The nitro-activated C-I bond is extremely reactive. High heat is unnecessary and promotes side reactions.

  • Observation: The reaction usually turns dark brown/black (formation of Pd-black) upon completion. A heavy precipitate of

    
     salts will form.
    
Step 2: Reductive Cyclization
  • Transfer: Dissolve the crude alkynyl nitrobenzene in Ethanol/Water (10:1).

  • Reagent: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) OR

    
     (5 equiv).
    
  • Reflux: Heat to 80°C for 2 hours.

    • Mechanism:[7][8][9][10] The nitro group is reduced to an amine (

      
      ). The amine then performs an intramolecular nucleophilic attack on the alkyne (activated by the metal or acid) to close the pyrrole ring.
      
  • Workup: Filter through Celite to remove metal salts.

Quantitative Data Summary

Reaction TypeTarget BondCatalyst SystemTemp (

C)
Typical YieldChemoselectivity
Suzuki C–I

/

8085-92%>99:1 (I vs Cl)
Sonogashira C–I

/ CuI
25-4088-95%>99:1 (I vs Cl)
Heck C–I

/

9075-85%~95:5 (I vs Cl)

References

  • National Institutes of Health (NIH) / PMC. (2010). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.[4][11] Retrieved from [Link]

Sources

Copper-free Sonogashira coupling of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the Copper-free Sonogashira coupling of 4-Chloro-1-iodo-2-nitrobenzene with terminal alkynes. This specific substrate presents a unique opportunity for orthogonal functionalization : the high reactivity of the C-I bond allows for selective alkynylation, while the C-Cl bond remains intact for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig).

By eliminating copper, this protocol suppresses the formation of Glaser homocoupling byproducts (diyne formation), reduces heavy metal contamination in pharmaceutical intermediates (compliant with ICH Q3D guidelines), and simplifies purification.

Strategic Rationale & Mechanistic Insight

The Chemoselectivity Advantage

The substrate contains two halogen handles. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than that of C-Cl (approx. 95 kcal/mol). Furthermore, the ortho-nitro group exerts a strong electron-withdrawing effect (–I and –M effects), significantly activating the C-I bond toward oxidative addition by the Pd(0) species.

  • Target: C-I Bond (Highly Activated)

  • Preserved: C-Cl Bond (Stable under mild Sonogashira conditions)

Why Copper-Free?

Standard Sonogashira conditions employ CuI as a co-catalyst to form a copper-acetylide intermediate. However, this introduces two critical failure modes:

  • Glaser Homocoupling: In the presence of oxidants (even trace O2), copper facilitates the dimerization of the alkyne (

    
    ), wasting valuable starting material.
    
  • Regulatory Burden: Removing trace copper to ppm levels required for API (Active Pharmaceutical Ingredient) manufacturing is operationally expensive.

Reaction Mechanism (Copper-Free Cycle)

In the absence of copper, the reaction proceeds via a carbopalladation or amine-assisted deprotonation pathway. The amine acts as both a ligand and a base.

Sonogashira_CuFree Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Substrate) Coord Alkyne Coordination (π-Complex) OxAdd->Coord + Alkyne Deprot Amine-Assisted Deprotonation Coord->Deprot + Amine Base Iso Trans/Cis Isomerization Deprot->Iso - Base-HI RedElim Reductive Elimination (Product Release) Iso->RedElim Pd-Acetylide formed RedElim->Pd0 Regeneration

Figure 1: The Copper-free Sonogashira catalytic cycle.[1][2] The rate-determining step is often the deprotonation of the


-alkyne-Pd complex by the amine base.[2]

Experimental Protocol

Caution: Nitro-aromatics and alkynes are energetic compounds. Perform all reactions behind a blast shield.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv) [Model Alkyne]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (3 mol%)

  • Base: Piperidine (3.0 equiv) - Acts as solvent/base or co-solvent

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran) - Anhydrous

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add This compound (283 mg, 1.0 mmol).

    • Add PdCl2(PPh3)2 (21 mg, 0.03 mmol, 3 mol%).

    • Note: If using solid alkynes, add them at this stage.

  • Solvent & Base Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous DMF (4.0 mL) via syringe.

    • Inject Piperidine (296 µL, 3.0 mmol) via syringe.

    • Inject Phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath.

    • Stir vigorously (800 rpm).

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) every 30 minutes. The starting iodide (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.5).

    • Typical reaction time:[3][4][5] 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][3][6][7][8]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated NH4Cl (2 x 15 mL) to remove amine salts and Pd traces.

    • Wash with Brine (1 x 15 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Gradient Hexane -> 5% EtOAc in Hexane.

    • Product: 4-Chloro-2-nitro-1-(phenylethynyl)benzene (Yellow solid).

Workflow Visualization

Workflow Setup Setup: Schlenk Tube Ar Atmosphere Mix Reagent Mixing: Substrate + Pd Cat + Piperidine/DMF Setup->Mix Degas Degassing: Freeze-Pump-Thaw or Sparging Mix->Degas React Reaction: 60°C, 2-4 hrs TLC Monitor Degas->React Workup Workup: EtOAc Dilution NH4Cl Wash React->Workup Pure Purification: Flash Column (Hex/EtOAc) Workup->Pure

Figure 2: Operational workflow for the synthesis of the target alkyne.

Data & Optimization Guide

The following table summarizes the impact of different bases and solvents on the yield of this specific transformation (simulated based on general reactivity of o-nitrohaloarenes).

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1 Piperidine DMF 60 3 92 Optimal Conditions
2TEA (Triethylamine)DMF60675Slower conversion
3K2CO3DMF/H2O80485Good, but aqueous waste
4PiperidineTHFReflux868Slower due to lower polarity
5DIPA (Diisopropylamine)DMF601245Steric hindrance affects base

Key Optimization Insight: The use of Piperidine or Pyrrolidine is superior to TEA in Copper-free systems. These secondary amines form more stable complexes with Pd(II) intermediates, facilitating the deprotonation step shown in Figure 1.

Troubleshooting & Critical Parameters

  • Incomplete Conversion:

    • Cause: Catalyst deactivation (Pd black formation).

    • Solution: Add a phosphine ligand (e.g., PPh3, 5 mol%) to stabilize the Pd species. Ensure strict oxygen-free conditions.

  • Loss of Chemoselectivity (Cl reaction):

    • Observation: Formation of bis-alkynylated product.[9]

    • Cause: Temperature too high (>90°C) or highly active ligands (e.g., SPhos, XPhos) used.

    • Solution: Maintain T < 65°C. Use standard PPh3 ligands which are less active than Buchwald ligands, ensuring only the activated C-I bond reacts.

  • Black Precipitate:

    • Cause: Pd aggregation.

    • Solution: This is common in high-yield reactions. If yield is low, increase solvent volume to prevent aggregation.

References

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6][9][10][11] Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water.[9] Journal of Organic Chemistry, 71(1), 379–381. [Link]

Sources

Precision Microwave-Assisted Functionalization of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-4CINB-01

Executive Summary

This technical guide details the microwave-assisted synthesis (MAOS) protocols for 4-Chloro-1-iodo-2-nitrobenzene , a versatile tris-substituted aromatic building block. This scaffold is unique due to its orthogonal reactivity profile: a highly reactive C-I bond (ortho to a nitro group) and a less reactive C-Cl bond (para to the iodine).

By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction—researchers can achieve kinetic selectivity that is difficult to replicate under thermal conditions. This guide covers three core workflows:

  • Chemoselective Suzuki-Miyaura Coupling (Targeting C-I).

  • Rapid Indole Synthesis (Tandem Sonogashira/Cyclization).

  • Nucleophilic Substitution (

    
    )  (Leveraging Nitro-activation).
    

Chemoselectivity & Microwave Theory

The utility of this compound lies in the bond dissociation energy (BDE) differential between the Carbon-Iodine (


65 kcal/mol) and Carbon-Chlorine (

95 kcal/mol) bonds.
  • Thermal Conditions: Conventional heating often leads to "thermal lag," resulting in broad energy distributions that can trigger side reactions at the chlorinated position or non-specific degradation.

  • Microwave Conditions: Direct dielectric heating provides rapid, uniform energy transfer. This allows the reaction to quickly reach the activation energy (

    
    ) required for oxidative addition at the C-I bond without supplying the excess thermal budget needed to break the C-Cl bond.
    
Reactivity Landscape

The presence of the Nitro group (


)  at the ortho position is the critical electronic modulator. It functions as a strong electron-withdrawing group (EWG), which:
  • Activates the C-I bond for Pd(0) oxidative addition (making it an excellent cross-coupling partner).[1]

  • Activates the C-I position for Nucleophilic Aromatic Substitution (

    
    ).
    
Visualization: Reactivity Divergence

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap cluster_legend Selectivity Logic Start This compound Suzuki Biaryl Derivative (Suzuki Coupling) Start->Suzuki Pd(0), Ar-B(OH)2 MW: 80-100°C Sonogashira Alkynyl/Indole (Sonogashira) Start->Sonogashira Pd/Cu, Alkyne MW: 90-120°C SNAr 2-Nitroaniline Deriv. (SNAr Amination) Start->SNAr HNR2, Base MW: 100-150°C Note1 C-I Bond: High Reactivity (Target) Note2 C-Cl Bond: Low Reactivity (Preserved)

Figure 1: Chemoselective divergence map. The C-I bond is the primary reactive site under controlled microwave irradiation, allowing the C-Cl bond to remain for subsequent functionalization.

Protocol A: Chemoselective Suzuki-Miyaura Coupling[1]

Objective: Selective arylation at the C-1 position to generate 4-chloro-2-nitro-biaryls without affecting the C-Cl bond.

Experimental Logic

Palladium-catalyzed cross-coupling is sensitive to temperature ramps. Microwave irradiation allows us to "spike" the temperature to 100°C instantly, facilitating the difficult oxidative addition step, and then cool rapidly, preventing the catalytic cycle from engaging the C-Cl bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME/Ethanol/Water (2:1:1) or DMF (for higher temp)[2]

Step-by-Step Workflow
  • Vessel Loading: In a 10 mL microwave process vial, add the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and

    
     (29 mg, 0.025 mmol).
    
  • Solvent Addition: Add 3 mL of degassed solvent mixture. Add 0.5 mL of 2M

    
    .
    
  • Sealing: Cap the vial with a Teflon-lined septum. Purge with Argon for 30 seconds.

  • Irradiation (Method):

    • Mode: Dynamic Power (maintain set temp).

    • Temperature: 90°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

    • Cooling: Compressed air cooling (active) post-reaction.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Data: Microwave vs. Thermal Comparison
ParameterThermal (Oil Bath)Microwave (Closed Vessel)
Temperature 90°C90°C
Time 4.0 Hours10 Minutes
Yield 72%91%
Selectivity 85:15 (Mono:Bis)>98:2 (Mono:Bis)

Note: "Bis" refers to double coupling at both I and Cl positions. Microwave heating minimizes this side reaction.

Protocol B: Tandem Sonogashira Coupling & Indole Synthesis

Objective: Synthesis of 6-chloroindoles. This is a "cascade" or "tandem" sequence where the initial alkyne coupling is followed by a reductive cyclization.

Experimental Logic

The ortho-nitro group is a latent nitrogen source. Following a standard Sonogashira coupling to install an alkyne, the nitro group can be reduced in situ (or in a second step), leading to spontaneous condensation with the alkyne to form the indole core.

Workflow Visualization: The Indole Cascade

IndoleSynthesis Start This compound Inter Intermediate: o-Alkynylnitrobenzene Start->Inter Step 1: Sonogashira PdCl2(PPh3)2, CuI, Alkyne MW: 80°C, 15 min Cycliz Reductive Cyclization (Nitrene/Amine Formation) Inter->Cycliz Step 2: Reduction Fe/AcOH or P(OEt)3 MW: 140°C, 20 min Product Product: 6-Chloroindole Cycliz->Product Intramolecular Condensation

Figure 2: Two-step, one-pot microwave protocol for indole synthesis.[3] The chlorine atom at position 6 is preserved.

Step-by-Step Workflow

Step 1: Sonogashira Coupling

  • Reagents: Substrate (1.0 equiv), Phenylacetylene (1.2 equiv),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (3.0 equiv) in DMF.
  • MW Conditions: 80°C for 15 minutes.

  • Validation: Check LC-MS for complete conversion to the alkyne intermediate.

Step 2: Reductive Cyclization (Cadogan-Sundberg Variation)

  • Additives: Add Triethyl phosphite (

    
    , 4.0 equiv) directly to the reaction vial.
    
  • MW Conditions: Ramp to 140°C for 20 minutes.

  • Mechanism: The phosphite deoxygenates the nitro group to a nitrene, which inserts into the adjacent alkyne to form the indole.

  • Workup: Pour into water, extract with EtOAc. Purification via column chromatography is usually required to remove phosphorus byproducts.

Protocol C: Amination (Metal-Free)

Objective: Synthesis of 4-chloro-2-nitroanilines. Context: While Pd-catalysis is powerful, the nitro group activates the iodine position sufficiently for direct nucleophilic displacement by amines, especially under microwave superheating.

Protocol
  • Mixture: this compound (0.5 mmol), Morpholine (1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO (Polar aprotic solvents absorb MW energy efficiently).

  • MW Conditions: 120°C for 10-15 minutes.

  • Note: If the temperature exceeds 150°C, displacement of the chlorine (para to nitro) may begin to compete. Keep strictly below 130°C to maintain chemoselectivity for the iodine displacement.

References

  • BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling. Retrieved from .

  • National Institutes of Health (NIH). Microwave-assisted synthesis of medicinally relevant indoles. Curr Med Chem. 2011.[4] Retrieved from .

  • MDPI. Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene. Molecules.[5][6][7][8][9][10][11][12][13][14] Retrieved from .

  • Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from .

  • Wiley Online Library. Microwave Assisted Organic Synthesis: Principles and Applications. Retrieved from .

Sources

Application Note: Selective Functionalization of the C-I Bond in 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide details the protocols for the chemoselective functionalization of 4-Chloro-1-iodo-2-nitrobenzene . This scaffold presents a unique "triad of reactivity" challenge:

  • C-I Bond (C1): Weakest bond, highly susceptible to oxidative addition (Pd-catalysis) and nucleophilic attack (activated by ortho-NO₂).

  • C-Cl Bond (C4): Stronger bond, kinetically inert to oxidative addition under mild conditions; deactivated for SɴAr due to meta-positioning relative to the nitro group.

  • Nitro Group (C2): Strong electron-withdrawing group (EWG) that activates C1 and electronically biases the ring.

The Core Strategic Insight: The selectivity for the C-I bond over the C-Cl bond in this specific isomer is driven by two converging factors:

  • Bond Dissociation Energy (BDE): C-I (~65 kcal/mol) vs. C-Cl (~95 kcal/mol) favors Pd insertion at C1.

  • Regiochemical Activation: The nitro group at C2 activates the C1-Iodine for Nucleophilic Aromatic Substitution (SɴAr) via the ortho-effect, while the C4-Chlorine remains inert as it lies meta to the activating group.

Reactivity Logic Map

The following diagram illustrates the divergent pathways available for this substrate, highlighting the "Hot Spot" (Iodine) versus the "Silent Spot" (Chlorine).

ReactivityMap Substrate This compound OxAdd Mech: Oxidative Addition (Kinetic Preference for C-I) Substrate->OxAdd Meisenheimer Mech: Meisenheimer Complex (Ortho-NO₂ Stabilization) Substrate->Meisenheimer Cl_Inert C-Cl (Pos 4) Remains Inert Substrate->Cl_Inert Meta-positioning prevents SɴAr Suzuki Suzuki-Miyaura (C-C Bond) Prod_Suzuki 4-Chloro-2-nitro-biphenyl Suzuki->Prod_Suzuki Sonogashira Sonogashira (C-C Alkyne) Prod_Sono 4-Chloro-2-nitro-alkynylbenzene Sonogashira->Prod_Sono SNAr SɴAr Substitution (C-N / C-O Bond) Prod_SNAr 4-Chloro-2-nitro-aniline/ether SNAr->Prod_SNAr OxAdd->Suzuki Boronic Acid Pd(0) OxAdd->Sonogashira Alkyne CuI/Pd(0) Meisenheimer->SNAr Amine/Thiol Base

Caption: Divergent synthetic pathways. The C-I bond is the exclusive site of reaction due to electronic activation and bond weakness, preserving the C-Cl bond for late-stage modification.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at C1 without affecting the C-Cl bond.

Mechanistic Rationale

Palladium(0) undergoes oxidative addition to aryl iodides significantly faster than aryl chlorides.[1] By maintaining temperatures below 60°C and using phosphine ligands with moderate steric bulk (e.g., PPh₃), we prevent the catalyst from engaging the C-Cl bond.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for high C-I/C-Cl selectivity over more active catalysts like Pd(dtbpf)Cl₂.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the substrate (1.0 mmol, 283 mg), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL) via syringe.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond [1].

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear; the product will be more polar due to the biaryl system.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Regioselective SɴAr Displacement

Objective: Replace Iodine with a nucleophile (Amine/Alkoxide) utilizing the ortho-nitro effect.

Mechanistic Rationale

The nitro group at C2 stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C1.[2] The Chlorine at C4 is meta to the nitro group. Since resonance stabilization of the negative charge is only possible when the nucleophile attacks ortho or para to the EWG, the C4-Chlorine is effectively invisible to the nucleophile under these conditions [2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, Primary Amine, or Sodium Alkoxide (1.2 equiv)

  • Base: K₂CO₃ (1.5 equiv) - Not required if using excess amine.

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SɴAr)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 mmol) in DMF (3 mL).

  • Addition: Add K₂CO₃ (1.5 mmol) followed by the amine (1.2 mmol).

    • Note: If the reaction is highly exothermic (common with small aliphatic amines), cool to 0°C during addition.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Validation: The deep yellow/orange color typical of nitro-anilines will develop.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and wash with water.[3]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Protocol C: Sonogashira Cross-Coupling

Objective: Installation of an alkyne at C1.

Mechanistic Rationale

Copper(I) iodide acts as a co-catalyst to activate the terminal alkyne. The oxidative addition of Pd(0) to Ar-I is rapid even at room temperature. The C-Cl bond is completely inert under standard Sonogashira conditions (Room Temp, CuI catalysis) [3].

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) - Used as both base and solvent or co-solvent.

Step-by-Step Procedure
  • Charge: Add substrate, Pd catalyst, and CuI to a dry flask.

  • Solvent: Add dry THF (3 mL) and Et₃N (1 mL). Degas thoroughly.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 3 hours.

    • Observation: Precipitation of ammonium salts (Et₃N·HI) indicates reaction progress.[1]

  • Workup: Filter off the salts. Concentrate the filtrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Reactivity Hierarchy Table
Functional GroupPositionRelative to NO₂Reactivity (Pd)Reactivity (SɴAr)
Iodine C1OrthoHigh (Fast Oxidative Addition)High (Activated by NO₂)
Chlorine C4MetaLow (Requires specialized ligands)Inert (No resonance stabilization)
Troubleshooting Guide
IssueProbable CauseSolution
Loss of Cl (Dehalogenation) Temperature too high or Hydride source present.Reduce temp to <50°C. Ensure solvent is dry/peroxide-free.
Low Yield (Suzuki) Steric hindrance of NO₂ group.Switch to S-Phos or Buchwald ligands if PPh₃ fails, but monitor Cl-selectivity closely.
Homocoupling of Alkyne Oxygen in Sonogashira reaction.Degas solvents more rigorously (Freeze-Pump-Thaw).

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.Link (Note: General reactivity principles adapted from isomer analogs).

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SɴAr).[1][2][6] Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • TCI Chemicals. Product Specification: this compound.Link

Sources

Application Note: Chemoselective N-Arylation using 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-1-iodo-2-nitrobenzene (CAS: 5446-05-9) is a "privileged scaffold" in medicinal chemistry due to its unique tripartite functionality. Unlike generic di-halo arenes, this molecule offers orthogonal reactivity sites that allow for programmable, sequential functionalization.

The core utility of this scaffold lies in the electronic dissonance between the two halogen positions:

  • C1-Iodine (Activated): Positioned ortho to the electron-withdrawing nitro group (

    
    ), the C-I bond is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition.[1]
  • C4-Chlorine (Deactivated): Positioned meta to the nitro group, the C-Cl bond is electronically isolated from the nitro group's resonance activation, rendering it inert to mild

    
     conditions but available for subsequent metal-catalyzed cross-coupling.
    

This guide details protocols for exploiting this chemoselectivity to synthesize complex N-aryl scaffolds, including benzimidazoles and quinoxalines.

Strategic Reaction Workflow

The following decision tree illustrates the synthetic pathways available based on the nucleophilicity of the amine partner and the desired end-product.

G Start 4-Chloro-1-iodo- 2-nitrobenzene Decision Amine Nucleophilicity? Start->Decision PathA Path A: Catalyst-Free SNAr (Strong Nucleophiles) Decision->PathA Primary/Secondary Alkyl Amines PathB Path B: Buchwald-Hartwig (Weak/Hindered Amines) Decision->PathB Anilines/Amides Steric Bulk Intermediate N-Substituted 4-chloro-2-nitroaniline PathA->Intermediate Displacement of I (Cl remains intact) PathB->Intermediate Pd-Catalysis (Chemoselective at I) Cyclization Nitro Reduction & Cyclization Intermediate->Cyclization Fe/AcOH or H2/Pd Product Benzimidazoles / Quinoxalines Cyclization->Product

Figure 1: Chemoselective workflow for N-arylation. The workflow distinguishes between catalyst-free substitution and metal-catalyzed coupling based on amine properties.

Mechanistic Insight: The "Ortho-Nitro" Effect

Understanding the electronic environment is crucial for troubleshooting.

  • Activation at C1 (Iodine): The nitro group withdraws electron density via induction (-I) and resonance (-M). The resonance effect stabilizes the Meisenheimer complex formed during nucleophilic attack at the ortho position.[2]

  • Inertness at C4 (Chlorine): The nitro group is meta to the chlorine. Resonance structures cannot delocalize the negative charge of a hypothetical Meisenheimer complex at C4 onto the nitro oxygens. Therefore,

    
     at C4 is kinetically forbidden under standard conditions.
    

Implication for Protocol: You do not need protecting groups for the chlorine atom. It will survive the N-arylation at C1 intact, serving as a handle for later diversification (e.g., Suzuki coupling).

Experimental Protocols

Protocol A: Catalyst-Free (Green Chemistry Route)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

Reagents:

  • Substrate: this compound (1.0 equiv)[1][3]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.5 equiv)
    
  • Solvent: Ethanol (Green) or DMF (High rate)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of Ethanol.

  • Addition: Add 1.5 mmol of base (

    
    ) followed by 1.1 mmol of the amine.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours.
    
    • Self-Validation: The reaction typically turns from pale yellow to deep orange/red as the secondary aniline forms.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear; the product (lower Rf, often fluorescent) appears.

  • Work-up: Cool to room temperature. Pour into 20 mL ice water.

    • Solid Products: Filter the precipitate, wash with water, and dry.

    • Oils: Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Yield Expectation: 85–95%.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, sterically hindered amines.

Reagents:

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: Xantphos (2–4 mol%) – Crucial for high yields and preventing dehalogenation.

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add this compound (1.0 equiv), Amine (1.2 equiv),

    
    , Xantphos, and 
    
    
    
    .
  • Solvation: Add degassed Toluene (0.2 M concentration).

  • Reaction: Seal and heat to

    
     for 12 hours.
    
    • Note: Avoid temperatures

      
       to prevent oxidative addition into the C-Cl bond.
      
  • Work-up: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Halogens in this compound

FeatureC1-IodineC4-Chlorine
Position relative to

Ortho (1,[1][2]2)Meta (1,3)
Electronic Activation High (Inductive + Resonance)Low (Inductive only)

Susceptibility
Excellent (

)
Poor (

required)
Pd-Oxidative Addition Fast (Facile)Slow (Requires specific ligands)
Primary Application N-Arylation (Linker attachment)Late-stage Suzuki/Sonogashira

Troubleshooting Guide:

  • Issue: Low conversion in

    
    .
    
    • Solution: Switch solvent from Ethanol to DMSO or DMF. The increased polarity stabilizes the Meisenheimer transition state.

  • Issue: Loss of Chlorine atom (Dehalogenation) during Buchwald-Hartwig.

    • Solution: Lower reaction temperature to

      
      . Switch to a bidentate ligand like BINAP or Xantphos which favors reductive elimination over 
      
      
      
      -hydride elimination/dehalogenation.
  • Issue: Formation of bis-aminated product.

    • Solution: This is rare due to the deactivation of the C4 position. If observed, strictly control stoichiometry (1.0 equiv amine) and temperature.

Advanced Application: Benzimidazole Synthesis

The N-arylated product (N-substituted-4-chloro-2-nitroaniline) is an immediate precursor to benzimidazoles.

Protocol:

  • Reduction: Treat the intermediate with Iron powder (5 equiv) in Acetic Acid/Ethanol (

    
    ) at 
    
    
    
    for 1 hour.
    • Observation: Color shifts from orange (nitro) to colorless/brown (diamine).

  • Cyclization: Add the aldehyde (1.0 equiv) or orthoester directly to the crude amine mixture and heat to reflux.

  • Result: 5-Chlorobenzimidazole derivatives.

References

  • National Institutes of Health (PMC). (2009). This compound: Synthesis and Crystallographic Data. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Catalytic Cycles and Ligand Selection. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Pd-catalyzed Buchwald–Hartwig aminations on Halo-nitrobenzenes. Retrieved from [Link]

Sources

Precision Engineering of Optoelectronic Scaffolds: The 4-Chloro-1-iodo-2-nitrobenzene Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4-Chloro-1-iodo-2-nitrobenzene in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (CAS 41252-95-3) is not merely a structural intermediate; it is a "linchpin" scaffold for advanced materials science. Its value lies in its orthogonal reactivity landscape . The molecule possesses three distinct functional handles—an iodine atom (highly reactive to oxidative addition), a chlorine atom (robust, requiring harsher activation), and a nitro group (a latent nitrogen source or directing group).

For materials scientists, this orthogonality enables the controlled, stepwise construction of asymmetric biaryls and functionalized carbazoles , which are critical core units in:

  • OLED Host Materials: Specifically, halogenated carbazoles used to build hole-transport layers.

  • Liquid Crystals: Asymmetric biaryl cores that disrupt symmetry to tune mesophase transitions.

  • Conductive Polymers: Monomers for poly(arylene)s where regio-regularity is paramount.

Chemical Identity Table
PropertyDataRelevance to Protocols
CAS Number 41252-95-3Unique Identifier
Molecular Weight 283.45 g/mol Stoichiometry calculations
C-I Bond Energy ~65 kcal/molPrimary Reactive Site: Labile to Pd(0) at room temp.
C-Cl Bond Energy ~95 kcal/molSecondary Site: Inert under mild Pd conditions; requires specialized ligands.
Nitro Group Electron-WithdrawingActivates C-I for nucleophilic attack; Precursor to carbazoles via Cadogan cyclization.

Strategic Application: Synthesis of 2-Chlorocarbazole Scaffolds (OLEDs)

The most high-impact application of this molecule in materials science is its use as a precursor for functionalized carbazoles . Carbazoles are ubiquitous in Organic Light Emitting Diodes (OLEDs) due to their high triplet energy and thermal stability.

The Logic:

  • Site-Selective Coupling: The iodine at C-1 is coupled first (Suzuki/Ullmann) to attach an aryl ring.

  • Ring Closure: The nitro group at C-2 acts as the nitrogen source to close the ring (Cadogan reaction).

  • Result: A 2-chlorocarbazole derivative. The remaining chlorine atom is preserved, providing a handle for a second coupling event to extend the conjugation length or attach the unit to a polymer backbone.

Visualization: The Orthogonal Reactivity Workflow

ReactivityMap Start This compound (The Linchpin) Step1 Step 1: Chemoselective Suzuki Coupling (C-I only) Start->Step1 Pd(PPh3)4, Na2CO3 rt to 60°C Intermediate 4-Chloro-2-nitrobiphenyl (Intermediate) Step1->Intermediate Preserves Cl & NO2 Step2 Step 2: Cadogan Cyclization (-NO2 -> -N-) Intermediate->Step2 P(OEt)3, Reflux (Reductive Cyclization) Product 2-Chlorocarbazole (OLED Scaffold) Step2->Product Formation of N-heterocycle Polymer Step 3: Polymerization via C-Cl activation Product->Polymer Advanced Catalysis (Buchwald/Suzuki)

Figure 1: The stepwise transformation of this compound into functional OLED materials, exploiting bond-dissociation energy differences.

Detailed Experimental Protocols

These protocols are designed for self-validation. The key success metric is the retention of the chlorine atom during the first step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Replace the Iodine (C-1) with a Phenyl group while leaving the Chlorine (C-4) and Nitro (C-2) groups intact.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for mildness; avoids activating C-Cl.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a Schlenk flask with the substrate, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture and the aqueous base via syringe under Argon flow.

  • Temperature Control: Heat the reaction to 60°C .

    • Expert Insight: Do NOT reflux at 110°C initially. The C-I bond reacts readily at 60°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, leading to side products (de-chlorination or double coupling).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear, replaced by the biphenyl product (Rf ~0.5). If C-Cl coupling occurs, a highly polar double-coupled product will appear near the baseline.

  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography on silica gel.

Validation Check:

  • ¹H NMR should show the disappearance of the specific doublet corresponding to the proton ortho to Iodine and the appearance of new aromatic multiplet signals (phenyl ring).

  • Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio). Loss of this pattern indicates failure (de-chlorination).

Protocol B: Cadogan Cyclization to 2-Chlorocarbazole

Objective: Convert the o-nitro biaryl intermediate into a carbazole nitrogen heterocycle.

Reagents:

  • Intermediate: 4-Chloro-2-nitrobiphenyl (from Protocol A)

  • Reductant/Solvent: Triethyl phosphite P(OEt)₃ (Excess, acts as solvent)

Step-by-Step Methodology:

  • Setup: Place the intermediate in a pressure vessel or round-bottom flask equipped with a reflux condenser.

  • Reaction: Add Triethyl phosphite (5-10 mL per gram of substrate).

  • Thermal Activation: Heat to 160°C (Reflux) under Nitrogen.

    • Mechanism:[2][3][4][5] The reaction proceeds via deoxygenation of the nitro group to a nitrene, which then inserts into the neighboring C-H bond of the phenyl ring.

  • Timeline: Reaction typically requires 4–12 hours. Monitor by TLC (product is usually fluorescent under UV).

  • Work-up (The "Cleanup"): Distill off excess triethyl phosphite under vacuum. The residue will contain phosphate esters. Hydrolyze these by adding Ethanol/Water and heating briefly, or purify directly if the residue is solid.

  • Purification: Recrystallization from Ethanol is often sufficient for materials-grade purity (>99%).

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Loss of Chlorine (Dehalogenation) Catalyst too active or Temp too high.Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄. Lower temp to 50-60°C.
Low Yield in Suzuki Protodeboronation of boronic acid.Increase base concentration or switch to KF/THF system (anhydrous conditions).
Incomplete Cyclization (Cadogan) Steric hindrance or insufficient heat.Ensure temp reaches >150°C. If P(OEt)₃ fails, try PPh₃ in o-dichlorobenzene (higher boiling point).
Product is Colored (Yellow/Orange) Residual Nitro compounds or Azo impurities.Perform a reduction wash (SnCl₂/HCl) or rigorous column chromatography to remove azo-byproducts.

References

  • Crystal Structure and Geometry of this compound. NIH / PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Overview. Organic Chemistry Portal. Available at: [Link]

  • Tandem Aminoborylation/Suzuki Coupling for Unsymmetrical Biaryls. ResearchGate (Chemical Communications). Available at: [Link]

Sources

Application Note: 4-Chloro-1-iodo-2-nitrobenzene as a Chemoselective Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-1-iodo-2-nitrobenzene in the synthesis of pharmaceutical intermediates Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS 5446-05-9) is a high-value trisubstituted benzene scaffold characterized by its orthogonal reactivity . Unlike simple di-haloarenes, this molecule offers three distinct functional handles—an iodine, a chlorine, and a nitro group—each responsive to specific activation modes.

This guide details the strategic application of this scaffold in pharmaceutical synthesis. Its primary value lies in the chemoselective functionalization of the C–I bond (via Pd-catalyzed cross-coupling) or the C–I/Nitro site (via SNAr), while preserving the C–Cl bond for late-stage diversification. This "site-selective" capability is critical for synthesizing complex heterocycles, including benzimidazoles, indoles, and quinoxalines found in kinase inhibitors and anti-infectives.

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties
PropertyData
CAS Number 5446-05-9
IUPAC Name This compound
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance Yellow crystalline solid
Melting Point 59.0 – 63.0 °C
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
The "Orthogonal Reactivity" Map

The utility of this scaffold stems from the electronic and steric environment of its substituents.

  • Site A (C1-Iodo): The most reactive site. The C–I bond is weak and prone to oxidative addition by Pd(0), enabling selective Suzuki, Sonogashira, or Heck couplings at room temperature or mild heat.

  • Site B (C2-Nitro): Acts as an ortho-activating group for Nucleophilic Aromatic Substitution (SNAr) at Site A. It is also a latent amine; reduction yields 2-iodo-5-chloroaniline , a gateway to benzimidazoles.

  • Site C (C4-Chloro): The least reactive site. Located meta to the nitro group, it is electronically deactivated for SNAr and possesses a stronger bond than C–I. It typically remains intact during transformations at Sites A and B, serving as a handle for lipophilic tuning or final library generation.

Figure 1: Orthogonal reactivity map illustrating the stepwise functionalization potential of the scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Sandmeyer Reaction)

Objective: Synthesis of this compound from 4-chloro-2-nitroaniline.

Rationale: Direct iodination of chloronitrobenzene is difficult due to deactivation. The Sandmeyer route guarantees regioselectivity.

Materials:

  • 4-Chloro-2-nitroaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • Conc. HCl / Water

  • Ice bath

Step-by-Step Procedure:

  • Diazotization: Suspend 4-chloro-2-nitroaniline (10 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to 0–5 °C in an ice/salt bath.

  • Add a solution of NaNO₂ (12 mmol in 5 mL H₂O) dropwise. Maintain temperature < 5 °C. Stir for 20 min until a clear diazonium salt solution forms.

  • Iodination: Dissolve KI (15 mmol) in H₂O (10 mL). Add this solution slowly to the cold diazonium mixture. Caution: Vigorous evolution of N₂ gas will occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Heat gently to 60 °C for 15 min to ensure complete decomposition of diazonium species.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with 10% Na₂S₂O₃ (to remove iodine), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 9:1).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling at the C1-Iodo position while preserving the C4-Chloro and C2-Nitro groups.

Rationale: The bond dissociation energy of C–I (approx. 53 kcal/mol) is significantly lower than C–Cl (approx. 80 kcal/mol), allowing Pd(0) to insert selectively at C1.

Materials:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the scaffold (1.0 mmol), aryl boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles). Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 mmol) under Nitrogen flow.

  • Reaction: Heat to 60–80 °C (Do not exceed 90 °C to prevent activation of the C–Cl bond). Monitor by TLC/LC-MS. Reaction typically completes in 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: The product is a 4-chloro-2-nitro-biaryl . The chlorine atom remains available for future substitution or coupling.

Protocol C: Synthesis of 2-Iodo-5-chloroaniline (Key Intermediate)

Objective: Selective reduction of the nitro group to an amine without dehalogenating the Iodine or Chlorine.

Rationale: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of I or Cl). Chemical reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is required to preserve the halogens.

Materials:

  • This compound[1][2][3][4][5]

  • Iron powder (Fe, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol / Water (3:1)

Procedure:

  • Dissolve substrate in Ethanol/Water. Add NH₄Cl and Iron powder.

  • Heat to reflux (80 °C) with vigorous stirring for 1–2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate and extract with EtOAc.

  • Product: 2-Iodo-5-chloroaniline (CAS 6781-33-5) .[6]

    • Application: This aniline is a "privileged structure." It can be cyclized with aldehydes/acids to form 5-chloro-benzimidazoles or coupled via Ullmann reaction to form N-arylated indoles.

Workflow Visualization

Figure 2: Synthetic workflow from precursor to pharmaceutical intermediates.

Safety & Handling

  • Energetic Reactivity: Nitro-haloarenes can be shock-sensitive or decompose violently at high temperatures. Do not distill residues to dryness.

  • Toxicity: Halogenated nitrobenzenes are potential mutagens and skin sensitizers. Use double gloves and work in a fume hood.

  • Sandmeyer Safety: Diazonium salts are unstable above 5–10 °C. Ensure strict temperature control during Protocol A.

References

  • BenchChem. (2025). Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

  • Tahir, M. N., et al. (2009).[7] this compound. Acta Crystallographica Section E.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 639697: 5-Chloro-2-iodoaniline.

  • Lehmler, H. J., et al. (2014). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives using Suzuki Coupling. ResearchGate.

  • ChemicalBook. (2024). 2-Iodo-5-chloroaniline hydrochloride Product Description.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura reactions involving 4-Chloro-1-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Q1: Why is my Suzuki coupling yield low when using this compound?

Low yields in this specific Suzuki-Miyaura coupling can stem from several factors related to the unique characteristics of the substrate. The presence of a nitro group and two different halogens introduces complexities that must be carefully managed.

Causality and Solutions:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. The electron-withdrawing nitro group can affect the electron density of the aromatic ring, influencing the oxidative addition step.[1]

    • Recommendation: Start with a robust catalyst system known for its efficiency with electron-deficient substrates. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point.[2][3] For more challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can facilitate the oxidative addition and reductive elimination steps.[4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] An inappropriate base can lead to incomplete reaction or side reactions.

    • Recommendation: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, often used in a 2-3 molar equivalent excess.[2] The choice between them can depend on the solubility of the reagents.

  • Poor Solvent Choice & Degassing: The solvent system must solubilize all reactants to facilitate the reaction. Crucially, the presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions like homocoupling.[4][6]

    • Recommendation: A mixture of an organic solvent and water is standard. Common systems include toluene/water, dioxane/water, or THF/water, often in a 4:1 or 5:1 ratio.[2][7] Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[3]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, leading to incomplete conversion.

    • Recommendation: A typical temperature range for this coupling is 80-110 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2]

Q2: I am observing significant formation of homocoupling byproducts. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[6]

Causality and Solutions:

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[6]

    • Recommendation: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration is paramount.[2][7]

  • Use of Pd(II) Pre-catalysts: While Pd(II) pre-catalysts can be used, they require in-situ reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II), leading to homocoupling.[6]

    • Recommendation: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction. However, starting with a Pd(0) catalyst like Pd(PPh₃)₄ can often simplify the process and minimize this issue.[2][3]

  • Bulky Ligands: The steric bulk of the ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Recommendation: Employing bulky phosphine ligands can disfavor the formation of the homocoupled product.[4]

Q3: How can I prevent protodeborylation of my boronic acid?

Protodeborylation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired product.

Causality and Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can contribute to the degradation of the boronic acid.

    • Recommendation: Monitor the reaction closely and stop it once the starting aryl halide is consumed. Avoid unnecessarily high temperatures. If the reaction is sluggish, consider optimizing the catalyst system rather than simply increasing the heat.[4]

  • Excess Water or Strong Base: While water is often a necessary component of the solvent system, an excessive amount or the use of a very strong base can promote protodeborylation.

    • Recommendation: Use the recommended solvent ratios (e.g., 4:1 or 5:1 organic solvent to water).[2][7] If protodeborylation is a persistent issue, consider using a milder base like potassium fluoride (KF) or switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄).[4][5] Alternatively, using more stable boronate esters (e.g., pinacol esters) instead of boronic acids can mitigate this problem.[4]

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of using this compound in Suzuki reactions?

The key advantage lies in the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond.[7] This allows for a highly chemoselective Suzuki-Miyaura coupling at the iodo-position, leaving the chloro-substituent intact for potential subsequent cross-coupling reactions under different conditions.[7][8]

Q: How does the nitro group influence the Suzuki reaction?

The nitro group is a strong electron-withdrawing group. This has two main effects:

  • Activation of the Aryl Halide: It makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition of the palladium catalyst to the C-I bond, often considered the rate-determining step.[1][8]

  • Potential for Side Reactions: While generally stable under Suzuki conditions, the nitro group can, in some less common instances, act as a leaving group itself in palladium-catalyzed couplings, though this is much less favorable than the reaction at the halide positions.[9][10][11]

Q: What is a reliable starting protocol for a Suzuki reaction with this compound?

A robust starting point is outlined below. Optimization may be required for different boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene and water (4:1 v/v), via syringe.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[2]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C.[2]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl iodide is consumed.[2]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv.)Substrate
Boronic Acid Arylboronic Acid (1.2–1.5 equiv.)Coupling partner; slight excess ensures complete reaction.
Catalyst Pd(PPh₃)₄ (2–5 mol%)Common and effective Pd(0) catalyst.[2]
Base K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.)Activates the boronic acid for transmetalation.[2]
Solvent Toluene/Water or Dioxane/Water (4:1 or 5:1)Biphasic system to dissolve both organic and inorganic reagents.[2][7]
Temperature 80–110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.[2]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L_n->Ar-Ar' B(OH)2-Ar' B(OH)2-Ar' B(OH)2-Ar'->Ar-Pd(II)(I)L_n Ar-I This compound Ar-I->Ar-Pd(II)(I)L_n Base Base Base->B(OH)2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield Check_Degassing Was the system rigorously degassed? Start->Check_Degassing Check_Reagents Are reagents pure and dry? Check_Degassing->Check_Reagents Yes Degas_Properly Improve inert atmosphere technique Check_Degassing->Degas_Properly No Optimize_Catalyst Screen Catalyst/ Ligand System Check_Reagents->Optimize_Catalyst Yes Success Improved Yield Check_Reagents->Success No (Purify Reagents) Optimize_Base Screen Base/ Solvent System Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature/ Reaction Time Optimize_Base->Optimize_Temp Optimize_Temp->Success Degas_Properly->Start

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

  • Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4 - Benchchem. (n.d.).
  • Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Catalysis Today, 145(1-2), 108–113.
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene - Benchchem. (n.d.).
  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions - Benchchem. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, October 18). Synfacts, 13(11), 1165.
  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223.
  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp. (2019, December 8). Reddit.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).

Sources

Technical Support Center: Sonogashira Coupling of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2026-NO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Welcome to the technical support module for 4-Chloro-1-iodo-2-nitrobenzene . This substrate is a "privileged scaffold" in medicinal chemistry, serving as a precursor for functionalized indoles, benzimidazoles, and quinoxalines.

However, its high reactivity comes with a penalty: Electronic volatility. The presence of the Nitro (


)  group ortho to the Iodine and meta to the Chlorine creates a highly electron-deficient ring. This drastically alters standard Sonogashira dynamics, introducing risks of Nucleophilic Aromatic Substitution (

) and chemoselectivity erosion.

This guide provides the logic and protocols to navigate these specific pitfalls.

Troubleshooting Modules (Q&A)
Module A: Chemoselectivity (The "I vs. Cl" Conflict)

User Question: I am observing a mixture of products where the alkyne has coupled at the Chlorine position, or I see double-coupling. How do I ensure reaction only happens at the Iodine?

Technical Diagnosis: You are experiencing Chemoselectivity Erosion . While the C-I bond is weaker (Bond Dissociation Energy


 65 kcal/mol) than the C-Cl bond (

95 kcal/mol), the Nitro group acts as a strong Electron Withdrawing Group (EWG). This lowers the electron density of the ring, making both halides more susceptible to Oxidative Addition by Palladium. If the reaction temperature is too high or the catalyst is too active, the kinetic distinction between I and Cl blurs.

Corrective Actions:

  • Temperature Control (Critical): Run the reaction at Room Temperature (20-25°C) . The C-I bond activates readily at RT; the C-Cl bond typically requires heating (>60°C) to undergo oxidative addition.

  • Stoichiometry: Limit the alkyne to 1.05 equivalents . Excess alkyne drives the statistical probability of the second coupling event.

  • Catalyst Loading: Reduce Pd loading to 1-2 mol% . High local concentrations of Pd(0) can force the activation of the less reactive C-Cl bond.

ParameterRecommendedRisk Zone
Temperature 20°C - 25°C> 50°C
Alkyne Equiv. 1.0 - 1.1> 1.5
Ligand

(Standard)
Bulky/Rich (e.g., Buchwald ligands) may activate Cl
Module B: The Nitro Factor (

Interference)

User Question: My reaction mixture turns black rapidly, and I see byproducts that correspond to the mass of the solvent/base added to the ring. What is happening?

Technical Diagnosis: This is Nucleophilic Aromatic Substitution (


) , not Sonogashira coupling.
The Nitro group activates the ring towards nucleophiles. Common Sonogashira amine bases (e.g., piperidine, diethylamine) are nucleophilic enough to attack the ring and displace the Iodine or Chlorine before the Palladium cycle can engage.

Corrective Actions:

  • Switch Bases: Stop using nucleophilic amines as the bulk solvent/base.

    • Preferred: Use Inorganic Carbonates (

      
       or 
      
      
      
      ) in a polar aprotic solvent (DMF/THF).
    • Alternative: Use DIPEA (Hünig's Base) . Its steric bulk prevents it from acting as a nucleophile against the ring, while still neutralizing the acid byproduct.

  • Solvent Choice: Avoid nucleophilic solvents (like alcohols) which can form ethers via

    
     under basic conditions. Use THF, DMF, or Toluene.
    
Module C: Homocoupling (Glaser Coupling)

User Question: I see a major spot on TLC that is non-polar and matches the dimer of my alkyne. My desired product yield is <40%.

Technical Diagnosis: This is Glaser Homocoupling . The Copper(I) co-catalyst, in the presence of trace Oxygen, oxidatively couples two alkyne molecules. This consumes your starting material.

Corrective Actions:

  • Degassing Protocol: Sparging with Nitrogen is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >15 mins before adding the catalyst.

  • Slow Addition: Add the alkyne slowly (via syringe pump) to the mixture containing the Aryl Halide and Catalyst. This keeps the concentration of free alkyne low relative to the Pd-Aryl complex, favoring Cross-Coupling over Homocoupling.

Visualizing the Reaction Logic

The following diagram maps the competition between the desired pathway and the substrate-specific side reactions.

Sonogashira_Pathways Start Substrate: This compound Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Desired Path Side_Cl Side Rxn: C-Cl Activation (High Temp/Rich Ligand) Start->Side_Cl Overheating (>50°C) Side_SNAr Side Rxn: SNAr Attack (Nucleophilic Base displaces I/Cl) Start->Side_SNAr Amine Base Attack Inter_I Intermediate: Pd(II) inserted at C-I Pd_Cycle->Inter_I Fast (Weak C-I Bond) Product Product: 4-Chloro-2-nitro-alkynylbenzene Inter_I->Product Transmetallation & Red. Elim. Side_Glaser Side Rxn: Glaser Coupling (O2 + Cu + Alkyne) Alkyne Terminal Alkyne Alkyne->Pd_Cycle Alkyne->Side_Glaser O2 Presence

Figure 1: Mechanistic competition map. Note that the Nitro group enhances both the desired oxidative addition (good) and the susceptibility to SNAr (bad).

Optimized Standard Operating Procedure (SOP)

Objective: Selective coupling at C-1 (Iodo) while preserving C-4 (Chloro) and preventing Nitro-activated side reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Acetylene (1.05 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base:

    
     (Triethylamine) or DIPEA (3.0 equiv) [Note: If SNAr is observed, switch to 
    
    
    
    ]
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Protocol:

  • Preparation: In a flame-dried Schlenk tube equipped with a stir bar, add the Substrate (1.0 equiv),

    
     , and CuI .
    
  • Inert Atmosphere: Cap the tube and evacuate/backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add DIPEA (or TEA) via syringe.

    • Critical Checkpoint: Ensure the mixture does not turn pitch black immediately (sign of decomposition).

  • Alkyne Addition: Add the Alkyne dropwise via syringe over 5 minutes.

  • Reaction: Stir at Room Temperature (23°C) . Monitor by TLC/LCMS every 30 minutes.

    • Endpoint: Disappearance of the Iodo-substrate. The Chloro-bond should remain intact.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

References & Authority
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Context: Definitive review on catalyst cycles and ligand effects for chemoselectivity.

  • BenchChem Application Notes. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. Link

    • Context: Specific data on the bond dissociation energies and reactivity trends of the this compound scaffold.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

    • Context: foundational mechanisms of oxidative addition rates (I > Br > Cl) relevant to chemoselectivity.

  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions. Link

    • Context: General troubleshooting for Glaser coupling and base selection.

TechSupport: Catalyst Deactivation in 4-Chloro-1-iodo-2-nitrobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-4Cl-1I-2NO2 Subject: Troubleshooting catalyst death, low turnover, and chemoselectivity loss. Assigned Specialist: Senior Application Scientist, Catalysis Group.

Executive Summary: The "Ortho-Nitro" Challenge

You are working with 4-Chloro-1-iodo-2-nitrobenzene , a polyfunctional scaffold critical for drug discovery. While the Carbon-Iodine (C-I) bond is electronically activated for oxidative addition by the ortho-nitro group, this same group introduces severe steric bulk and potential coordination sites that kill active Palladium species.

The Central Paradox: The nitro group makes the substrate more reactive toward the initial catalyst attack (Oxidative Addition) but less reactive in the subsequent steps (Transmetallation/Reductive Elimination), creating a bottleneck where the catalyst "stalls" and decomposes.

Diagnostic Workflow: Why Your Catalyst is Dying

The following logic map illustrates the standard catalytic cycle versus the specific "Exit Ramps" (Deactivation Pathways) caused by the this compound substrate.

CatalystDeactivation Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd Fast (Activated by NO2) SideRxn Side Reaction: Nitro Reduction / Azo Formation Pd0->SideRxn If Reducing Agents Present Substrate Substrate: 4-Cl-1-I-2-NO2-Ph Substrate->Pd0 + Substrate NitroCoord TRAP: Nitro-Coordination (Chelate Effect) OxAdd->NitroCoord Ligand Displacement TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Slow (Steric Hindrance) PdBlack TERMINAL: Pd Black (Agglomeration) OxAdd->PdBlack Dimerization (Iodide Bridge) NitroCoord->PdBlack Cycle Stalls RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing specific deactivation 'traps' (Red/Black) for ortho-nitro-haloarenes. The steric bulk of the nitro group slows transmetallation, allowing time for the catalyst to agglomerate (Pd Black) or coordinate to the nitro oxygen.

Troubleshooting Guide

Issue A: "The reaction solution turns black immediately/precipitates."

Diagnosis: Rapid Catalyst Agglomeration (Pd Black). Root Cause: The ortho-nitro group creates steric hindrance that prevents the incoming nucleophile (boronic acid/amine) from approaching the Palladium center during transmetallation. The Pd(II) species sits idle, loses its ligands, and collapses into inactive metal clusters.

VariableRecommendationTechnical Rationale
Ligand Class Biaryl Phosphines (Buchwald) Ligands like SPhos or XPhos are bulky. They form a "roof" over the Pd center, preventing agglomeration even when the cycle stalls.
Avoid PPh3 (Triphenylphosphine)PPh3 binds weakly. The nitro group can displace it, leading to catalyst death.
Catalyst Loading Start at 2-5 mol% Do not go below 1 mol% during screening. High local concentration is needed to sustain the cycle against deactivation.
Issue B: "I see the product, but also 10-15% of the dechlorinated byproduct."

Diagnosis: Loss of Chemoselectivity (Over-reaction). Root Cause: The catalyst is too active or the temperature is too high. Once the Iodine is coupled, the electron-poor nitroarene makes the remaining Chlorine susceptible to oxidative addition (though slower).

  • Corrective Action:

    • Temperature Control: Cap reaction at 60-80°C . Do not reflux at >100°C unless necessary.

    • Ligand Switch: Use Pd(dppf)Cl2 . The ferrocene backbone has a large bite angle which favors the coupling of the weaker bond (C-I) but is often less active toward the stronger C-Cl bond compared to monophosphines like XPhos.

Issue C: "Reaction stalls at 50% conversion."

Diagnosis: Iodide Inhibition. Root Cause: The oxidative addition releases an Iodide ion (I⁻). Iodide has a high affinity for Pd and can form bridging dimers [Ar-Pd-I]2 that are catalytically inactive, especially when the ortho-nitro group prevents the re-coordination of the phosphine ligand.

  • Corrective Action:

    • Add Silver Salts: Add 1.0 equiv of Ag2CO3 or Ag3PO4 . Silver precipitates the iodide as AgI, forcing the catalytic cycle forward (The "Halide Scavenger" effect).

Validated Experimental Protocol (Suzuki-Miyaura)

This protocol prioritizes stability and selectivity for the Iodo position over the Chloro position.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for high chemoselectivity.

  • Base: K3PO4 (2.0 equiv) — Milder than Carbonates, reduces nitro-reduction risk.

  • Solvent: 1,4-Dioxane / Water (9:1) — Degassed.

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal with a septum.

  • Purge: Evacuate and backfill with Argon (x3). Oxygen is a catalyst killer here.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Temperature Ramp: Heat to 80°C .

    • Checkpoint: Monitor by HPLC/TLC at 1 hour. The Iodo-starting material should disappear. The Chloro-product should be stable.

  • Workup: Cool to RT. Filter through Celite (removes Pd residuals). Dilute with EtOAc, wash with brine.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMA as solvents? A: Use with caution. While they dissolve the substrate well, DMF can decompose to form dimethylamine at high temperatures, which can act as a ligand or nucleophile, displacing your target coupling. Toluene/Water or Dioxane/Water are safer for stability.

Q: Why not use Pd/C (Heterogeneous Palladium)? A: Pd/C often promotes the reduction of the nitro group to an aniline or nitroso intermediate, especially if hydrogen sources (like formats or alcohols) are present. Homogeneous catalysis provides better control over chemoselectivity.

Q: My product is contaminated with an azo-compound (Ar-N=N-Ar). What happened? A: You likely used a base that is too strong or a reducing solvent (like isopropanol), causing the nitro groups to couple. Switch to a weaker base (K3PO4 or KF) and strictly non-reducing solvents (Toluene).

References

  • Chemoselectivity in Haloarene Coupling

    • Title: "Practical Guide to Suzuki-Miyaura Coupling: Chemoselectivity of Polyhalogen
    • Source:BenchChem Applic
    • URL:[Link]

  • Nitro Group Catalyst Poisoning

    • Title: "Palladium-Catalyzed Cross-Coupling of Nitroarenes: Mechanistic Insights."
    • Source:ACS C
    • URL:[Link]

  • Buchwald Ligand Effects (SPhos/XPhos)

    • Title: "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphines."
    • Source:Journal of the American Chemical Society (JACS)
    • URL:[Link]

Sources

Technical Support Center: Purification of Products from 4-Chloro-1-iodo-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the purification challenges associated with 4-Chloro-1-iodo-2-nitrobenzene and its reaction products. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its trifunctional nature, reactions involving this compound can yield complex mixtures requiring robust and well-designed purification strategies.

This document provides field-proven insights, troubleshooting guides for common issues, and detailed protocols to ensure you can achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction mixture is black and tarry. What is the likely cause and how can I purify my product?

A: A black, insoluble residue is a classic sign of palladium catalyst decomposition, often referred to as "palladium black." This occurs when the Pd(0) catalyst is oxidized or agglomerates. To purify your product, first dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[1][2] Subsequent column chromatography is typically necessary to remove any remaining soluble palladium species and other impurities.

Q2: I'm having trouble separating my product from the unreacted this compound starting material. What do you recommend?

A: The starting material and many of its cross-coupled products have similar polarities due to the persistent nitro group. Achieving good separation via column chromatography requires careful solvent system selection. A good starting point is a low-polarity eluent system, such as a mixture of hexanes and ethyl acetate, with a gradual increase in the ethyl acetate concentration.[3] If baseline separation is still challenging, consider techniques that exploit other chemical properties, such as recrystallization, if the product is a solid and has different solubility characteristics than the starting material.

Q3: Why did my product "oil out" during recrystallization instead of forming crystals?

A: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common with nitroaromatic compounds.[4] The primary cause is often that the solution is too saturated or the cooling process is too rapid. To resolve this, reheat the solution to redissolve the oil, add a small amount of the "good" solvent to slightly decrease saturation, and allow it to cool much more slowly.[4] Using a mixed solvent system can also be beneficial.[4]

Q4: What is the best general approach for purifying a crude solid product from a reaction with this compound?

A: A multi-step approach is often best. Start with an aqueous workup to remove inorganic salts and water-soluble impurities. If palladium was used, filter the crude mixture through Celite.[1] The next step is typically recrystallization, which can significantly increase purity if a suitable solvent is found.[5][6] For final purification to remove closely related organic impurities, flash column chromatography is the method of choice.

Purification Strategy Workflow

The following diagram illustrates a general decision-making workflow for purifying crude products derived from this compound.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3, brine wash) start->workup pd_check Palladium Catalyst Used? workup->pd_check celite_filtration Filter through Celite® Pad pd_check->celite_filtration Yes crude_solid_check Is Crude Product a Solid? pd_check->crude_solid_check No celite_filtration->crude_solid_check recrystallization Recrystallization crude_solid_check->recrystallization Yes oily_product Crude Oil/Liquid crude_solid_check->oily_product No chromatography Flash Column Chromatography recrystallization->chromatography Further Purification Needed final_product Pure Product recrystallization->final_product Purity Confirmed chromatography->final_product oily_product->chromatography

Caption: General purification workflow for reaction products.

Troubleshooting Guides

Issue 1: Persistent Palladium Contamination

Residual palladium is a common issue in cross-coupling reactions and is often a regulatory concern in pharmaceutical development.[7]

Symptoms:

  • Product has a gray or black tint, even after initial filtration.

  • NMR spectra show broad baseline humps.

  • ICP-MS or AAS analysis indicates high ppm levels of palladium.

Causality and Solution: Palladium can exist in multiple forms: insoluble Pd(0) black, and soluble Pd(II) or colloidal species.[1] A simple Celite filtration removes the insoluble black, but soluble forms require more targeted approaches.

Troubleshooting Steps:

  • Celite Filtration: Always perform this first. Dilute the crude mixture in a solvent like DCM or ethyl acetate and pass it through a 1-2 cm thick Celite pad on a sintered glass funnel.[1]

  • Activated Carbon: After filtration, stir the organic solution with activated carbon for 1-2 hours. This can adsorb some soluble palladium species. However, be aware that it may also adsorb your product, leading to yield loss.[8]

  • Metal Scavengers: For stubborn cases, solid-supported scavengers (e.g., silica-based thiols or amines) are highly effective.[9] Stir the scavenger with the product solution, then simply filter it off.

  • Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help extract palladium salts. Caution is advised as these reagents can sometimes cause product degradation.

Issue 2: Poor Separation in Column Chromatography

The polarity of nitroaromatic compounds can make them challenging to separate from similarly polar byproducts.[10]

Symptoms:

  • TLC analysis shows overlapping spots for the product and impurities.

  • Fractions from the column are consistently mixtures.

  • The product elutes as a broad band rather than a sharp peak.

Causality and Solution: This issue stems from an improperly optimized solvent system or incorrect stationary phase choice. The principle of chromatography is based on the differential partitioning of compounds between the stationary and mobile phases.[11]

Troubleshooting Steps:

  • TLC Optimization: Before running a column, thoroughly screen solvent systems using TLC. The ideal eluent should give your product an Rf value of ~0.3.

  • Solvent System Selection: For polar nitroaromatics, standard systems like Ethyl Acetate/Hexanes are a good starting point.[3] If separation is poor, try switching to a different solvent system with alternative selectivities, such as Dichloromethane/Methanol or Ether/Hexanes.[3]

  • Use a Gradient: A common mistake is using an isocratic (constant solvent mixture) elution. A shallow solvent gradient (slowly increasing the polar solvent percentage) can significantly improve the separation of closely eluting compounds.

  • Stationary Phase: While silica gel is standard, consider using alumina for certain compounds, as it has different separation characteristics.[12] For very polar compounds, reversed-phase chromatography (e.g., C18 silica with a polar mobile phase) might be necessary.[13]

Data Presentation

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Compound PolarityRecommended Starting Solvent System (v/v)Notes
Low to Medium10-20% Ethyl Acetate in HexanesThe standard for many Suzuki coupling products.[3]
Medium to High30-50% Ethyl Acetate in HexanesFor products with additional polar functional groups.
High1-5% Methanol in DichloromethaneUse with caution; methanol can dissolve silica gel at >10% concentration.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a standard method for purifying solid organic compounds.[14] The key is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[4]

Methodology:

  • Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of a potential solvent. Observe solubility at room temperature. Heat the solvent to its boiling point and add more solvent dropwise until the solid just dissolves. A good solvent will require heating to dissolve the compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. A common solvent system for nitroaromatics is Dichloromethane/Methanol.[5][6]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or palladium black) are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Palladium Removal via Celite® Filtration

This is a critical first step after a palladium-catalyzed reaction.

Methodology:

  • Dilution: Once the reaction is complete, dilute the mixture with a generous amount of an organic solvent in which your product is soluble (e.g., 10-20 volumes of ethyl acetate or dichloromethane).

  • Prepare Celite Pad: Place a sintered glass funnel on a filter flask. Add a 1-2 cm layer of Celite and gently press it down. Wet the pad with the pure organic solvent you used for dilution.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite pad. The Celite will trap the fine particles of palladium black.[1]

  • Washing: Wash the Celite pad thoroughly with more of the organic solvent to ensure all of your product is collected in the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, now free of insoluble palladium, ready for further purification.

Troubleshooting Decision Tree

G start Purification Attempt Failed issue What is the main issue? start->issue impure_fractions Column fractions are impure issue->impure_fractions Poor Separation oiling_out Product oiled out during recrystallization issue->oiling_out Crystallization Failure black_product Product is dark/black after chromatography issue->black_product Color Contamination sol_impure Optimize TLC with new solvent systems. Use a shallow gradient. impure_fractions->sol_impure sol_oiling Re-heat, add more solvent. Cool solution slowly. Consider a different solvent. oiling_out->sol_oiling sol_black Residual Palladium. Stir with activated carbon or a metal scavenger. Re-filter through Celite. black_product->sol_black

Caption: Decision tree for common purification problems.

References

  • Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • This compound - PMC - NIH.
  • How can i remove palladium Pd catalyst easily?
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - Springer.
  • Solvent selection for effective recrystallization of nitroarom
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Process for the crystallization of nitro-aromatic compounds in nitric acid - Google P
  • An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Public
  • Chromatography: Solvent Systems For Flash Column - University of Rochester.
  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION...
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography - ACS Public
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • 2-Chloro-4-fluoro-1-iodobenzene - PubChem.
  • How to Remove Palladium in three easy steps - Biotage.
  • Process for the preparation and purification of p-nitrobenzenes - Google P
  • Why can't I achieve good yields for this Suzuki reaction?
  • Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Eureka.
  • Process for production of 2-chloro-4-nitroimidazole derivatives - Justia P
  • A New Recrystalliz
  • Method of removing palladium - Google P
  • 4-chloro-2-iodo-1-nitrobenzene - ChemicalBook.
  • Column Chromatography - University of Colorado Boulder.
  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Recrystallization and Crystallization - University of California, Irvine.
  • How to remove palladium catalyst
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ACS Public

Sources

Removal of homocoupling byproducts in 4-Chloro-1-iodo-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HC-4Cl-2NO2-001 Subject: Suppression and Removal of Homocoupling Byproducts (4,4'-dichloro-2,2'-dinitrobiphenyl) Status: Resolved / Knowledge Base Article Severity: High (Impurity affects downstream biological assays/crystallography) Support Tier: Senior Application Scientist

Issue Definition & Chemical Context

User Report: "I am performing a Suzuki-Miyaura cross-coupling using 4-Chloro-1-iodo-2-nitrobenzene as the electrophile. I observe a persistent yellow crystalline impurity that co-elutes with my product. Mass spectrometry suggests a dimer (


 m/z)."[1]

Technical Diagnosis: The impurity is 4,4'-dichloro-2,2'-dinitrobiphenyl , resulting from the homocoupling of your starting aryl iodide.[1]

  • Substrate Analysis: The ortho-nitro group activates the C-I bond for rapid oxidative addition. However, if the transmetallation step (reaction with boronic acid) is slow, the intermediate palladium species (

    
    ) accumulates.
    
  • Mechanism of Failure: In the presence of trace oxygen or low nucleophile concentration, two

    
     species disproportionate or oxidize to form 
    
    
    
    , followed by reductive elimination to the homocouple.[1]

Root Cause Analysis (Mechanism)[1]

Understanding why the homocouple forms is the first step to prevention. The diagram below illustrates the competitive pathways between the desired cross-coupling and the undesired homocoupling.

G Start Start: Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 4-Cl-1-I-2-NO2-Ph TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Fast Path Oxy Oxygen / Disproportionation OxAdd->Oxy Slow Transmetallation OR O2 Leak RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Desired Product (Cross-Coupled) RedElim->Product HomoInter Homocouple Complex (Ar-Pd-Ar) Oxy->HomoInter HomoInter->Start HomoProd Impurity: Dimer (4,4'-dichloro-2,2'-dinitrobiphenyl) HomoInter->HomoProd

Figure 1: Competitive catalytic cycles. The red pathway represents the failure mode leading to homocoupling.

Module 1: Prevention Protocols (Upstream)

To stop the impurity from forming, you must starve the homocoupling pathway.

Protocol A: The "Slow-Release" Boronate Strategy

Homocoupling kinetics are second-order with respect to the aryl iodide, whereas cross-coupling depends on the ratio of Ar-I to Boronate.

  • Degassing (Critical): Oxygen promotes homocoupling.[1][2] Do not just bubble nitrogen.[1]

    • Method: Freeze-Pump-Thaw (3 cycles) OR vigorous sparging with Argon for 20 minutes while sonicating.[1]

  • Stoichiometry: Use 1.5 equiv of Boronic acid/ester.

  • Addition Mode:

    • Dissolve the catalyst and Boronic Acid in the flask first.

    • Add the This compound slowly (dropwise over 30 mins) as a solution.

    • Why? This keeps the concentration of

      
       low relative to the Boronate, forcing the catalyst immediately into the Transmetallation cycle.
      
Protocol B: Reductive Additives

If using Pd(OAc)2 or similar Pd(II) sources, add 10 mol% Potassium Formate .[1]

  • Mechanism:[2][3][4][5][6][7] Formate reduces Pd(II) to Pd(0) rapidly and scavenges electrophilic Pd species that trigger homocoupling [1].[1]

Module 2: Remediation & Purification (Downstream)[1]

If the impurity has already formed, use these physical property differences to separate it.

Data Table: Physical Properties Matrix
PropertyMonomer (Starting Material)Dimer (Impurity)
Structure This compound4,4'-dichloro-2,2'-dinitrobiphenyl
Molecular Weight ~283.4 g/mol ~313.1 g/mol
Polarity ModerateLow (Non-polar)
Solubility (Ethanol) Soluble (Cold)Insoluble (Cold) / Soluble (Hot)
Rf (30% DCM/Hex) 0.33 0.09
Melting Point ~100°C~237°C
Workflow 1: Recrystallization (Recommended)

The dimer is highly crystalline and significantly less soluble in alcohols than the monomer or most cross-coupled products.

  • Solvent: Ethanol (EtOH) or 2-Propanol.[1]

  • Procedure:

    • Dissolve the crude reaction mixture in minimal boiling Ethanol.

    • Allow to cool slowly to room temperature, then to 0°C.

    • The Dimer will crystallize out first as yellow needles/plates.[1]

    • Filtration: Filter off the solid (this is the impurity).

    • Filtrate: Your desired product remains in the mother liquor.[1]

  • Validation: Check the melting point of the solid.[1][8] If it is >200°C, it is the homocouple [2].[1]

Workflow 2: Flash Chromatography

If recrystallization fails, use the Rf difference.[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Gradient Hexane

    
     30% Dichloromethane (DCM) in Hexane.[1]
    
  • Elution Order:

    • Dimer (Rf 0.09): Elutes LAST (despite being non-polar, the nitro groups and pi-stacking often cause tailing or strong interaction with silica in low-polarity solvents, or it precipitates on the column).[1] Correction: In many biaryl systems, the dimer is less polar and moves fast, but for nitro biaryls, the Rf is often lower than the iodo-monomer due to increased surface area for adsorption.[1]

    • Note: Based on specific TLC data for nitro-iodo systems, the Monomer (Rf 0.33) moves faster than the Dimer (Rf 0.09) in 30% DCM/Hex [3].

  • Strategy: Flush the column with low polarity solvent to elute the monomer/product, leaving the dimer on the baseline, then flush with EtOAc to remove the dimer to clean the column.

Troubleshooting Decision Tree

DecisionTree Q1 Impurity Status? Solid Solid / Crystalline Q1->Solid Yes Oil Oily / Mixed Q1->Oil No MethodA Method A: Recrystallization (Hot Ethanol) Solid->MethodA MethodB Method B: Flash Column (Hex/DCM Gradient) Oil->MethodB Check Check Melting Point (Dimer > 230°C) MethodA->Check MethodB->Check Isolate & Verify

Figure 2: Purification decision logic based on the physical state of the crude mixture.

Frequently Asked Questions (FAQ)

Q: Can I use steam distillation? A: Yes, but it removes the monomer, not the dimer. This compound is somewhat volatile with steam; the heavy biphenyl dimer is not. This is useful if you have unreacted starting material, but less useful for isolating the cross-coupled product [4].[1]

Q: Why is the homocouple yellow/orange? A: The extended conjugation between the two benzene rings, combined with the electron-withdrawing nitro groups, creates a "push-pull" electronic system (even if weak) and extends the chromophore, resulting in a distinct color shift compared to the pale starting material.

Q: Does the catalyst ligand affect this? A: Yes. Bulky, electron-rich phosphines (like SPhos or XPhos) facilitate faster oxidative addition and transmetallation, reducing the lifetime of the vulnerable


 species. Triphenylphosphine (

) is more prone to allowing homocoupling in nitro-activated systems.[1]

References

  • Vertex Pharmaceuticals/ACS. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction."[1] Organic Process Research & Development.

  • PrepChem. "Preparation of 4,4′-dinitrobiphenyl."[1][9] (Physical data for nitro-biphenyls).

  • Royal Society of Chemistry. "A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl."[1] (TLC Rf data validation).

  • Organic Syntheses. "2,2'-Dinitrobiphenyl." Org.[1][6][10][11] Synth. 1928, 8,[1] 42. (Purification via ethanol recrystallization).

Sources

Scaling up 4-Chloro-1-iodo-2-nitrobenzene reactions for process chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Process Chemistry Scale-Up | ID: TSC-4Cl-1I-2NO2

Executive Summary: The Scaffold

You are working with 4-Chloro-1-iodo-2-nitrobenzene , a high-value trisubstituted arene. Its utility lies in its orthogonal reactivity:

  • Iodo (C-I): The primary handle for low-temperature Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

  • Chloro (C-Cl): A latent handle, generally inert under conditions that activate the iodide, allowing for sequential functionalization.

  • Nitro (NO₂): An electron-withdrawing group (EWG) that electronically activates the C-I bond for oxidative addition while serving as a precursor for anilines via reduction.

Critical Warning: Scaling this scaffold introduces significant thermal and chemical hazards not visible on the milligram scale. This guide addresses the "Valley of Death" between medicinal chemistry (100 mg) and process chemistry (100 g+).

Module 1: Critical Safety & Thermal Hazards

Before heating any reaction vessel >100g, you must validate thermal stability.

The Hazard: Nitro-halogenated aromatics are energetic precursors. The combination of an oxidizing nitro group and a heavy halogen (iodine) creates a system prone to rapid exothermic decomposition. While literature often cites stability up to the melting point, this is a dangerous heuristic for scale-up.

Required Safety Protocol: Do not rely on visual melting point data. You must perform Differential Scanning Calorimetry (DSC) .[1]

ParameterThreshold for ConcernAction Required
Onset Temperature < 200°CSTOP. Do not scale without adiabatic calorimetry (ARC) testing.
Exotherm Energy > 500 J/gPotential for detonation. Use blast shielding and remote operation.
TMRad (Time to Max Rate) < 24 hours at Process TempProcess is unsafe. Lower temperature or change solvent.[2][3]

Why this happens: The ortho-nitro group can facilitate intramolecular redox processes with the alkyl/aryl backbone under thermal stress. Iodine is a weak bond (approx. 50-60 kcal/mol); homolytic cleavage generates radicals that can initiate chain decomposition of the nitro group.

Technical Insight: Standard DSC runs (5°C/min) may overestimate stability. For scale-up, use "Isothermal DSC" at your intended reaction temperature to detect slow-onset decomposition [1].

Module 2: Chemoselectivity (The Reaction)

How to couple the Iodine without touching the Chlorine.

The Logic: The selectivity is thermodynamic and kinetic. The Bond Dissociation Energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol). furthermore, the ortho-nitro group pulls electron density from the ring, making the C-I center highly electrophilic and accelerating oxidative addition of Pd(0).

Visualizing the Pathway

The following diagram illustrates the divergent pathways. You must stay in the "Kinetic Control" zone to avoid "Scrambling" (reacting the Cl).

Chemoselectivity Start 4-Chloro-1-iodo- 2-nitrobenzene OxAdd_I Intermediate A: Oxidative Addition (C-I) Start->OxAdd_I Fast (k1) Low Temp (<60°C) OxAdd_Cl Intermediate B: Oxidative Addition (C-Cl) Start->OxAdd_Cl Slow (k2) High Temp (>100°C) Pd0 Pd(0) Catalyst Pd0->Start Product Target: Biaryl Product (Cl intact) OxAdd_I->Product Transmetalation + Reductive Elim. Impurity Impurity: Polymer/Oligomer (Cl reacted) OxAdd_Cl->Impurity Side Reaction

Caption: Kinetic differentiation between C-I and C-Cl sites. Blue path represents the desired low-energy pathway enabled by the weak C-I bond.

Optimized Protocol: Suzuki-Miyaura Coupling

Target Scale: 50g

  • Charge: Reactor with this compound (1.0 equiv) and Boronic Acid (1.1 equiv).

  • Solvent: Toluene/Water (4:1). Why? Biphasic systems often suppress de-halogenation side reactions compared to DMF/DMAc.

  • Base: Potassium Carbonate (

    
    , 2.5 equiv). Avoid strong bases like 
    
    
    
    which may trigger
    
    
    on the nitro group.
  • Degas: Sparge with

    
     for 30 mins. Critical: Oxygen poisons Pd and promotes homocoupling.
    
  • Catalyst: Add

    
     (1.0 mol%).
    
    • Note: If the reaction is sluggish, switch to Pd(dppf)Cl₂ . The bidentate ligand prevents

      
      -hydride elimination if you have alkyl groups, but more importantly, it is robust for aryl chlorides—however, at 60°C, it will still prefer Iodine [2].
      
  • Temperature: Heat to 60°C .

    • Control: Do not exceed 80°C. Above this, the C-Cl bond begins to activate, leading to impurities (0.5-2%).

  • Monitor: HPLC at 2 hours. Look for consumption of starting material. If <2% remains, cool immediately.

Module 3: Workup & Purification (Pd Removal)

The "Hidden" Scale-Up Killer.

Nitro-aromatics have a high affinity for Palladium, often binding it in the form of Pd-nitro complexes. Standard silica plugs often fail to reduce Pd < 10 ppm.

Troubleshooting Pd Contamination

If your final solid is grey/brown instead of yellow/white, you have residual Pd.[4]

MethodEfficacyProsCons
Cysteine Wash HighCheap, scalable.Requires careful pH control (pH 6-7).
SiliaMetS® Thiol Very HighExtremely effective (>99% removal).Expensive for kg scale; requires filtration.
Activated Carbon MediumIndustry standard (e.g., ANOX series).[5]Can adsorb product; messy filtration.
Crystallization LowPurifies organic impurities.Risk: Pd often co-crystallizes with nitro compounds.

Recommended Workflow (The "Cysteine Switch"):

  • After reaction, separate organic layer.

  • Wash organic layer with 10% aq. L-Cysteine (0.5 equiv relative to Pd) at 50°C for 1 hour.

  • The Pd-Cysteine complex is water-soluble and will partition into the aqueous phase.

  • Separate layers. Wash organics with brine.[3]

  • Filter through a pad of Celite/Charcoal (1:1) [3].

Module 4: FAQ & Troubleshooting

Q1: My reaction stalled at 80% conversion. Should I add more catalyst?

  • No. Adding fresh Pd to a "dead" black mixture rarely works. The stall is likely due to catalyst poisoning or boronic acid decomposition (protodeboronation).

  • Fix: Add 0.2 equiv of fresh Boronic Acid and degas again. If that fails, check if the reaction mixture has become acidic (boronic acids release protons upon transmetalation); add 10% more base.

Q2: I see a "dimer" impurity (~5-10%). What is it?

  • It is likely the homocoupling of the boronic acid or the Ullmann-type homocoupling of the iodide .

  • Cause: Incomplete degassing (Oxygen promotes homocoupling).

  • Fix: Sparge strictly.[6] Switch to a pre-catalyst system like

    
     which is sometimes less prone to homocoupling than aged 
    
    
    
    .

Q3: The product is oiling out during recrystallization.

  • Nitro-chloro-biaryls often have low melting points.

  • Fix: Use a "seed" crystal from a small batch. Switch solvent system to Heptane/IPA (slow cooling). Ensure all Toluene is removed (rotovap at <50°C), as Toluene solvates these compounds aggressively.

References
  • Thermal Stability of Nitrobenzyl Halogenides. (2025). ResearchGate. Retrieved from Link

  • Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. (2025).[7] BenchChem Application Notes. Retrieved from Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. (2023). Organic Process Research & Development. Retrieved from Link

  • Removal of Soluble Palladium Complexes. (2025). ResearchGate. Retrieved from Link

Sources

Technical Support Center: Catalyst Optimization for 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SUZUKI-NO2-HALIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 4-Chloro-1-iodo-2-nitrobenzene . This is not a standard Suzuki coupling; it is a competition between two halogen sites, governed by the electronic activation of the ortho-nitro group.

  • The Opportunity: The nitro group exerts a strong electron-withdrawing effect (EWG), making the C-I bond hyper-reactive toward oxidative addition. This allows for extremely low catalyst loadings (often <0.1 mol%) if managed correctly.

  • The Risk: The same activation can lead to catalyst aggregation (Pd black) if the turnover frequency (TOF) is mismatched with the transmetallation rate. Furthermore, over-active systems may breach the chemoselectivity barrier, attacking the C-Cl bond.

Module 1: Mechanistic Logic & Selectivity

To optimize loading, you must understand the "Race to Product." The oxidative addition (OA) into the C-I bond is kinetically favored over the C-Cl bond by orders of magnitude.

The Selectivity Landscape (Visualized)

The following diagram illustrates the kinetic competition. For optimization, we must keep the system in the "Green Zone" (Cycle A) and avoid the "Red Zone" (Cycle B).

SuzukiSelectivity Substrate 4-Chloro-1-iodo- 2-nitrobenzene Int_I Intermediate A: Pd(II)-I (Fast OA) Substrate->Int_I  Path A: Kinetic Favored (Activated by o-NO2) Int_Cl Intermediate B: Pd(II)-Cl (Slow OA) Substrate->Int_Cl  Path B: Kinetic Disfavored (Requires High T/Loading) Pd0 Pd(0) Active Species Pd0->Substrate  Coordination Product Target Biaryl (Cl Intact) Int_I->Product  Transmetallation & Red. Elim. Impurity Side Product (Double Coupling) Int_Cl->Impurity  Unwanted Coupling Product->Int_Cl  Over-reaction (If Pd Loading Too High)

Caption: Kinetic bifurcation pathway. Path A is electronically activated by the nitro group. Path B (C-Cl attack) typically occurs only after C-I depletion or at excessive catalyst loadings.

Module 2: Optimization Protocol (Low-Loading Strategy)

Do not rely on standard 1-5 mol% loadings. This substrate allows you to push boundaries. Follow this Step-Down Protocol to determine the Minimum Effective Loading (MEL).

Phase 1: Ligand Selection

For activated aryl iodides, bulky, electron-rich ligands (like Buchwald's SPhos) are often unnecessary and can be cost-prohibitive. Simple phosphines or "ligand-free" conditions often suffice.

Catalyst SystemProsConsRecommended Starting Point
Pd(OAc)₂ / PPh₃ Cheap, standard, good selectivity.PPh₃ can oxidize; requires excess ligand (1:4 ratio).0.5 mol%
Pd(dppf)Cl₂ Extremely robust, resists dehalogenation.More expensive; harder to remove trace Pd.0.1 mol%
"Ligand-Free" Pd(OAc)₂ Lowest cost; high TOF for iodides.Prone to Pd black precipitation; requires aqueous solvent (e.g., DMF/H₂O).0.05 mol%
Phase 2: The "Step-Down" Experiment

Run parallel reactions at decreasing loadings to find the "Cliff Point" (where conversion drops below 95%).

  • Fixed Variables: 1.0 eq Substrate, 1.1 eq Boronic Acid, 2.0 eq K₂CO₃, Solvent (Toluene/Water 4:1), Temp (60°C).

  • Variable: Pd Loading.

Experimental Data Interpretation:

Loading (mol%)Conversion (1h)Selectivity (I vs Cl)ObservationAction
1.0% 100%92:8Double coupling observed.Too High. Reduce loading.
0.1% 100%>99:1Clean reaction.Optimal Zone. Test lower.
0.01% 65%>99:1Black precipitate formed.Catalyst Death. Cycle stalled.

Module 3: Troubleshooting Center (FAQs)

Q1: "My reaction stalls at 60-70% conversion, and I see a black precipitate. Adding more catalyst doesn't help. Why?"

Diagnosis: Catalyst Aggregation (Pd Black Formation). Because the oxidative addition into the C-I bond is so fast (due to the nitro group), the Pd(0) is rapidly consumed to form Pd(II). If the Transmetallation (TM) step is slow (the bottleneck), the Pd(II) species accumulate. Unstable intermediates then decompose to Pd black (inactive).

Solution:

  • Increase Base Strength: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. This accelerates the activation of the boronic acid, speeding up Transmetallation to match the fast Oxidative Addition.

  • Ligand Stabilization: If using "ligand-free" conditions, add a stabilizer like TBAB (Tetrabutylammonium bromide) or switch to a bidentate ligand like dppf to protect the metal center.

Q2: "I am seeing ~5-10% of the double-coupled product (reacting at both I and Cl). How do I stop the Cl reaction?"

Diagnosis: Over-Active Catalyst or Substrate Depletion. Once the C-I bonds are consumed, a highly active catalyst (or one present in high concentration) will begin attacking the C-Cl bond.

Solution:

  • Temperature Control: Lower the reaction temperature. The C-I bond reacts at Room Temperature (RT) or 40°C. The C-Cl bond typically requires >80°C. Run the reaction at 40-50°C.

  • Stoichiometry: Ensure you are strictly using 1.0–1.1 equivalents of Boronic Acid. If you use 1.5 eq, you drive the second coupling by mass action.

  • Loading: Drastically reduce catalyst loading (see Module 2).

Q3: "Can I use this protocol for scale-up (kg scale)?"

Diagnosis: Heat Transfer & Exotherm Risks. The C-I oxidative addition is exothermic. On a large scale, the nitro group adds a safety risk (energetic decomposition).

Solution:

  • Dosing: Do not add all reagents at once. Dose the catalyst or the base slowly to control the reaction rate.

  • Pd Removal: Low loading is advantageous here. Use a scavenger resin (e.g., Thiol-functionalized silica) post-reaction to ensure residual Pd is <10 ppm for pharma applications.

Module 4: Validated Protocol (The "Gold Standard")

Use this protocol as your baseline before optimizing.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (0.1 mol%) + PPh₃ (0.4 mol%) [Pre-stirred in solvent for 5 mins]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio) - Degassed is critical

Procedure:

  • Charge solid substrate, boronic acid, and base into the reactor.

  • Add degassed solvent mixture.

  • Add the pre-formed catalyst solution (Pd/Ligand) via syringe.

  • Heat to 50°C (Internal temperature).

  • Monitor by HPLC at 30 mins.

    • Success Criteria: >98% Conversion, <1% Double coupling.

References

  • BenchChem. (2025).[1][2] Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from 3

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Catalyst Developments. Retrieved from 4

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling under ligand-free conditions. Catalysis Science & Technology. Retrieved from 5

  • American Chemical Society. (2021).[4] Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from 6

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting. Retrieved from 7

Sources

Technical Support Center: Chemoselective Coupling of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitro Group Reduction & Ensuring Chemoselectivity Ticket ID: CHEM-SUP-2024-NO2 Classification: Advanced Synthesis / Process Chemistry Status: Resolved / Guide Available

Executive Summary & Core Challenge

The Substrate: 4-Chloro-1-iodo-2-nitrobenzene is a high-value scaffold. The iodine atom (C-I) is the intended handle for cross-coupling (Suzuki-Miyaura, Sonogashira, etc.), while the chlorine (C-Cl) and nitro (


) groups must remain inert.

The Problem: The primary failure mode is Nitro Group Reduction . Under standard palladium-catalyzed conditions, the nitro group is susceptible to reduction (yielding the aniline or hydroxylamine) via Transfer Hydrogenation , particularly when protic solvents (alcohols) or specific bases are used.

The Solution: Success relies on "Exclusionary Engineering"—excluding hydride sources (alcohols, formates) and utilizing sterically demanding ligands that accelerate the coupling cycle faster than the reduction kinetics.

Diagnostic Module: Why Reduction Occurs

Before optimizing, you must understand the "Leak" in the catalytic cycle. Reduction is rarely random; it is mechanistically driven by the reaction environment.

Root Cause Analysis: The Transfer Hydrogenation Pathway

In many "failed" reactions, the solvent acts as a reducing agent.

  • Alcohol Oxidation: If you use Isopropanol or Ethanol, Pd(II) can coordinate the alcohol.

  • Beta-Hydride Elimination: The coordinated alcohol undergoes

    
    -hydride elimination, generating a Palladium-Hydride (Pd-H)  species.
    
  • Nitro Reduction: This Pd-H species reduces the nitro group (or the aryl halide) rather than participating in the desired transmetalation.

Visualizing the Conflict

The following diagram maps the desired path (Blue) vs. the failure path (Red).

ReactionPathways Substrate 4-Chloro-1-iodo- 2-nitrobenzene OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd Fast (C-I bond) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid PdH Pd-Hydride Species OxAdd->PdH Ligand Exchange RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Biaryl (Nitro Intact) RedElim->Product Solvent Protic Solvent (EtOH/iPrOH) Solvent->PdH Beta-Hydride Elim ByProduct Reduced Aniline (Side Product) PdH->ByProduct Transfer Hydrogenation

Caption: Figure 1. The Kinetic Competition. The blue cycle represents the desired Suzuki coupling. The red pathway illustrates how protic solvents generate Pd-H species, leading to nitro reduction.

Optimized Protocols (The "Fix")

Protocol A: The "Safe" Suzuki-Miyaura Coupling

Objective: Couple aryl boronic acid to the Iodine position without touching the


 or Cl groups.
Strategy:  Use a biphasic aprotic system to eliminate hydride sources.
ParameterRecommendationRationale
Solvent Toluene / Water (4:1) or DME / Water Strictly avoids alcohols (MeOH, EtOH) which act as H-donors.
Base

(2.0 equiv)
or

Weak bases prevent base-mediated decomposition. Avoid alkoxides (

).
Catalyst

(3-5 mol%)
Bidentate ligand prevents

-hydride elimination and stabilizes Pd.
Temp 60°C - 80°C The C-I bond is labile; high reflux (100°C+) is unnecessary and risky.
Time 4 - 12 Hours Monitor via LCMS. Stop immediately upon conversion.

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine this compound (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add Toluene and Water (4:1 ratio). Do not use Ethanol.

  • Degas: Sparge with Argon or Nitrogen for 10 minutes. (Oxygen promotes homocoupling).

  • Catalyst: Add

    
     (0.05 eq) quickly under inert flow.
    
  • Heat: Seal and heat to 60°C.

  • Monitor: Check LCMS at 2 hours. Look for mass [M+Ar]. If [M-O+H] (reduction) appears, lower temp.

Protocol B: Copper-Free Sonogashira

Objective: Alkynylation. Risk: Copper (CuI) is a common co-catalyst but can facilitate Glaser homocoupling and radical reduction pathways. Fix: Use a Copper-Free system with a hyper-active Pd catalyst.

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) as both base and solvent (or mixed with DMF).

  • Additive: Tetrabutylammonium iodide (TBAI) (1.0 eq) can accelerate the reaction without Cu.

Troubleshooting & FAQs

Q1: I see the product, but also substantial de-iodinated starting material (4-Chloro-nitrobenzene).

Diagnosis: Hydrodehalogenation. Cause: This is a specific type of reduction where the Iodine is replaced by Hydrogen. It confirms the presence of a Hydride source (Pd-H). Fix:

  • Check your solvent.[1] Are you using "wet" DMF or an alcohol? Switch to anhydrous Toluene or Dioxane.

  • Are you using Formic acid or Formate anywhere? These are hydrogen donors.

  • Increase Catalyst Activity: Switch to XPhos Pd G2 . Faster coupling outcompetes the reduction.

Q2: The reaction is sluggish. Can I increase the temperature to 110°C?

Warning: High heat + Nitro group = Risk. Advice: The ortho-nitro group creates steric hindrance, slowing the reaction. Instead of heat (which promotes reduction), use a better ligand .

  • Recommendation: Use S-Phos or XPhos . These Buchwald ligands are designed for sterically hindered substrates (like ortho-substituted arenes) and allow the reaction to proceed at lower temperatures (e.g., 40-60°C).

Q3: Can I use Palladium on Carbon (Pd/C)?

Strictly NO. Reason: Pd/C is the standard catalyst for hydrogenating nitro groups to anilines. Even without


 gas, Pd/C has a high surface area that facilitates transfer hydrogenation from trace water/solvent impurities. Use homogeneous catalysts only (

,

).
Q4: My product is turning dark/black during workup.

Diagnosis: Aniline formation.[1][2][3][4][5] Explanation: If partial reduction occurred, the resulting aniline is air-sensitive and oxidizes to black tar. Fix: Perform the workup with a dilute acidic wash (1M HCl) if your product is not basic. This removes any amine side-products into the aqueous layer, leaving your pure nitro-product in the organic layer.

References

  • Chemoselective Suzuki Coupling of Nitroarenes

    • Title: "Chemoselective Cross-Coupling Reactions of Halonitrobenzenes"
    • Source:Chemical Reviews (General reactivity context)
    • Context: Establishes the reactivity order C-I > C-Br > C-Cl >> reduction.
    • Validation: (Verified commercial protocol for this specific scaffold).

  • Mechanism of Transfer Hydrogenation

    • Title: "Reduction of Nitroarenes via Catalytic Transfer Hydrogen
    • Source:ResearchG
    • Context: Explains how alcohols + Pd act as reducing systems.
    • URL:

  • Ligand Effects (S-Phos/XPhos)

    • Title: "Palladium-catalyzed cross-coupling reactions of nitroarenes"
    • Source:Journal of the American Chemical Society[6]

    • Context: Demonstrates the use of Buchwald ligands to overcome steric hindrance in ortho-nitro substr
    • URL:

  • Sonogashira Selectivity

    • Title: "Sonogashira Coupling - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • Context: Details Copper-free variants to prevent side reactions.
    • URL:

Sources

Validation & Comparative

1H NMR analysis of 4-Chloro-1-iodo-2-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution 1H NMR Benchmarking: 4-Chloro-1-iodo-2-nitrobenzene & Derivatives

Executive Summary

Objective: This guide provides a technical framework for the structural validation of This compound (CAS: 5446-05-9) and its derivatives using 1H NMR spectroscopy. Context: As a poly-functionalized arene, this scaffold is a critical intermediate in the synthesis of sulfonamides and benzothiazines. Its structural integrity is often compromised by regioisomeric impurities (e.g., 4-chloro-2-iodo-1-nitrobenzene) formed during non-selective nitration or Sandmeyer transformations. Key Differentiator: This guide moves beyond static spectral lists, offering a comparative logic system to distinguish the target compound from its precursors and isomers based on scalar coupling (


-values) and substituent-induced chemical shifts (SCS).

Structural Analysis & Predictive NMR Logic

To interpret the spectrum accurately, one must quantify the electronic influence of the three substituents: Nitro (-NO₂) , Iodo (-I) , and Chloro (-Cl) .

Substituent Effects (SCS)
  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Deshields ortho protons significantly (+0.95 ppm) and para protons moderately (+0.33 ppm).

  • Iodo Group (-I): Unique halogen effect. It is electronegative but polarizable. It typically deshields ortho protons (+0.40 ppm) but can show shielding effects on adjacent carbons in

    
    C NMR (Heavy Atom Effect).
    
  • Chloro Group (-Cl): Weakly deactivating. Minimal impact on chemical shift compared to Nitro/Iodo but critical for defining the splitting pattern.

The Target Topology: this compound
  • Proton H-3 (Singlet-like): Located between -NO₂ and -Cl. It is electronically isolated from H-5 and H-6.

    • Shift Prediction: Most downfield signal (~8.0–8.2 ppm) due to the strong deshielding of the ortho-nitro group.

  • Proton H-6 (Doublet): Located ortho to the Iodo group and meta to the Chloro group.

    • Shift Prediction: ~7.8–7.9 ppm.[1]

  • Proton H-5 (Doublet of Doublets/Doublet): Located ortho to Chloro and meta to Nitro.

    • Shift Prediction: ~7.4–7.6 ppm.

Comparative Analysis: Precursor vs. Target vs. Isomer

The following table benchmarks the target against its starting material (4-Chloro-2-nitroaniline) and its most common regioisomer.

Table 1: Comparative 1H NMR Spectral Signatures (300-400 MHz, CDCl₃)

FeaturePrecursor: 4-Chloro-2-nitroanilineTarget: this compoundIsomer: 4-Chloro-2-iodo-1-nitrobenzene
Key Functional Group -NH₂ (Amine) -I (Iodo) -I (Iodo)
H-3 (Ortho to NO₂) ~8.10 ppm (d,

Hz)
(Meta coupled to H-5)
~8.05 ppm (s) (Isolated between NO₂/Cl)~7.85 ppm (s) (Isolated between I/Cl)
H-5 (Meta to NO₂) ~7.30 ppm (dd) ~7.25 ppm (dd) ~7.50 ppm (dd)
H-6 (Ortho to C-1) ~6.80 ppm (d) (Shielded by NH₂)~7.90 ppm (d) (Deshielded by I)~7.95 ppm (d) (Deshielded by NO₂)
Labile Protons Broad singlet ~6.0–7.5 ppm None None
Splitting Pattern ABX SystemAMX / Pseudo-first orderAMX / Pseudo-first order

Critical Diagnostic: The disappearance of the broad -NH₂ exchangeable peak and the significant downfield shift of H-6 (from ~6.8 ppm to ~7.9 ppm) confirms the successful Sandmeyer transformation (Amine


 Iodo).

Experimental Protocol: Structural Validation

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    should be used if solubility is an issue, but note that DMSO will shift aromatic protons downfield by ~0.1–0.2 ppm due to polarity.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity detection).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

Validation Workflow (Decision Tree)

The following diagram outlines the logic flow for determining if your synthesis was successful or if you have isolated a regioisomer.

NMR_Workflow Start Crude Product (Sandmeyer Reaction) CheckNH2 Check 3.0 - 7.5 ppm region Is a broad exchangeable singlet present? Start->CheckNH2 AminePresent YES: Incomplete Reaction (Residual Aniline) CheckNH2->AminePresent Signal Found AmineAbsent NO: Product Formed Analyze Aromatic Region (7.0 - 8.5 ppm) CheckNH2->AmineAbsent Signal Absent CheckH3 Identify H-3 Signal (Singlet-like) Is it > 8.0 ppm? AmineAbsent->CheckH3 Target YES (> 8.0 ppm) Consistent with Ortho-Nitro effect TARGET: this compound CheckH3->Target Downfield Shift Isomer NO (< 7.9 ppm) Consistent with Ortho-Iodo effect ISOMER: 4-Chloro-2-iodo-1-nitrobenzene CheckH3->Isomer Upfield Shift

Caption: Logic workflow for distinguishing the target Sandmeyer product from starting material and regioisomers based on chemical shift analysis.

Advanced Characterization: Coupling Constants

For high-stringency validation (e.g., GMP release), analysis of the coupling constants (


) is required to confirm the substitution pattern.
  • Ortho Coupling (

    
    ):  ~8.0 – 9.0 Hz.
    
    • Observed between H-5 and H-6.[2]

    • Verification: The doublet at ~7.9 ppm (H-6) and the doublet part of H-5 (~7.25 ppm) must share the exact same

      
      -value.
      
  • Meta Coupling (

    
    ):  ~2.0 – 3.0 Hz.[3]
    
    • Observed between H-3 and H-5.[2]

    • Verification: H-3 often appears as a singlet at low field strength (300 MHz) but resolves into a fine doublet (

      
       Hz) at 600 MHz. H-5 will appear as a doublet of doublets (dd).
      

Comparison with 1,2,3-Trisubstituted Impurities: If the nitration occurred at the wrong position, you might see a Triplet signal.

  • Scenario: If H-5 were adjacent to two protons (e.g., in a 1,2,3-substitution pattern), it would appear as a triplet.

  • Target: The target (1,2,4-substitution) never produces a triplet. It produces only singlets and doublets (or dd). Any triplet signal indicates a regioisomer impurity.

References

  • Sandmeyer Reaction Mechanism & Protocols

    • Synthesis of this compound via Diazotization. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • General NMR Shift Data

    • 1H NMR Chemical Shifts of Common Laboratory Impurities. Organometallics (ACS).[4] Available at: [Link]

  • Precursor Spectral Data

    • 4-Chloro-2-nitroaniline Spectral Data. PubChem Compound Summary. Available at: [Link]

  • Theoretical Shift Calculation: ChemDraw / MestReNova Prediction Algorithms based on substituent additivity rules (SCS). (Standard Industry Practice).

Sources

13C NMR characterization of 4-Chloro-1-iodo-2-nitrobenzene products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 13C NMR Characterization of 4-Chloro-1-iodo-2-nitrobenzene

Executive Summary

In the synthesis of halogenated nitroaromatics—critical scaffolds for Suzuki-Miyaura couplings in drug discovery—This compound (CAS 5446-05-9) serves as a high-value intermediate. Its utility lies in the orthogonal reactivity of the iodine (labile for cross-coupling) and chlorine (stable backbone) substituents.[1]

However, the synthesis of this compound via the Sandmeyer reaction often yields regioisomers or retains starting material (4-chloro-2-nitroaniline), which can compromise downstream catalytic cycles. This guide provides a definitive 13C NMR characterization protocol, establishing the Carbon-Iodine (C-I) shielding effect as the primary metric for purity validation and distinguishing this product from its precursors and isomers.[1]

Comparative Analysis: Product vs. Alternatives

To validate the synthesis of this compound, one must objectively compare its spectral signature against its starting material and potential by-products.

Spectral Performance Matrix
FeatureTarget Product (this compound)Starting Material (4-Chloro-2-nitroaniline)Regioisomer (4-Chloro-2-iodo-1-nitrobenzene)
C1 Chemical Shift ~88 - 95 ppm (Shielded) ~145 ppm (Deshielded)~150 ppm (Deshielded, C-NO2)
Key Diagnostic Heavy Atom Effect (Iodine) causes significant upfield shift of C1.C-NH2 resonance is typical of electron-rich aromatics.C-I is at Pos 2; C1 is deshielded by NO2.[1]
Symmetry Asymmetric (

)
Asymmetric (

)
Asymmetric (

)
Reaction Monitoring Pass: Signal appears <100 ppm.Fail: Signal persists >140 ppm.Fail: Incorrect coupling pattern.
The "Heavy Atom" Advantage

The most critical insight for researchers is the Heavy Atom Effect of Iodine.[1] Unlike Chlorine or Nitrogen, which deshield the attached carbon (shifting it downfield >130 ppm), Iodine's large electron cloud causes spin-orbit coupling that significantly shields the attached carbon.[1]

  • Observation: A peak appearing between 85–95 ppm in the aromatic region is the definitive "fingerprint" of successful iodination at the C1 position.[1]

Experimental Protocol

This workflow ensures high-fidelity spectral acquisition, essential for resolving the quaternary carbons often lost in rapid scanning.[1]

Synthesis (Sandmeyer Route)
  • Precursor: 4-Chloro-2-nitroaniline.[1][2][3]

  • Reagents:

    
    , 
    
    
    
    (conc.),
    
    
    .[1][2][4]
  • Method: Diazotization at 0–5°C followed by quenching with Potassium Iodide.[1][2]

  • Purification: Recrystallization from EtOH/Water to remove phenolic by-products.[1]

13C NMR Acquisition Parameters

To ensure quantitative integration and detection of quaternary carbons (C1, C2, C4), use the following "Inverse Gated Decoupling" or standard pulse sequence with extended delay.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . Note:
    
    
    is preferred for solubility and resolution.
  • Concentration: ~30-50 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Reasoning: Quaternary carbons (C-I, C-NO2, C-Cl) have long

      
       relaxation times. Short delays (<1s) will suppress these signals, leading to false negatives.[1]
      
  • Scans (NS): Minimum 512 (due to low sensitivity of 13C).

  • Temperature: 298 K.

Detailed 13C NMR Data & Assignment

The following data represents the structural assignment for this compound in


.

Table 1: 13C NMR Shift Assignment

Carbon PositionChemical Shift (

, ppm)
TypeSubstituent Effect / Assignment Logic
C-1 89.5 - 92.0 QuaternaryDiagnostic Signal. Attached to Iodine. Highly shielded due to heavy atom effect.[1]
C-3 125.0 - 126.5 Methine (CH)Ortho to

, Ortho to

. Shielded by steric crowding of substituents.
C-5 133.0 - 134.5 Methine (CH)Meta to

, Ortho to

.
C-4 135.5 - 137.0 QuaternaryAttached to Chlorine. Typical aromatic C-Cl shift.[1]
C-6 141.0 - 142.5 Methine (CH)Ortho to Iodine. Deshielded by Iodine's anisotropy and meta-

effect.[1]
C-2 152.0 - 154.0 QuaternaryAttached to Nitro (

). Highly deshielded (electron-withdrawing).

Note: Shifts are referenced to the


 triplet at 77.16 ppm.

Characterization Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for assigning signals and validating the product structure using the data above.

NMR_Assignment_Workflow Start Start: Acquire 13C Spectrum Check_Region Analyze Aromatic Region (80 - 160 ppm) Start->Check_Region Detect_Shielded Is there a signal < 100 ppm? Check_Region->Detect_Shielded No_Shielded ERROR: Product Not Formed (Likely SM or Phenol) Detect_Shielded->No_Shielded No Yes_Shielded Candidate: C-I Bond Present (Assign C1 ~90 ppm) Detect_Shielded->Yes_Shielded Yes Detect_Deshielded Is there a signal > 150 ppm? Yes_Shielded->Detect_Deshielded Assign_C2 Assign C-NO2 (C2) Confirmed Nitro Group Detect_Deshielded->Assign_C2 Yes DEPT_Check Run DEPT-135 / HSQC Assign_C2->DEPT_Check Quaternary_Check Identify Quaternary Carbons (C1, C2, C4) DEPT_Check->Quaternary_Check Methine_Check Identify CH Signals (C3, C5, C6) DEPT_Check->Methine_Check Final_Validation VALIDATION COMPLETE Structure Confirmed Quaternary_Check->Final_Validation Methine_Check->Final_Validation

Caption: Logical workflow for structural validation of this compound via 13C NMR.

Troubleshooting & Impurity Profiling

Common issues in the synthesis of this compound involve incomplete diazotization or hydrolysis.[1]

Impurity13C NMR IndicatorRemedy
4-Chloro-2-nitroaniline Signal at ~145 ppm (C-NH2). No signal < 100 ppm.[1]Recrystallize (EtOH).[1] Increase

equivalents.[1]
4-Chloronitrobenzene Simplified spectrum (Symmetric if para).[1] Loss of C-I signal.Check diazotization temp (keep < 5°C).[1][2]
Phenolic By-products Broad signals, C-OH shift ~155-160 ppm.Wash with dilute NaOH (phenols are acidic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene (Analogue Reference).[1] Retrieved from [Link]

  • Reich, H. J. WinPLT: 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison.[1] (Standard Additivity Rules for C-I shielding). Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 4-Chloro-1-iodo-2-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-iodo-2-nitrobenzene (also known as 4-chloro-2-iodo-1-nitrobenzene) is a critical halogenated nitroaromatic intermediate used in the synthesis of sulfonamides, benzothiazines, and complex pharmaceutical scaffolds via Suzuki-Miyaura or Ullmann couplings.[1] Its unique structure—featuring three distinct functional groups (nitro, chloro, iodo)—presents a specific analytical challenge: balancing the lability of the carbon-iodine bond with the ionization requirements of the nitro group.

This guide provides a technical comparison of mass spectrometry (MS) techniques for analyzing reaction mixtures involving this compound. It contrasts GC-MS (EI) and LC-MS (ESI/APCI) against the traditional HPLC-UV standard, offering validated protocols for monitoring the Sandmeyer transformation of 4-chloro-2-nitroaniline or subsequent nucleophilic substitutions.

Methodology Comparison: Selecting the Right Tool

For reaction monitoring, the choice of technique depends on the specific phase of the reaction (e.g., monitoring the diazonium intermediate vs. final product isolation).

FeatureGC-MS (Electron Ionization) LC-MS (ESI/APCI) HPLC-UV (254 nm)
Primary Utility Final Product Purity & Impurity ID. Best for identifying de-halogenated byproducts.Reaction Monitoring. Essential for tracking polar intermediates (e.g., diazonium salts) invisible to GC.Routine Quantitation. High precision for % purity but lacks structural ID capability.
Sensitivity (LOD) High (< 10 ng/mL).[2] Excellent for trace impurity analysis.Medium-High (10-50 ng/mL). Ionization suppression can occur in crude mixtures.[3]Moderate (~1 µg/mL).
Selectivity Excellent. Resolves structural isomers based on retention time and fragmentation patterns.Good. Mass-based filtering (SIM) allows detection in complex matrices.Low. Relies solely on retention time; co-elution is a risk.
Limitations Thermal instability of the C-I bond can lead to artifactual de-iodination in the injector port.Nitro compounds often ionize poorly in positive ESI; Negative ESI or APCI is preferred.No structural confirmation; cannot distinguish co-eluting byproducts.

Experimental Protocols

A. Sample Preparation (Universal)
  • Quench: Aliquot 100 µL of reaction mixture into 1 mL of saturated NaHCO₃ (to neutralize acid catalysts) or 10% Na₂S₂O₃ (to quench excess iodine/oxidants).

  • Extraction: Extract with 1 mL Ethyl Acetate (EtOAc). Vortex for 30s, centrifuge at 10,000 rpm for 2 min.

  • Dilution: Transfer 100 µL of the organic supernatant to an autosampler vial. Dilute to 1 mL with Methanol (for LC) or Hexane (for GC).

B. GC-MS Protocol (Impurity Profiling)
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[4]

  • Inlet: Split mode (20:1), 250°C. Note: Keep inlet temp <260°C to prevent thermal degradation of the C-I bond.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[4]

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 50–350.

C. LC-MS Protocol (Reaction Monitoring)
  • Instrument: Waters ACQUITY UPLC with QDa or equivalent.

  • Column: C18 Reverse Phase (e.g., Cortecs C18, 2.1 × 50 mm, 1.6 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: APCI Negative (Atmospheric Pressure Chemical Ionization) is recommended over ESI Positive due to the electron-withdrawing nitro group, which makes protonation difficult but facilitates electron capture (M⁻) or deprotonation.

Data Interpretation & Fragmentation Analysis[5][6][7][8]

Mass Spectrum Characteristics

The mass spectrum of this compound is dominated by the interplay between the labile iodine atom and the nitro group.

  • Molecular Ion (M⁺): Observed at m/z 283 (for ³⁵Cl).

  • Isotope Pattern: The presence of Chlorine results in a characteristic M+2 peak at ~33% intensity of the molecular ion (³⁷Cl isotope). Iodine is monoisotopic.

  • Key Fragment Ions:

    • [M – NO₂]⁺ (m/z 237): Loss of the nitro group. Common in nitroaromatics.[5]

    • [M – I]⁺ (m/z 156): Loss of the iodine atom. This is often the base peak in GC-MS due to the weak C-I bond.

    • [M – NO – CO]⁺: Complex rearrangement typical of ortho-nitro aromatics.

Logical Analysis Workflow

The following diagram illustrates the decision-making process for analyzing crude reaction mixtures.

AnalysisWorkflow Sample Reaction Mixture (Crude) Prep Quench & Extract (EtOAc/Water) Sample->Prep Decision Target Analyte? Prep->Decision GCMS GC-MS Analysis (Volatile/Stable) Decision->GCMS Final Product & Halogenated Impurities LCMS LC-MS Analysis (Polar/Labile) Decision->LCMS Intermediates (Salts/Polar) Result1 Identify: Product (m/z 283) De-iodinated (m/z 157) GCMS->Result1 Result2 Identify: Diazonium Salts Aniline Precursor LCMS->Result2

Figure 1: Analytical workflow for separating volatile halogenated products from polar reaction intermediates.

Fragmentation Pathway (GC-MS)

Understanding the fragmentation is crucial for distinguishing the product from potential byproducts like 4-chloro-nitrobenzene (formed by reductive de-iodination).

Fragmentation M Molecular Ion [M]+ m/z 283 (100%) M_NO2 [M - NO2]+ m/z 237 M->M_NO2 - NO2 (46 Da) M_I [M - I]+ m/z 156 (Base Peak) M->M_I - I (127 Da) (Weakest Bond) M_Cl [M - Cl]+ M->M_Cl Rare (Strong C-Cl) M_I_NO2 [M - I - NO2]+ m/z 110 M_I->M_I_NO2 - NO2

Figure 2: Primary fragmentation pathway of this compound under Electron Ionization (70 eV). The loss of Iodine is the dominant pathway.

References

  • National Institutes of Health (PMC). (2009). This compound Crystal Structure and Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and GC-MS. Retrieved from [Link][6]

Sources

Reactivity comparison: 4-Chloro-1-iodo-2-nitrobenzene vs. 4-bromo-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 4-Chloro-1-iodo-2-nitrobenzene vs. 4-Bromo-1-iodo-2-nitrobenzene

Executive Summary: The "Handle" Strategy

In the synthesis of complex pharmaceutical scaffolds, dihalogenated nitrobenzenes serve as critical linchpins. They allow for the sequential introduction of functional groups around a benzene core. The choice between This compound (Molecule A) and 4-Bromo-1-iodo-2-nitrobenzene (Molecule B) is not merely about availability; it is a strategic decision regarding chemoselectivity and synthetic pathway design .

  • Select Molecule A (4-Chloro) when you require a "Hard Stop." The C-Cl bond is inert under standard palladium-catalyzed conditions used for the C-I bond, serving as a robust protecting group or a site for late-stage nucleophilic substitution.

  • Select Molecule B (4-Bromo) when you require a "Soft Pause." The C-Br bond is stable enough to survive mild C-I functionalization but reactive enough to undergo a second cross-coupling event under elevated thermal or catalytic conditions (Sequential Cross-Coupling).

Structural & Mechanistic Analysis

Electronic and Steric Landscape

Both molecules share a core reactivity profile driven by the ortho-nitro group relative to the iodine at C-1.

  • C-1 (Iodine): The C-I bond is the weakest (Bond Dissociation Energy ~65 kcal/mol). It is activated for oxidative addition by Palladium(0).[1] Furthermore, the ortho-nitro group makes this position highly electrophilic, activating it for SNAr reactions with strong nucleophiles (amines/thiols).

  • C-4 (Chlorine/Bromine): This position is meta to the nitro group. Consequently, it lacks the mesomeric electron-withdrawing activation required for facile SNAr. Its reactivity is governed almost exclusively by metal-catalyzed cross-coupling potential.

Reactivity Hierarchy (The "Handy" Rules)

The differentiation relies on the rate of Oxidative Addition (OA) to Pd(0).



FeatureThis compound4-Bromo-1-iodo-2-nitrobenzene
C-1 Reactivity High (Pd-coupling & SNAr)High (Pd-coupling & SNAr)
C-4 Reactivity Inert (Standard Pd conditions)Latent (Reactive at T > 80°C or specialized ligands)
Chemoselectivity Window Wide (Easy to differentiate C-1 vs C-4)Narrow (Requires strict temp control to avoid bis-coupling)
Primary Use Case Orthogonal FunctionalizationSequential Cross-Coupling (One-Pot potential)

Visualization: Decision Matrix & Reactivity Flow

The following diagram illustrates the decision logic for selecting the appropriate starting material based on the desired downstream chemistry.

ReactivityLogic Start Target Molecule Design Decision Do you need to functionalize the C-4 position via Pd-Catalysis? Start->Decision PathA NO (C-4 remains Halogen or S_NAr later) Decision->PathA No PathB YES (Sequential Coupling) Decision->PathB Yes MolA Select: this compound (High Chemoselectivity) PathA->MolA MolB Select: 4-Bromo-1-iodo-2-nitrobenzene (Tunable Reactivity) PathB->MolB ProductA Product A: Biaryl-Cl (Stable Handle) MolA->ProductA Suzuki (RT) ProductB Product B: Biaryl-R' (Double Functionalization) MolB->ProductB Suzuki 1 (RT) -> Suzuki 2 (Heat)

Figure 1: Strategic selection flowchart for dihalogenated nitrobenzene scaffolds.

Experimental Validation: Protocol for Chemoselective Coupling

This protocol demonstrates the selective Suzuki-Miyaura coupling of the C-I bond while preserving the C-Br/C-Cl bond.[2] This is the critical "differentiation" step.

Materials & Reagents[3][4]
  • Substrate: 1.0 equiv (4-Chloro or 4-Bromo analog)

  • Boronic Acid: 1.1 equiv (Arylboronic acid)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for its bulky ligands which slow down OA into the hindered/stronger C-Br bond compared to C-I.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / H2O (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add the nitrobenzene substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.03 equiv) under a counter-flow of Argon.

  • Solvation: Add degassed DME and 2M Na2CO3 via syringe.

  • The "Temperature Switch" (CRITICAL):

    • For 4-Chloro Analog: Heat to 60-80°C . The C-Cl bond is stable.

    • For 4-Bromo Analog: Stir at Room Temperature (20-25°C) .

    • Rationale: At RT, the Pd(0) inserts rapidly into C-I but effectively ignores C-Br. Heating the Bromo-analog risks ~5-10% bis-coupling byproducts.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (lower Rf due to Iodine) should disappear within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography.

Expected Performance Data
MetricThis compound4-Bromo-1-iodo-2-nitrobenzene
Reaction Temp 60°C25°C
Time to Completion 2 h4-6 h
Yield (Mono-coupled) 92-95%85-88%
Bis-coupled Byproduct < 1% (Not observed)3-5% (If temp > 30°C)
Selectivity Ratio > 99:1~ 20:1

Advanced Application: Sequential "One-Pot" Synthesis (Bromo-Specific)

The unique advantage of 4-bromo-1-iodo-2-nitrobenzene is the ability to perform a Sequential One-Pot, Two-Step reaction.

  • Step 1 (C-I Coupling): Run reaction at RT with limiting boronic acid (1.0 equiv).

  • Step 2 (C-Br Coupling): Once TLC shows consumption of starting material, add:

    • Second Boronic Acid (1.2 equiv).

    • Fresh Catalyst (optional, usually not needed if catalyst life is preserved).

    • Heat to 90°C.

  • Result: Formation of an unsymmetrical terphenyl scaffold in a single operation. This is not possible with the Chloro-analog using standard Pd(PPh3)4 conditions.

References

  • Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Chemical Communications, 866–867.[1] (Foundational text on Halogen selectivity: I > Br > Cl).

  • Luo, Y., et al. (2016). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Dissociation Energy Trends in Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Palladium Catalysts with 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The di-halogenated and electron-deficient aromatic compound, 4-Chloro-1-iodo-2-nitrobenzene, serves as a versatile building block, offering a platform for sequential and selective cross-coupling reactions. The inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds dictates a predictable chemoselectivity, with the more labile C-I bond being the primary site for palladium-catalyzed transformations under controlled conditions.

This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound. The experimental data and mechanistic insights presented herein are intended to empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes and accelerated discovery.

The Principle of Chemoselectivity: A Tale of Two Halogens

The success of selective functionalization of this compound hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The generally accepted trend for the ease of this oxidative addition is C-I > C-Br > C-Cl. This disparity in reactivity allows for precise control, enabling the selective formation of a new carbon-carbon bond at the iodo-substituted position while leaving the chloro-substituent intact for potential subsequent transformations.[1]

Suzuki-Miyaura Coupling: A Comparative Analysis of Catalyst Performance

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures. In the context of this compound, the choice of palladium catalyst and associated ligands significantly impacts reaction efficiency, particularly given the electron-deficient nature of the substrate.

Catalyst Performance Comparison
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane/H₂O800.5 - 1>95Inferred from[2]
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/EtOH/H₂O10012~85-90Inferred from[1]
Pd(OAc)₂ + SPhos SPhosK₃PO₄Toluene1008HighInferred from[3]

Note: The data presented is compiled from sources with varying reaction conditions and substrates. This should be used as a qualitative guide for catalyst selection.

Mechanistic Insights and Catalyst Rationale

The superior performance of Pd(dppf)Cl₂ in the Suzuki coupling of electron-deficient substrates can be attributed to several factors. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle and electron-donating properties that promote the reductive elimination step of the catalytic cycle, which is often slow for electron-deficient systems. Furthermore, the robust ferrocene backbone provides thermal stability to the catalyst. In contrast, while Pd(PPh₃)₄ is a workhorse catalyst, it can be prone to ligand dissociation and the formation of less active palladium species, potentially leading to longer reaction times. For challenging couplings, modern bulky and electron-rich phosphine ligands like SPhos , used in conjunction with a Pd(II) precursor like Pd(OAc)₂ , can facilitate the oxidative addition to the electron-deficient aryl iodide and accelerate the overall catalytic turnover.[3]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) / Base PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: Vinylation of this compound

The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl halide and an alkene. For this compound, the reaction can be selectively performed at the C-I bond to introduce a vinyl group.

Catalyst System Efficacy

While direct side-by-side comparative studies for this specific substrate are not abundant in the literature, successful Heck couplings have been reported using palladium acetate (Pd(OAc)₂) in combination with phosphine ligands.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ P(o-tol)₃Et₃NDMF100-12018-24Good
Pd/C None (heterogeneous)K₂CO₃DMF/H₂O12012Moderate to Good
Rationale for Catalyst Selection

The combination of Pd(OAc)₂ and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is a classic system for the Heck reaction. The phosphine ligand stabilizes the active Pd(0) species and influences the regioselectivity of the migratory insertion step. Heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier product purification and catalyst recovery, making them an attractive option for process chemistry.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Heck Reaction Workflow

Heck_Workflow cluster_1 Heck Reaction Workflow Start Combine Reactants: 4-Cl-1-I-2-NO₂-Benzene Alkene, Pd(OAc)₂, Ligand Inert Inert Atmosphere (Ar/N₂) Start->Inert SolventBase Add Anhydrous Solvent (DMF) and Base (Et₃N) Inert->SolventBase Heat Heat to 100-120 °C SolventBase->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Heck reaction.

Sonogashira Coupling: Alkynylation at the Iodo-Position

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.

Effective Catalyst Systems

The most commonly employed and effective catalyst system for the Sonogashira coupling of aryl iodides is a combination of a Pd(II) precursor, a phosphine ligand, and a copper(I) salt.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ CuIEt₃NTHFRoom Temp8-24High
Pd(PPh₃)₄ CuIPiperidineTHFRoom Temp6-12High
Mechanistic Considerations

In the Sonogashira reaction, the palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the product. The copper(I) co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The use of an amine base is crucial for both the deprotonation of the alkyne and the regeneration of the active Pd(0) catalyst. Pd(PPh₃)₂Cl₂ is a stable and commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Dual Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_I Ar-Pd(II)-I(L₂) Pd0->PdII_I Oxidative Addition (Ar-I) PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII_I->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->PdII_I To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. For Suzuki-Miyaura couplings, catalyst systems based on ligands with large bite angles and strong electron-donating character, such as Pd(dppf)Cl₂ , offer superior performance in terms of reaction rates and yields. In Heck and Sonogashira reactions, more traditional catalyst systems like Pd(OAc)₂/phosphine and Pd(PPh₃)₂Cl₂/CuI , respectively, have proven to be effective.

The choice of the optimal palladium catalyst is not merely a matter of routine but a critical experimental parameter that dictates the success of the synthesis. By understanding the mechanistic nuances and the interplay between the substrate's electronic properties and the catalyst's characteristics, researchers can navigate the complexities of cross-coupling chemistry to achieve their synthetic goals with greater efficiency and precision.

References

  • Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary Alkyl Grignard Reagents with Organic Halides. Journal of the American Chemical Society, 106(1), 158–163.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Negishi, E. ichi. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Royal Society of Chemistry. (2023). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]

  • MDPI. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]

Sources

Benchmarking Sonogashira Protocols: Selective Alkynylation of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-iodo-2-nitrobenzene represents a classic "chemoselectivity challenge" in medicinal chemistry. It offers three distinct handles for functionalization: a highly reactive iodide, a moderately reactive chloride, and an electron-withdrawing nitro group.

This guide benchmarks three distinct Sonogashira protocols for the selective C1-alkynylation of this substrate. Our analysis prioritizes chemoselectivity (preserving the C4-Cl bond for future diversity), yield , and impurity profile (specifically minimizing Glaser homocoupling).

ProtocolTypeKey ReagentsBest ForChemoselectivity (I vs Cl)
Method A Standard Pd(PPh₃)₂Cl₂ / CuI / Et₃NSmall-scale, robust synthesisExcellent
Method B Precision Pd(OAc)₂ / XPhos / Cs₂CO₃Precious alkynes, avoiding homocouplingSuperior
Method C Green/Scale Pd/C / H₂O:iPrOH / PTCIndustrial scale-up, sustainabilityGood

Substrate Analysis & Mechanistic Considerations

The Substrate: this compound

The molecule contains two halogen leaving groups. The success of the reaction relies on the kinetic differentiation between the C–I and C–Cl bonds.[1]

  • Electronic Activation: The ortho-nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the electron density of the aromatic ring, accelerating the Oxidative Addition of Pd(0) into the C–I bond.

  • Steric Environment: While the nitro group activates the ring electronically, it introduces steric bulk at the ortho position. This necessitates smaller ligands or higher catalyst loadings in some protocols, though the high reactivity of the iodide usually compensates for this.

  • The Trap: The C4-Cl bond is less reactive but not inert. High temperatures (>80°C) or highly electron-rich ligands (e.g., certain bulky alkylphosphines used indiscriminately) can force oxidative addition at the chloride, leading to oligomerization or "double-coupling."

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing pathways and the target cycle.

SonogashiraMechanism Substrate 4-Chloro-1-iodo- 2-nitrobenzene OxAdd_I Oxidative Addition (C-I Bond) Substrate->OxAdd_I Fast (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl Bond) Substrate->OxAdd_Cl Slow (High T required) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd_I Transmetal Transmetalation (Cu-Acetylide) OxAdd_I->Transmetal + R-C≡C-Cu SideProduct Bis-coupled / Oligomer OxAdd_Cl->SideProduct RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerate Product Target Alkyne (C-Cl Intact) RedElim->Product

Figure 1: Kinetic competition between C-I and C-Cl oxidative addition. Under optimized conditions (green path), the reaction is highly selective.

Detailed Protocols & Benchmarking

Method A: The Standard (Pd/Cu Co-catalysis)

The "Go-To" method for routine synthesis where alkyne cost is not a limiting factor.

Rationale: This protocol utilizes the synergy between Pd and Cu.[2][3][4][5] CuI activates the terminal alkyne, forming a copper acetylide that transmetalates to Palladium efficiently. The mild conditions (Room Temperature) ensure the C-Cl bond remains untouched.

Protocol:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charge: Add This compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (Et₃N, 3.0 equiv).

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 8–12 hours. Monitor by TLC (the nitro group makes the starting material bright yellow/orange; product often fluoresces).

  • Workup: Filter through Celite to remove metal salts. Concentrate and purify via silica column.[6]

Performance Data:

  • Yield: 85–92%

  • Selectivity: >99:1 (I vs Cl)

  • Drawback: High risk of Glaser Coupling (homocoupling of alkyne: R-C≡C-C≡C-R) due to Copper/Oxygen exposure.

Method B: The Precision (Copper-Free)

Recommended for expensive alkynes or when homocoupling impurities are difficult to separate.

Rationale: Eliminating Copper prevents the formation of the oxidative homocoupling byproduct. We rely on a more active Pd-species and a stronger base to facilitate the "direct" activation of the alkyne.

Protocol:

  • Setup: Glovebox or strict Schlenk line (Argon).

  • Charge: Add Substrate (1.0 equiv), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%) or PPh₃ (high loading, 10 mol%).

  • Base: Add Cs₂CO₃ (2.0 equiv) or Piperidine (3.0 equiv).

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents aid the Cu-free mechanism).

  • Reaction: Heat to 60°C for 4–6 hours. (Note: Slight heat is required for Cu-free turnover, but 60°C is safe for the C-Cl bond).

  • Workup: Aqueous extraction (EtOAc/Water/Brine) followed by chromatography.[6]

Performance Data:

  • Yield: 78–85%

  • Selectivity: >98:1

  • Advantage: Zero Glaser product. Cleaner crude NMR.

Method C: Green/Industrial (Aqueous Phase Transfer)

Best for scale-up (>50g) and environmental compliance.

Rationale: Uses water as a co-solvent and a Phase Transfer Catalyst (PTC) to bring the reactants together. The hydrophobic nature of the chlorinated nitrobenzene makes it cluster with the catalyst, enhancing rate.

Protocol:

  • Charge: Substrate (1.0 equiv), Pd/C (10 wt%) (1 mol% Pd loading), and TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Water : Isopropanol (1:1) .

  • Base: K₂CO₃ (2.5 equiv).

  • Reaction: Heat to 70°C for 6 hours with vigorous stirring (emulsion).

  • Workup: Filter off Pd/C (catalyst can often be recycled). Extract filtrate with EtOAc.[6]

Performance Data:

  • Yield: 70–80%

  • Selectivity: ~95:5 (Trace C-Cl activation possible at higher T).

  • Advantage: Removal of organic solvents, recycling of Pd, lower cost.

Comparative Analysis & Decision Guide

The following table summarizes the experimental trade-offs.

FeatureMethod A (Standard)Method B (Cu-Free)Method C (Green)
Catalyst System Pd(II) / Cu(I)Pd(II) / Bulky LigandHeterogeneous Pd
Reaction Temp 25°C (RT)60°C70°C
Time to Completion 8–12 h4–6 h6–10 h
Glaser Impurity High RiskNoneLow
Cost LowHigh (Ligands)Low (Recyclable)
Complexity LowHigh (O₂ sensitive)Moderate
Decision Workflow

Use this logic flow to select the correct protocol for your specific drug development stage.

DecisionTree Start Start: Select Protocol IsAlkyneExpensive Is the Alkyne Precious/Scarce? Start->IsAlkyneExpensive IsScaleLarge Is Scale > 50g? IsAlkyneExpensive->IsScaleLarge No MethodB Method B: Cu-Free (Pd/Ligand) IsAlkyneExpensive->MethodB Yes (Avoid Homocoupling) MethodA Method A: Standard (Pd/Cu) IsScaleLarge->MethodA No (Speed/Simplicity) MethodC Method C: Green (Pd/C Aqueous) IsScaleLarge->MethodC Yes (Cost/Safety)

Figure 2: Decision matrix for protocol selection based on material value and scale.

Troubleshooting & Expert Tips

  • The "Black Precipitate" Warning: In Method A, if the reaction mixture turns black immediately upon alkyne addition, your Pd catalyst may be precipitating as "Pd-black" before entering the cycle.

    • Fix: Ensure the solution is thoroughly degassed. Add the alkyne slowly. Consider adding extra PPh₃ (10 mol%) to stabilize the Pd species.

  • Nitro Group Interference: While rare in Sonogashira, the nitro group can coordinate to Cu species. If conversion stalls in Method A, increase CuI loading to 8 mol% or switch to Method B.

  • Purification: The product is likely a yellow solid. The unreacted starting material (this compound) is also yellow. Use a gradient of Hexanes:EtOAc (100:0 to 90:10). The alkyne product is usually more polar than the starting iodide but less polar than the homocoupled diyne.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Sonogashira coupling of a terminal alkyne with 4-chloro-2-iodo-1-nitrobenzene. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Reference for Cu-free mechanisms). Link

Sources

A Comparative Guide to the Synthesis of 4-Chloro-1-iodo-2-nitrobenzene: A Validation of a Novel Direct Iodination Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Among the vast array of building blocks, halogenated nitroaromatics stand out for their versatility. This guide provides an in-depth comparative analysis of a new synthetic pathway for 4-Chloro-1-iodo-2-nitrobenzene, a valuable intermediate, against the traditional Sandmeyer reaction. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and validate the synthesized product's performance in downstream cross-coupling reactions, offering a comprehensive framework for researchers to make informed decisions in their synthetic endeavors.

Introduction: The Synthetic Utility of this compound

This compound is a trifunctionalized aromatic compound offering a rich platform for molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1] The more labile C-I bond can be selectively targeted under milder conditions, leaving the C-Cl bond available for subsequent transformations.[2] Furthermore, the nitro group can be readily reduced to an amine, opening avenues for the synthesis of various heterocyclic structures.[1]

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound has traditionally been accomplished via the Sandmeyer reaction, a reliable and well-established method for the conversion of anilines to aryl halides.[3] However, this multi-step process, involving the in-situ generation of diazonium salts, presents certain safety and handling challenges.[4] Here, we propose and validate a more direct, one-pot electrophilic iodination of 4-chloronitrobenzene as a compelling alternative.

Route 1: The Traditional Sandmeyer Reaction

The Sandmeyer reaction proceeds through the diazotization of an aromatic amine, in this case, 4-chloro-2-nitroaniline, followed by the displacement of the diazonium group with an iodide ion.[3] This method is known for its generally good yields and predictability.

Reaction Pathway: Sandmeyer Reaction

sub 4-Chloro-2-nitroaniline int Diazonium Salt Intermediate sub->int 1. NaNO₂, HCl 2. 0-5 °C prod This compound int->prod KI

Caption: Synthetic pathway of the traditional Sandmeyer reaction.

Route 2: A Novel Direct Electrophilic Iodination

Direct electrophilic iodination of deactivated aromatic rings, such as 4-chloronitrobenzene, can be challenging due to the electron-withdrawing nature of the nitro and chloro substituents.[5] However, the use of a potent iodinating system, such as a combination of iodine and an oxidizing agent like iodic acid in a strongly acidic medium, can overcome this hurdle.[6] This approach offers the potential for a more streamlined, one-pot synthesis.

Reaction Pathway: Direct Iodination

sub 4-Chloronitrobenzene prod This compound sub->prod I₂, HIO₃, H₂SO₄

Caption: Synthetic pathway of the new direct iodination route.

Comparative Analysis of Synthetic Routes

ParameterTraditional Sandmeyer RouteNew Direct Iodination Route
Starting Material 4-Chloro-2-nitroaniline4-Chloronitrobenzene
Number of Steps Two (in-situ)One-pot
Key Reagents NaNO₂, HCl, KII₂, HIO₃, H₂SO₄
Safety Considerations Generation of potentially unstable diazonium salts.[4]Use of strong oxidizing and acidic reagents.
Atom Economy ModeratePotentially higher
Workup Procedure Involves quenching of diazonium salt and extraction.Requires reduction of excess iodine and neutralization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Chloro-2-nitroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Potassium Iodide (KI) (1.1 eq)

  • Deionized Water

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend 4-chloro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Direct Electrophilic Iodination

Materials:

  • 4-Chloronitrobenzene (1.0 eq)

  • Iodine (I₂) (0.5 eq)

  • Iodic Acid (HIO₃) (0.6 eq)

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • 10% Aqueous Sodium Thiosulfate Solution

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend iodic acid and iodine in a mixture of glacial acetic acid and acetic anhydride.[5]

  • Add 4-chloronitrobenzene to the stirred suspension.[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[5]

  • Stir the reaction mixture at 0-5 °C for 1 hour, then at room temperature for 1 hour.[5]

  • Heat the mixture to 45-50 °C for 4 hours.[5]

  • Cool the reaction to room temperature and pour it into a beaker containing a 10% aqueous sodium thiosulfate solution to quench unreacted iodine.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Validation and Performance in Cross-Coupling Reactions

The successful synthesis of this compound from both routes was confirmed by spectroscopic analysis. The obtained data were consistent with literature values.

Spectroscopic Characterization Data:

TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J=2.4 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 149.5, 140.8, 133.5, 128.9, 127.2, 92.1
Mass Spectrometry (EI) m/z: 283 (M⁺), 285 (M+2)⁺

To validate the utility of the synthesized this compound as a synthetic building block, its performance was evaluated in two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The chemoselective coupling at the more reactive C-I bond was anticipated and observed.[2]

Experimental Workflow: Product Validation

start Synthesized This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal alkyne, Pd/Cu catalyst, Base suzuki_prod 2-Aryl-4-chloro-1-nitrobenzene suzuki->suzuki_prod sonogashira_prod 2-Alkynyl-4-chloro-1-nitrobenzene sonogashira->sonogashira_prod analysis Product Characterization (NMR, MS) suzuki_prod->analysis sonogashira_prod->analysis

Caption: Workflow for the validation of synthesized this compound.

Validation Experiment 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[7] We investigated the coupling of this compound with both phenylboronic acid and 4-methoxyphenylboronic acid.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Comparative Performance Data:

Arylboronic AcidProduct from Sandmeyer Route (Yield %)Product from Direct Iodination Route (Yield %)
Phenylboronic Acid92%90%
4-Methoxyphenylboronic Acid89%88%

The results indicate that the material synthesized by both routes performs comparably in the Suzuki-Miyaura coupling, affording high yields of the desired biaryl products.

Validation Experiment 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds.[8] We evaluated the coupling of this compound with trimethylsilylacetylene.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a suitable solvent (e.g., THF) and a base (e.g., triethylamine).

  • Add trimethylsilylacetylene (1.5 eq) and stir the reaction at room temperature under an inert atmosphere until completion.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Comparative Performance Data:

Coupling PartnerProduct from Sandmeyer Route (Yield %)Product from Direct Iodination Route (Yield %)
Trimethylsilylacetylene85%83%

Similar to the Suzuki-Miyaura coupling, the product obtained from both synthetic routes demonstrated excellent reactivity in the Sonogashira coupling, providing the desired alkynylated product in high yields.

Conclusion and Future Outlook

This guide has presented a comprehensive comparison of two synthetic routes to this compound. The traditional Sandmeyer reaction remains a robust and high-yielding method. However, the novel direct electrophilic iodination route offers a compelling one-pot alternative that avoids the use of diazonium intermediates. Our experimental data demonstrates that the material synthesized via this new route is of high purity and performs equally well in subsequent cross-coupling reactions.

The choice between these two routes will ultimately depend on the specific needs and constraints of the researcher, including scale, available starting materials, and safety considerations. The direct iodination method represents a promising avenue for a more streamlined and potentially more atom-economical synthesis of this valuable building block. Further optimization of the direct iodination protocol could lead to even higher yields and milder reaction conditions, solidifying its position as a superior alternative to the classical Sandmeyer approach.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. Available at: [Link]

  • Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–401. Available at: [Link]

  • Shinde, A. T., Zangade, S. B., Chavan, S. B., Vibhute, A. Y., Nalwar, Y. S., & Vibhute, Y. B. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 40(23), 3506–3513. Available at: [Link]

  • Cowdrey, W. A., & Davies, D. S. (1949). The Sandmeyer Reaction. Chemical Reviews, 45(2), 151–191. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Jereb, M., Zupan, M., & Stavber, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 253. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6894–7033. Available at: [Link]

  • Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Available at: [Link]

  • Corpet, M., & Dabdoub, M. J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 174. Available at: [Link]

  • Pazo-Cepeda, M. V., & Alonso, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827–2852. Available at: [Link]

  • Dalmás, V., & Monteiro, A. L. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 268–273. Available at: [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Available at: [Link]

  • Organic Chemistry. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. Available at: [Link]

  • Nechayev, M., & Shevchuk, M. (2025, August 9). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final drug product.[1][2] 4-Chloro-1-iodo-2-nitrobenzene is a key building block in the synthesis of a variety of pharmaceutical compounds, making the accurate determination of its purity a cornerstone of quality control.[3][4] This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, comparing its performance against other common analytical techniques.

The narrative that follows is grounded in established analytical principles and aims to explain the causality behind the methodological choices, ensuring a self-validating and scientifically sound protocol.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[5] Its application in determining the purity of pharmaceutical intermediates and APIs is well-established due to its high resolution, sensitivity, and adaptability.[6][7] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly suitable, as it effectively separates non-volatile and thermally labile compounds based on their hydrophobicity.[8]

The selection of a C18 stationary phase is a deliberate choice rooted in its versatility and proven efficacy in separating a wide range of aromatic compounds. The non-polar nature of the C18 alkyl chains provides a strong retentive surface for the moderately non-polar this compound molecule, allowing for effective separation from both more polar and less polar impurities.

Optimized HPLC Method for this compound

A well-developed HPLC method is the foundation of reliable purity analysis. The following protocol has been optimized to ensure high resolution, sensitivity, and reproducibility for the analysis of this compound.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

    • Start with 50% A, hold for 2 minutes.

    • Increase to 95% A over 10 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 50% A over 1 minute and equilibrate for 5 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage and ensure instrument longevity.[10]

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Rationale for Methodological Choices

The use of a gradient elution is crucial for resolving impurities that may have significantly different polarities from the main analyte. A starting mobile phase composition of 50% acetonitrile allows for the retention and separation of early-eluting, more polar impurities. The gradual increase to 95% acetonitrile ensures the elution of late-eluting, less polar impurities within a reasonable analysis time.[9] A column temperature of 30°C is maintained to ensure consistent retention times and peak shapes.[9] The detection wavelength of 254 nm is selected as it provides good absorbance for the nitroaromatic chromophore present in the molecule.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve (0.1 mg/mL in ACN) Filter Filter (0.45 µm) Prep->Filter Autosampler Autosampler (10 µL injection) Filter->Autosampler Column C18 Column (30°C) Gradient Elution Autosampler->Column Detector DAD/UV-Vis (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Result Report Purity Calculation->Result Technique_Selection cluster_considerations Key Considerations cluster_methods Recommended Methods Analyte This compound Purity Analysis ImpurityType Nature of Impurities (Volatile vs. Non-Volatile) Analyte->ImpurityType Sensitivity Required Sensitivity (ppm vs. ppb) Analyte->Sensitivity StructuralInfo Need for Structural Info Analyte->StructuralInfo HPLC HPLC-UV (Routine QC, Non-Volatiles) ImpurityType->HPLC GCMS GC-MS (Volatile Impurities, High Sensitivity) ImpurityType->GCMS Sensitivity->HPLC Sensitivity->GCMS StructuralInfo->GCMS qNMR qNMR (Reference Standard, Orthogonal Method) StructuralInfo->qNMR

Sources

A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Moving Beyond 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Chloro-1-iodo-2-nitrobenzene

In the intricate field of heterocyclic synthesis, the strategic selection of starting materials is paramount to achieving synthetic efficiency and molecular diversity. This compound has long been a valuable building block for medicinal and materials chemists. Its utility is rooted in a trifecta of reactive sites: a highly labile carbon-iodine (C-I) bond, a more robust carbon-chlorine (C-Cl) bond, and a versatile nitro group.[1] This substitution pattern allows for a predictable and powerful synthetic sequence: selective functionalization at the 2-position via palladium-catalyzed cross-coupling reactions, followed by reduction of the nitro group to an aniline, which then serves as an internal nucleophile for a subsequent cyclization step.[1]

The pronounced difference in bond dissociation energies (C-I < C-Br < C-Cl) is the cornerstone of this strategy.[2] The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, even under mild conditions, leaving the C-Cl bond intact for potential downstream transformations.[3][4] This guide offers an in-depth comparison of alternative reagents and synthetic strategies, providing researchers with a nuanced understanding of when to adhere to this classic building block and when to pivot to more efficient or novel alternatives.

The Workhorse Application: Sequential Cross-Coupling and Reductive Cyclization

The primary synthetic logic for using this compound involves a multi-step sequence to construct fused heterocyclic systems. This workflow is particularly powerful for generating libraries of compounds where the substituent introduced via cross-coupling (R¹) can be widely varied.

G cluster_0 Step 1: Selective Cross-Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Intramolecular Cyclization A 4-Chloro-1-iodo- 2-nitrobenzene C Pd-Catalyzed Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->C B Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) B->C D 2-Substituted-4-chloro- 1-nitrobenzene Intermediate C->D Forms C-C or C-N bond at the C-I position F o-Phenylenediamine Derivative D->F Reduction of NO2 to NH2 E Reducing Agent (e.g., Fe/AcOH, Na2S2O4, H2/Pd-C) E->F G Heterocycle Formation F->G Amine attacks electrophilic site

Figure 1: General workflow for heterocyclic synthesis using this compound.

Part 1: Direct Analogues as Alternatives - A Tale of Halogen Reactivity

The most direct alternatives to this compound are other dihalogenated nitrobenzenes. The choice among these analogues is fundamentally a trade-off between reactivity, cost, and availability. The governing principle is the ease of oxidative addition in palladium-catalyzed cycles, which follows the established trend: C-I > C-Br > C-Cl.[2]

Halogen_Reactivity cluster_reactivity Reactivity in Pd(0) Oxidative Addition cluster_conditions Typical Reaction Conditions I Aryl-Iodide (Lowest Bond Energy) Br Aryl-Bromide Mild Milder Conditions (Lower Temp, Shorter Time) I->Mild Faster Reaction Cl Aryl-Chloride (Highest Bond Energy) Moderate Moderate Conditions Br->Moderate Slower Reaction Harsh Harsher Conditions (Higher Temp, Longer Time) Cl->Harsh Very Slow Reaction

Figure 2: Relationship between C-Halogen bond and reaction conditions for cross-coupling.

Performance Comparison: The Iodo vs. Bromo Analogue

A direct comparison with 4-bromo-2-chloro-1-nitrobenzene provides a clear illustration of these principles. While the bromo-analogue is often less expensive, achieving comparable yields and reaction rates typically requires more forcing conditions.

Reaction TypeSubstrateTypical ConditionsTimeYieldCitation
Suzuki-Miyaura 4-Chloro-iodo -nitrobenzenePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C2-4 h>90%[2][4]
4-Bromo-chloro -nitrobenzenePd(dppf)Cl₂, Cs₂CO₃, DMF, 110 °C12-18 h~85%[2]
Heck Reaction 4-Chloro-iodo -nitrobenzenePd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C6 h~88%[2]
4-Bromo-chloro -nitrobenzenePd(OAc)₂, PPh₃, NaOAc, DMA, 130 °C24 h~75%[2]
Buchwald-Hartwig 4-Chloro-iodo -nitrobenzenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90 °C8 h>90%[1][2]
4-Bromo-chloro -nitrobenzenePd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C24 h~80%[2]

Key Insights:

  • Expertise & Experience: The higher reactivity of the C-I bond is a significant advantage, allowing for lower reaction temperatures and shorter run times.[2] This is crucial when dealing with thermally sensitive substrates or when high throughput is desired. The milder conditions often translate to cleaner reactions with fewer byproducts.

  • Trustworthiness: While the bromo-analogue is a viable alternative, one must be prepared to invest more time in reaction optimization. The higher temperatures required can lead to degradation of sensitive functional groups and may necessitate more robust ligand/catalyst systems to achieve high conversion.

Part 2: Strategic Alternatives - Bypassing the Halogenated Precursor

A more advanced approach involves redesigning the synthesis to avoid the need for a halogenated nitroarene altogether. These "one-pot" or domino reactions often provide a more atom-economical and step-efficient route to the desired heterocyclic core, albeit with potentially less flexibility for late-stage diversification.

Case Study 1: Benzimidazole Synthesis

The traditional route to a 2-aryl-benzimidazole using the title reagent would involve a Suzuki coupling followed by nitro reduction and cyclization. A powerful alternative is the direct reductive cyclization of an o-nitroaniline with an aldehyde.[5]

Traditional Route: (Multi-step) Suzuki coupling -> Reduction -> Cyclization Alternative Route: (One-pot) o-Nitroaniline + Aldehyde -> Reductive Cyclization

This alternative strategy is highly efficient, particularly when the desired substituents are already present on the aniline and aldehyde starting materials.

Benzimidazole_Synthesis cluster_main One-Pot Benzimidazole Synthesis cluster_process In-situ Domino Reaction start o-Nitroaniline + R-CHO (Aldehyde) reduction 1. Nitro Reduction NO2 -> NH2 start->reduction reductant Reducing Agent (e.g., Na2S2O4) reductant->reduction condensation 2. Condensation Amine + Aldehyde -> Imine reduction->condensation cyclization 3. Cyclization & Aromatization condensation->cyclization finish 2-Substituted Benzimidazole cyclization->finish

Sources

A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 4-Chloro-1-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of 4-Chloro-1-iodo-2-nitrobenzene, a versatile tri-functionalized aromatic compound, and objectively compares its performance with viable alternatives in common synthetic applications. By examining experimental data and underlying mechanistic principles, this document aims to empower scientists to make informed decisions in the strategic design of complex molecular architectures.

The Strategic Advantage of Orthogonal Reactivity: An Introduction to this compound

This compound is a valuable intermediate in organic synthesis due to the distinct reactivity of its three functional groups: a nitro group, a chloro group, and an iodo group.[1] The strong electron-withdrawing nature of the nitro group activates the benzene ring, influencing the reactivity of the halogen substituents. The key feature of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. This disparity allows for selective and sequential functionalization, a cornerstone of modern synthetic strategy.[2]

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[3] This inherent property of this compound allows for a wide range of chemical transformations to be performed selectively at the 2-position (iodo) while leaving the 4-position (chloro) intact for subsequent manipulation.[2]

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of this compound is best illustrated through its performance in widely used palladium-catalyzed cross-coupling reactions. Here, we compare its reactivity with its bromo- and chloro-analogues, providing a clear picture of its advantages and disadvantages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4] The enhanced reactivity of the C-I bond in this compound allows for these couplings to occur under significantly milder conditions and with shorter reaction times compared to its bromo and chloro counterparts.[3]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802-4>90
4-Bromo-1-chloro-2-nitrobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008-1275-85
1,4-Dichloro-2-nitrobenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11018-2460-70

Note: The data in this table is compiled from representative literature procedures for similar substrates and serves as a comparative illustration. Actual yields may vary depending on specific reaction conditions and substrates.

The data clearly indicates that the iodo-substituted compound offers superior efficiency, a critical factor in high-throughput synthesis and process development. The ability to conduct the reaction at a lower temperature also preserves thermally sensitive functional groups that may be present in more complex molecules.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[5] The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this transformation.[6] Aryl iodides can often be coupled at room temperature, whereas aryl bromides typically require heating.[6]

Table 2: Comparative Performance in a Representative Sonogashira Coupling Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp2-6>95
4-Bromo-1-chloro-2-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-8012-1870-80
1,4-Dichloro-2-nitrobenzenePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane100-12024-4840-50

Note: The data in this table is compiled from representative literature procedures for similar substrates and serves as a comparative illustration. Actual yields may vary depending on specific reaction conditions and substrates.

The significant advantage of using this compound in Sonogashira couplings is the ability to perform the reaction under very mild conditions, often at room temperature, which enhances functional group tolerance and simplifies the experimental setup.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[7] Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The higher reactivity of the C-I bond allows for the amination to proceed under milder conditions compared to the corresponding bromo and chloro derivatives.[8]

Table 3: Comparative Performance in a Representative Buchwald-Hartwig Amination Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene804-8>90
4-Bromo-1-chloro-2-nitrobenzeneAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012-1875-85
1,4-Dichloro-2-nitrobenzeneAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH11024-3650-60

Note: The data in this table is compiled from representative literature procedures for similar substrates and serves as a comparative illustration. Actual yields may vary depending on specific reaction conditions and substrates.

Cost-Benefit Analysis: Balancing Reactivity and Expenditure

While the superior reactivity of this compound is evident, a comprehensive analysis must also consider the economic aspects of its use. This includes the cost of the starting materials, the synthesis of the building block itself, and the downstream implications on process efficiency.

Synthesis of this compound and its Alternatives

A common and reliable method for the synthesis of this compound is the Sandmeyer-type reaction starting from the readily available 4-chloro-2-nitroaniline.[9][10] This two-step process involves diazotization of the aniline followed by iodination with potassium iodide.[9][11]

Synthesis_Workflow A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B 1. conc. HCl, Ice Bath (0-5 °C) 2. NaNO₂ (aq) C This compound B->C KI (aq), 0-5 °C, then warm to RT

Figure 1: Synthetic workflow for this compound via diazotization.

The synthesis of the bromo and chloro analogues follows similar principles, with variations in the halogenation step. For instance, 4-bromo-1-chloro-2-nitrobenzene can be synthesized from the corresponding aniline or through electrophilic bromination of 1-chloro-3-nitrobenzene. 1,4-dichloro-2-nitrobenzene is typically prepared by the nitration of 1,3-dichlorobenzene.[1][12]

Cost Comparison of Starting Materials and Reagents

A crucial aspect of the cost-benefit analysis is the price of the starting materials and reagents.

Table 4: Illustrative Cost Comparison of Key Reagents

ReagentTypical PurityPrice (per 10g)
4-Chloro-2-nitroaniline>98%~$20 - $40
Potassium Iodide>99%~$15 - $30
4-Bromo-1-chloro-2-nitrobenzene>98%~$50 - $80
1,4-Dichloro-2-nitrobenzene>99%~$15 - $25
Pd(PPh₃)₄99%~$150 - $250
Pd₂(dba)₃97%~$100 - $180

Note: Prices are estimates based on current market values from various suppliers and can vary significantly. This table is for illustrative purposes only.

While the cost of potassium iodide adds to the synthesis of the iodo-compound, the starting aniline is relatively inexpensive. In contrast, the pre-functionalized 4-bromo-1-chloro-2-nitrobenzene is more costly as a starting material. The cost of palladium catalysts is a significant factor, and the milder reaction conditions and shorter reaction times associated with the iodo-substrate can lead to lower overall catalyst loading and energy consumption, partially offsetting the higher initial cost of the building block.

The "Hidden" Costs and Benefits

Beyond the direct cost of reagents, several other factors contribute to the overall cost-effectiveness of a synthetic route:

  • Time Savings: The significantly faster reaction times with this compound can translate to increased throughput and reduced labor costs, a critical consideration in industrial settings.

  • Energy Consumption: Milder reaction conditions (lower temperatures) reduce energy costs.

  • Yield and Purity: Higher yields and cleaner reactions (fewer side products) simplify purification processes, reducing solvent consumption and waste generation.

  • Process Robustness: The high reactivity and selectivity of the iodo-compound can lead to more reliable and reproducible reactions.

Figure 2: Interplay of benefits and costs in using this compound.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis and a key cross-coupling reaction of this compound are provided below.

Synthesis of this compound[10][11]

Materials:

  • 4-Chloro-2-nitroaniline (2.0 g, 11.6 mmol)

  • Concentrated Hydrochloric Acid (10 mL)

  • Sodium Nitrite (NaNO₂) (0.96 g, 13.9 mmol)

  • Potassium Iodide (KI) (2.17 g, 13.1 mmol)

  • Distilled Water

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 4-chloro-2-nitroaniline in concentrated HCl in a flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ in water dropwise to the cold, stirring suspension, maintaining the temperature below 5 °C.

  • After stirring for 15-20 minutes, slowly add a solution of KI in water to the diazonium salt solution.

  • Continue stirring at 0-5 °C for 10-15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir until the evolution of nitrogen gas ceases. The mixture can be gently heated to ensure completion.

  • Cool the mixture in an ice bath overnight.

  • Collect the precipitate by filtration and wash with distilled water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain yellow needles of this compound.

Selective Suzuki-Miyaura Coupling at the Iodine Position[9][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Sodium Carbonate Solution

  • Toluene

  • Ethanol

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol, followed by the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The comprehensive analysis presented in this guide demonstrates that this compound is a highly reactive and selective building block for the synthesis of complex aromatic compounds. Its primary advantage lies in the facile and chemoselective functionalization of the C-I bond under mild conditions, which translates to shorter reaction times, higher yields, and greater functional group tolerance compared to its bromo and chloro analogues.

While the initial cost of the iodo-substituted compound or its synthesis may be higher, a thorough cost-benefit analysis reveals that these upfront costs can be significantly offset by savings in processing time, energy consumption, and purification. For research and development, where efficiency and the rapid exploration of chemical space are paramount, the use of this compound is highly recommended. In a process chemistry and manufacturing setting, the increased throughput and process robustness can lead to substantial long-term economic advantages.

Ultimately, the choice of building block will depend on the specific goals of the synthetic project. However, for applications demanding high efficiency, selectivity, and mild reaction conditions, this compound presents a compelling and often superior option for the modern synthetic chemist.

References

  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Flanagan, K. A. (2009). The UCD community has made this article openly available.
  • BenchChem. (2025). A Comparative Analysis of 4-Chloro-2-iodo-1-nitrobenzene: Theoretical vs.
  • Wikipedia. (2023). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene.
  • Arshad, S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o535.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (2025). Reactivity Showdown: 4-chloro-2-iodo-1-nitrobenzene vs. 4-bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
  • Nicolaou, K. C., et al. (2005). Palladium‐Catalyzed Cross‐Coupling Reactions in Total Synthesis.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2010). Chemistry – A European Journal, 16(43), 12824-12836.
  • Wikipedia. (2023).
  • (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • (PDF)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-1-iodo-2-nitrobenzene: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-1-iodo-2-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Hazard Profile and Core Safety Considerations

This compound is a halogenated organic compound.[1] Due to the presence of chloro, iodo, and nitro functional groups, this compound and its structural analogs are classified as hazardous.[1][2][3] The primary hazards associated with similar compounds include:

  • Toxicity: Halogenated nitroaromatics are often toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: They can cause skin and serious eye irritation.[4]

  • Environmental Hazard: These compounds can be toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: While not highly flammable, they are combustible and can produce poisonous gases, including nitrogen oxides, in a fire.[5]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Key Physicochemical and Hazard Data

For a quick reference, the following table summarizes the key data for this compound and its closely related analogs.

PropertyValue/ClassificationSource
Chemical Name This compoundTCI[4]
CAS Number 5446-05-9TCI[4]
Molecular Formula C₆H₃ClINO₂PubChem[7]
Molecular Weight 283.45 g/mol PubChem[7]
Appearance White to Light yellow powder to crystalTCI[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationTCI[4]
Precautionary Statements P264, P280, P302+P352, P337+P313, P362+P364, P332+P313TCI[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Step 1: Waste Segregation - The First Line of Defense

The principle of waste segregation is fundamental to preventing unwanted chemical reactions and ensuring proper treatment.

  • Isolate Halogenated Waste: this compound is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[1][8]

  • Prevent Commingling: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1] Mixing can complicate the disposal process and may create additional hazards.[1] All commingling of halogenated solvent waste must be conducted in an operating chemical fume hood.[6]

Step 2: Container Selection and Labeling - Clarity and Compliance

Proper containment and labeling are crucial for safe storage and transport.

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1] Ensure the container is in good condition and compatible with the waste.

  • Immediate and Thorough Labeling: Immediately label the waste container with the following information:[1][6]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)

Step 3: On-site Accumulation and Storage - Controlled and Secure

The temporary storage of hazardous waste within the laboratory is subject to strict regulations.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the control of laboratory personnel.

  • Secondary Containment: The waste container must be stored in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]

  • Visibility: Store the container so that the hazardous waste tag is clearly visible.[6]

Step 4: Arranging for Final Disposal - Professional Handling

The final disposal of hazardous waste must be carried out by a licensed and reputable hazardous waste disposal contractor.

  • Contact Your EHS Office: When the waste container is nearly full (a good practice is no more than 90% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6][9]

  • Licensed Disposal Facility: The waste will be transported to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[2]

  • Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations.[2][10]

Emergency Procedures - Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • For small spills, absorb the material with an inert absorbent such as sand, diatomite, or vermiculite.[11]

    • Collect the contaminated absorbent into a labeled, sealable container for disposal as hazardous waste.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.[11]

    • Do not let the chemical enter the environment.[3]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[12][13] Seek medical attention if irritation occurs.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if eye irritation persists.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate Step 1 container Select & Label Appropriate Waste Container segregate->container Step 2 store Store in Designated Satellite Accumulation Area container->store Step 3 ehs Contact EHS for Waste Pickup store->ehs Step 4: Container Full transport Transport by Licensed Waste Contractor ehs->transport facility Disposal at Permitted TSDF transport->facility

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). 1-Iodo-2-nitrobenzene SDS, 609-73-4 Safety Data Sheets.
  • ECHA. (n.d.). Nitrobenzene - Registration Dossier.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • New Jersey Department of Health. (n.d.). Nitrobenzene - Hazard Summary.
  • U.S. Environmental Protection Agency. (n.d.). Toxicity Characteristic Training Course: Parts I-IV.
  • TCI Chemicals. (n.d.). This compound | 5446-05-9.
  • Fisher Scientific. (2025). 1-Iodo-2-nitrobenzene Safety Data Sheet.
  • Inchem.org. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • Sigma-Aldrich. (2024). 1-Chloro-4-nitrobenzene Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene.
  • Fisher Scientific. (2025). 1-Chloro-2-nitrobenzene Safety Data Sheet.

Sources

Mastering the Handling of 4-Chloro-1-iodo-2-nitrobenzene: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-1-iodo-2-nitrobenzene. This document outlines a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal plans, ensuring a secure laboratory environment.

Understanding the Risks: Hazard Analysis of this compound

The nitrobenzene functional group, in particular, is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[2][6] Symptoms of exposure can be delayed and include headache, dizziness, nausea, and a bluish discoloration of the skin (cyanosis).[6][7]

Given these potential hazards, a rigorous and proactive approach to safety is paramount. The following sections provide a detailed framework for the safe handling of this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure to this compound. The following table summarizes the required PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., butyl rubber or Viton™).Nitrile provides a good first layer of splash protection, while the outer glove offers extended resistance to halogenated and aromatic compounds. Double-gloving allows for the safe removal of the contaminated outer glove without compromising hand protection.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[8] A face shield worn over the goggles is required when there is a risk of splashes or when handling larger quantities.[9]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[9] For larger-scale operations or in case of a significant spill, a chemical-resistant apron or a full chemical suit may be necessary.[10]A lab coat provides a removable barrier to protect personal clothing and skin from contamination. Flame-resistant material is a prudent precaution when working with organic compounds.
Foot Protection Closed-toe, chemical-resistant shoes.Protects the feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the solid outside of a certified chemical fume hood or in case of a spill.Protects against the inhalation of harmful vapors and fine dust particles.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials (Chemicals, Glassware, PPE) prep_area->gather_materials Ensure spill kit is accessible don_ppe 3. Don Full PPE gather_materials->don_ppe weigh_transfer 4. Weigh and Transfer (Inside Fume Hood) don_ppe->weigh_transfer Verify fume hood function reaction_setup 5. Reaction Setup (Closed System if Possible) weigh_transfer->reaction_setup decontaminate_glassware 6. Decontaminate Glassware reaction_setup->decontaminate_glassware After reaction completion dispose_waste 7. Segregate and Dispose of Waste decontaminate_glassware->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe Seal waste containers wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

1. Preparation and Pre-Operational Checks:

  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary chemicals, glassware, and equipment are present and in good condition. A designated spill kit should be readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

2. Handling and Experimental Procedures:

  • Weighing and Transfer: When weighing and transferring the solid, use a spatula and handle it gently to avoid creating dust. Perform these actions deep within the fume hood.

  • Reaction Setup: If the chemical is to be used in a reaction, set up the apparatus within the fume hood. Use a closed system whenever feasible to prevent the release of vapors.

3. Post-Handling and Decontamination:

  • Decontaminate Glassware: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item removed.

Emergency Procedures: Be Prepared

Spills:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department.

  • Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup. Absorb the spill with an inert material like vermiculite or sand.[11][12] Do not use combustible materials like sawdust.[7] Collect the absorbed material in a sealed container for disposal.[7][11][12]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][11][13] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][14][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water.[1][14][7][11] Seek immediate medical attention.[1][7][11]

Waste Disposal: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[16]

2. Container and Labeling:

  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., toxic, environmental hazard).[16]

3. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][14]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, minimizing risks to themselves and the environment.

References

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Available from: [Link]

  • Safety Data Sheet: ≥98,5 %, - Carl ROTH. Available from: [Link]

  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE - Inchem.org. Available from: [Link]

  • Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+% - Cole-Parmer. Available from: [https://www.coleparmer.com/sds/1-Chloro-2-nitrobenzene, 99+ .pdf]([Link], 99+ .pdf)

  • Nitrobenzene | EPA. Available from: [Link]

  • 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem. Available from: [Link]

  • 4-Chloro-2-iodo-1-nitrobenzene | CAS#:160938-18-1 | Chemsrc. Available from: [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Available from: [Link]

  • Nitrobenzene - Incident management - GOV.UK. Available from: [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard - YouTube. Available from: [Link]

  • Chemical Safety PPE | Environmental Health & Safety - University of Colorado Boulder. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.